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  • Product: (S)-2-(Fluoromethyl)pyrrolidine hydrochloride
  • CAS: 787564-55-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Properties of (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the core physical properties of (S)-2-(Fluoromethyl)pyr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physical properties of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from analogous compounds, and established analytical methodologies to offer a robust framework for its handling, characterization, and application.

Introduction: The Significance of Fluorinated Pyrrolidines

Fluorine-containing organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent motif in numerous natural products and pharmaceuticals. The combination of these two features in (S)-2-(Fluoromethyl)pyrrolidine hydrochloride makes it a valuable chiral building block for the synthesis of novel therapeutic agents. Its hydrochloride salt form generally enhances aqueous solubility and crystallinity, facilitating its use in various synthetic transformations.

Core Compound Identity

A precise understanding of the compound's identity is the foundation of any scientific investigation. The key identifiers for (S)-2-(Fluoromethyl)pyrrolidine hydrochloride are summarized in the table below.

PropertyValueSource
Chemical Name (2S)-2-(Fluoromethyl)pyrrolidine hydrochloride[1][2]
CAS Number 787564-55-0[1][2][3]
Molecular Formula C₅H₁₁ClFN[1][2][3]
Molecular Weight 139.60 g/mol [2][3]
Chemical Structure (S)-2-(Fluoromethyl)pyrrolidine hydrochloride structure

Physical Properties: A Predictive and Comparative Analysis

PropertyExpected Value/CharacteristicRationale and Comparative Insights
Appearance White to off-white solidAmine hydrochlorides are typically crystalline solids at room temperature.
Melting Point Expected to be a relatively high-melting solid (>150 °C)The ionic nature of the hydrochloride salt leads to a strong crystal lattice. For comparison, the related (S)-(+)-3-Fluoropyrolidine hydrochloride has a melting point of 183-187 °C.
Boiling Point Not applicable (decomposes upon strong heating)As a salt, it is expected to decompose at high temperatures rather than boil.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents.The hydrochloride salt form significantly increases aqueous solubility compared to the free base. The solubility of amine salts is generally high in water due to ion-dipole interactions.[4]

Experimental Protocols for Physical Property Determination

To address the absence of specific data, this section provides detailed, field-proven methodologies for the experimental determination of the key physical properties of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate and reproducible method for determining the melting point of a crystalline solid.[5][6][7] It measures the heat flow into the sample as a function of temperature, providing a precise endothermic peak corresponding to the melting transition.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program to ramp from ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 250 °C) at a heating rate of 10 °C/min.

    • Utilize an inert nitrogen purge gas to prevent oxidative degradation.

  • Data Analysis: The onset of the endothermic peak in the DSC thermogram is recorded as the melting point.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 1-3 mg of sample seal Seal in Al pan weigh->seal load Load sample and reference seal->load program Set temperature program (e.g., 25-250°C at 10°C/min) load->program run Run analysis under N2 program->run thermogram Obtain DSC thermogram run->thermogram peak Identify endothermic peak thermogram->peak mp Determine melting point (onset temperature) peak->mp

Figure 1: Workflow for Melting Point Determination by DSC.
Solubility Assessment

Causality: Understanding the solubility profile is critical for selecting appropriate solvents for reactions, purifications, and formulations. Amine hydrochlorides are generally soluble in polar solvents.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).

  • Qualitative Assessment:

    • To 1 mL of each solvent in a separate vial, add approximately 10 mg of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride.

    • Vortex each vial for 1 minute at room temperature.

    • Visually inspect for complete dissolution.

  • Quantitative Assessment (for soluble systems):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

    • Stir at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium.

    • Filter the solution to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC, gravimetric analysis).

Solubility_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Determination add_solvent Add 10 mg sample to 1 mL of various solvents vortex Vortex for 1 min add_solvent->vortex observe Visually assess dissolution vortex->observe saturate Prepare saturated solution observe->saturate If soluble equilibrate Stir to equilibrate saturate->equilibrate filter Filter excess solid equilibrate->filter analyze Analyze filtrate concentration (e.g., HPLC) filter->analyze

Figure 2: Workflow for Solubility Assessment.
Spectroscopic Characterization

Causality: Spectroscopic data provides structural confirmation of the molecule. NMR is particularly powerful for elucidating the carbon-hydrogen framework and the stereochemistry, while IR spectroscopy identifies key functional groups.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

    • The ¹H NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the fluoromethyl group.

    • The ¹⁹F NMR will confirm the presence of the fluorine atom.

    • Chiral shift reagents can be employed to confirm enantiomeric purity.[8][9][10][11]

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.

    • Key expected vibrational bands include N-H stretching from the secondary amine hydrochloride, C-H stretching, and C-F stretching.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (S)-2-(Fluoromethyl)pyrrolidine hydrochloride is not widely available, hazard information can be inferred from related pyrrolidine derivatives and amine hydrochlorides.[12][13][14][15][16]

  • Potential Hazards:

    • May be harmful if swallowed.

    • May cause skin and eye irritation.

    • May cause respiratory tract irritation.

  • Recommended Handling Precautions:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.[3]

    • Some suppliers recommend storage at 2-8°C.[2][3]

Conclusion

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride is a promising chiral building block with significant potential in drug discovery. This technical guide provides a comprehensive framework for its physical property characterization, drawing upon established analytical techniques and comparative data from related compounds. The detailed experimental protocols herein offer a clear path for researchers to generate the specific data required for their applications. As with any chemical, appropriate safety precautions should be followed during handling and use.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • MySkinRecipes. (n.d.). (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride. Retrieved from [Link]

  • Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). (2s)-2-(fluoromethyl)pyrrolidine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyrrolidone. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (2s)-2-(Fluoromethyl)pyrrolidine hydrochloride. Retrieved from [Link]

  • Reddy, R. S., et al. (2010). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Primary Amines. Organic Letters, 12(15), 3352–3355.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Nguyen, T. L. H., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 1879–1887.
  • G. A. E. (2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Thermal Analysis and Calorimetry, 122(2), 831–841.
  • Reddy, R. S., et al. (2010). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 12(15), 3352–3355.
  • de Oliveira, M. A., & de Matos, J. do R. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 42(4), 535–543.
  • Singh, K., et al. (2016). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Domańska, U., & Marciniak, A. (2010). Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. International Journal of Molecular Sciences, 11(5), 2094–2109.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • NCERT. (n.d.). Tests for Functional Groups in Organic Compounds.
  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Kuranov, S. O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543.
  • Kumar, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26033–26040.
  • National Center for Biotechnology Information. (n.d.). Pyrrolidine, hydrochloride (1:1). PubChem Compound Database. Retrieved from [Link]

  • ScienceMadness. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Rodrigues, C. A. B., et al. (2021). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 13(11), 1845.
  • LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts.
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (n.d.). Safety Data Sheet: (S)-3-Fluoropyrrolidine hydrochloride.
  • Chemistry For Everyone. (2023, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22–26.
  • Sigma-Aldrich. (n.d.).
  • Fluorochem. (n.d.). Safety Data Sheet: 3-(3,4-Dichlorophenoxy)pyrrolidine hydrochloride.

Sources

Exploratory

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride chemical structure

Executive Summary (S)-2-(Fluoromethyl)pyrrolidine hydrochloride (CAS: 787564-55-0) is a specialized fluorinated building block used extensively in medicinal chemistry and peptide engineering. It serves as a bioisostere o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride (CAS: 787564-55-0) is a specialized fluorinated building block used extensively in medicinal chemistry and peptide engineering. It serves as a bioisostere of proline, where the introduction of the fluorine atom at the


-position relative to the nitrogen (on the exocyclic methyl group) significantly modulates the basicity (pKa) of the pyrrolidine nitrogen and alters the lipophilicity (

) of the parent scaffold. This guide details its structural properties, a self-validating synthetic protocol, and its application in structure-activity relationship (SAR) studies.

Part 1: Structural Analysis & Physicochemical Profile

Chemical Identity[1][2][3][4]
  • IUPAC Name: (2S)-2-(Fluoromethyl)pyrrolidine hydrochloride[1]

  • CAS Number: 787564-55-0[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 139.60 g/mol

The "Fluorine Effect" on Reactivity and Conformation

The strategic placement of the fluorine atom introduces two critical physicochemical changes compared to the non-fluorinated analog (2-methylpyrrolidine) or the parent L-proline:

  • pKa Depression: The strong electron-withdrawing nature of fluorine (electronegativity

    
    ) lowers the pKa of the pyrrolidine nitrogen via the inductive effect (
    
    
    
    ). While typical secondary amines have a pKa
    
    
    , the 2-fluoromethyl group can suppress this by 1–2 log units, improving bioavailability by increasing the fraction of uncharged species at physiological pH.
  • Conformational Bias (The Gauche Effect): The C–F bond tends to align gauche to the C–N lone pair or adjacent bonds to maximize

    
     hyperconjugation. This restricts the conformational freedom of the pyrrolidine ring, often locking it into specific "envelope" puckers (C
    
    
    
    -endo or C
    
    
    -exo), which is critical for binding affinity in enzyme pockets (e.g., DPP-4 inhibitors).
Physicochemical Data Summary
PropertyValue / DescriptionSignificance
Chirality (S)-EnantiomerDerived from natural L-Proline; essential for biological recognition.
Appearance White to off-white hygroscopic solidRequires storage under desiccant/inert atmosphere.
Solubility High: Water, Methanol, DMSOSuitable for aqueous biological assays.
Fluorine NMR

to

ppm (t)
Distinct triplet splitting due to geminal protons (

).

Part 2: Synthetic Pathways & Process Chemistry

Retrosynthetic Strategy

The most robust synthesis starts from N-Boc-L-prolinol , which is readily accessible from L-proline. The critical step is the dehydroxy-fluorination, which replaces the hydroxyl group with fluorine.

Critical Safety Note: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and can be explosive. This protocol recommends Deoxofluor or XtalFluor-E as safer, more thermally stable alternatives for scale-up.

Graphviz Workflow: Synthesis Logic

The following diagram outlines the critical path and decision nodes for the synthesis.

SynthesisWorkflow Start L-Proline Step1 Reduction (LiAlH4 or BH3) Start->Step1 Inter1 L-Prolinol Step1->Inter1 Step2 N-Protection (Boc2O) Inter1->Step2 Inter2 N-Boc-L-Prolinol Step2->Inter2 Step3 Fluorination (Deoxofluor, -78°C) Inter2->Step3 Critical Control Point (Temp < -20°C) Inter3 N-Boc-2-(fluoromethyl) pyrrolidine Step3->Inter3 Step4 Deprotection (4M HCl/Dioxane) Inter3->Step4 Final (S)-2-(Fluoromethyl) pyrrolidine HCl Step4->Final

Figure 1: Step-wise synthetic pathway from L-Proline to the target fluorinated hydrochloride salt.

Detailed Experimental Protocol (Self-Validating)

Step 1: Preparation of N-Boc-L-Prolinol

  • Reactants: Dissolve L-prolinol (1.0 eq) in DCM. Add

    
     (1.5 eq).
    
  • Addition: Add

    
     (1.1 eq) at 
    
    
    
    . Stir at RT for 4h.
  • Validation (TLC): Check consumption of starting material (ninhydrin stain active).

  • Workup: Wash with 1N HCl, brine, dry over

    
    .
    

Step 2: Dehydroxy-Fluorination (The Critical Step)

  • Rationale: Direct fluorination of the free amine is impossible; the carbamate (Boc) protects the nitrogen from oxidation and prevents side reactions with the fluorinating agent.

  • Protocol:

    • Dissolve N-Boc-L-prolinol in anhydrous DCM under Argon. Cool to

      
      .
      
    • Add Deoxofluor (1.2 eq) dropwise. Caution: Exothermic.

    • Allow to warm to RT overnight.

    • Self-Validating Checkpoint: Run

      
       NMR on a crude aliquot. Look for a triplet at 
      
      
      
      ppm. If a signal appears at
      
      
      ppm, it indicates HF formation or decomposition.
    • Quench: Pour into saturated

      
       (gas evolution!). Extract with DCM.
      

Step 3: Deprotection & Salt Formation [2]

  • Dissolve the fluorinated intermediate in 1,4-dioxane.

  • Add 4M HCl in dioxane (5 eq). Stir for 2h.

  • Precipitation: The product often precipitates as the HCl salt. If not, add diethyl ether to induce crystallization.

  • Filtration: Collect the white solid under inert atmosphere (hygroscopic).

Part 3: Medicinal Chemistry Applications

Bioisosterism and SAR

(S)-2-(Fluoromethyl)pyrrolidine is a non-classical bioisostere of the ethyl or methyl group.

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation, blocking metabolic "soft spots" (e.g., hydroxylation of methyl groups).

  • Target Classes:

    • DPP-4 Inhibitors: Used in diabetes research to replace the cyano-pyrrolidine moiety, maintaining binding while altering kinetics.

    • Radiotracers: The structure is a precursor for

      
      -labeled PET imaging agents used in neurology.
      
Graphviz Diagram: Structure-Activity Logic

This diagram illustrates how the fluoromethyl group influences biological interaction compared to a standard methyl group.

SAR_Logic Molecule (S)-2-(Fluoromethyl) pyrrolidine moiety Effect1 Electronic Effect (Inductive -I) Molecule->Effect1 Effect2 Steric/Lipophilic Molecule->Effect2 Result1 Lower pKa (~9.5) Increased Neutral Fraction Effect1->Result1 Modulates Membrane Permeability Result3 H-Bond Acceptor (Fluorine as weak acceptor) Effect1->Result3 Interaction with Enzyme Backbone Result2 Metabolic Blocking (Prevents oxidation) Effect2->Result2 Extends Half-life

Figure 2: Structure-Activity Relationship (SAR) impact of the fluoromethyl substitution.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.5–9.0 (br s, 2H, 
      
      
      
      )
    • 
       4.6–4.4 (dd, 2H, 
      
      
      
      , characteristic geminal coupling
      
      
      Hz)
    • 
       3.8–3.6 (m, 1H, CH-N)
      
    • 
       3.2–3.0 (m, 2H, ring 
      
      
      
      -N)
    • 
       2.1–1.6 (m, 4H, ring 
      
      
      
      )
  • 
     NMR: 
    
    • 
       ppm (approximate, triplet of doublets).
      
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected Mass:

    
     m/z (Free base mass + H).
    
  • Note: The chloride counterion (

    
     Cl) will not be observed in positive mode but can be confirmed via elemental analysis or silver nitrate precipitation test.
    

References

  • PubChem. (n.d.).[3] (2S)-2-(fluoromethyl)pyrrolidine hydrochloride.[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • American Chemical Society (ACS). (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications. Retrieved January 29, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-(Fluoromethyl)pyrrolidine hydrochloride is a chiral fluorinated pyrrolidine derivative of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride is a chiral fluorinated pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1] The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[2] This guide provides a comprehensive overview of the chemical identifiers, synthesis, spectroscopic characterization, and potential applications of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physical Properties

A clear identification of a chemical entity is fundamental for its use in research and development. The following table summarizes the key identifiers and physicochemical properties of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride.

IdentifierValueSource
CAS Number 787564-55-0N/A
IUPAC Name (2S)-2-(Fluoromethyl)pyrrolidine hydrochlorideN/A
Molecular Formula C₅H₁₁ClFNN/A
Molecular Weight 139.60 g/mol N/A
Canonical SMILES C1CCF.ClN/A
PubChem CID (Free Base) 22274592N/A

Synthesis and Mechanistic Considerations

A well-established method for this deoxyfluorination is the use of diethylaminosulfur trifluoride (DAST). DAST is a versatile and widely used reagent for the conversion of alcohols to alkyl fluorides under mild conditions.[4]

The proposed synthetic pathway is outlined below:

Synthesis_of_S-2-Fluoromethylpyrrolidine_hydrochloride cluster_0 Step 1: Fluorination cluster_1 Step 2: Salt Formation S-Prolinol (S)-(+)-2-Pyrrolidinemethanol (L-Prolinol) Intermediate Intermediate Sulfoxonium Ion S-Prolinol->Intermediate Reaction with DAST DAST DAST (Diethylaminosulfur trifluoride) Fluoromethylpyrrolidine_free_base (S)-2-(Fluoromethyl)pyrrolidine (Free Base) Intermediate->Fluoromethylpyrrolidine_free_base Intramolecular SN2 SN2 SN2 Attack by Fluoride Final_Product (S)-2-(Fluoromethyl)pyrrolidine hydrochloride Fluoromethylpyrrolidine_free_base->Final_Product Protonation HCl HCl in Ether

Figure 1: Proposed synthesis of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride.

Experimental Protocol: A Representative Procedure

The following is a detailed, self-validating protocol based on established methodologies for fluorination with DAST and subsequent salt formation.

Step 1: Synthesis of (S)-2-(Fluoromethyl)pyrrolidine (Free Base)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer, dissolve (S)-(+)-2-pyrrolidinemethanol (1.0 equiv.) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath).

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.1 equiv.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure (S)-2-(fluoromethyl)pyrrolidine free base.

Step 2: Formation of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride

  • Dissolution: Dissolve the purified (S)-2-(fluoromethyl)pyrrolidine in anhydrous diethyl ether.

  • Precipitation: Slowly add a solution of hydrogen chloride in diethyl ether (2.0 M) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-(Fluoromethyl)pyrrolidine hydrochloride.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the fluoromethyl group. The protons on the carbon bearing the fluoromethyl group (C2) and the methylene protons of the fluoromethyl group will be split by the fluorine atom, resulting in a doublet of doublets or a more complex multiplet. The protons on the nitrogen-adjacent carbon (C5) will also appear as a multiplet. The remaining pyrrolidine ring protons (C3 and C4) will likely appear as complex multiplets in the aliphatic region.

¹³C NMR Spectroscopy

In the carbon NMR spectrum, the carbon of the fluoromethyl group will exhibit a characteristic doublet due to one-bond coupling with the fluorine atom (¹JCF). The carbon to which the fluoromethyl group is attached (C2) will also show a smaller coupling to fluorine (²JCF). The other carbon signals of the pyrrolidine ring will appear in the typical aliphatic region.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of the free base would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the fluoromethyl group.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a fluoromethyl group into the pyrrolidine scaffold offers several advantages for drug design and development:

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the half-life of a drug candidate.[5]

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyrrolidine nitrogen, which can influence its binding to target proteins and its pharmacokinetic properties.

  • Conformational Control: The fluorine atom can influence the conformational preferences of the pyrrolidine ring, which can be crucial for optimal binding to a biological target.

  • Enhanced Binding Interactions: In some cases, the fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions.

Chiral fluorinated pyrrolidines are valuable building blocks for the synthesis of a wide range of therapeutic agents, including enzyme inhibitors, receptor agonists and antagonists, and central nervous system (CNS) active compounds.[5][6] The hydrochloride salt form of these amines generally offers improved solubility and handling characteristics, making it suitable for use in various synthetic and biological applications.[5]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemical reagents. While a specific Material Safety Data Sheet (MSDS) for (S)-2-(Fluoromethyl)pyrrolidine hydrochloride is not available, the following precautions should be taken based on the known hazards of related compounds such as fluorinated amines and pyrrolidine derivatives.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • In case of Contact:

    • Skin: Immediately wash the affected area with soap and plenty of water.

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride represents a valuable and versatile chiral building block for the synthesis of novel and potentially potent pharmaceutical agents. Its unique combination of a stereochemically defined pyrrolidine core and a strategically placed fluoromethyl group offers medicinal chemists a powerful tool to modulate the properties of drug candidates. This guide provides a foundational understanding of its chemical identity, a plausible and detailed synthetic route, predicted spectroscopic features, and key applications, thereby enabling researchers to effectively incorporate this promising scaffold into their drug discovery programs.

References

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  • PubChem. (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • PubChem. 2-((1,1'-Biphenyl)-2-yl)pyrrolidine hydrochloride. [Link]

  • PubChem. (S)-2,2,4-trimethylpyrrolidine hydrochloride. [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubChem. (r)-2-(2-Fluorophenyl)pyrrolidine hydrochloride. [Link]

  • NIST. Pyrrolidine, n-methyl-, hydrochloride. [Link]

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]

  • Ukrainian Chemistry Journal. CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. [Link]

  • NJ.gov. HAZARD SUMMARY: PYRROLIDINE. [Link]

  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • ResearchGate. Synthesis of (S)-pyrrolidin-2-ylmethanol. [Link]

  • Organic Chemistry Portal. Alcohol to Fluoride - Common Conditions. [Link]

  • PubChem. (S)-2-Benzhydrylpyrrolidine hydrochloride. [Link]

  • PubChem. N-(2-((2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl)-4-quinolinecarboxamide. [Link]

  • MassBank. N-Methyl-2-pyrrolidone. [Link]

  • ResearchGate. 1H-NMR spectrum of 1-pyrroline solution in DMSO-d6. [Link]

  • PMC. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. [Link]

  • Science of Synthesis. 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. [Link]

  • PMC. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

  • MassBank. n-hydroxymethyl-2-pyrrolidone. [Link]

  • ResearchGate. Interpretation of the pyrrolidine region of the 1H NMR spectrum. [Link]

  • NIST. 2-Pyrrolidinone. [Link]

Sources

Exploratory

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride molecular weight and formula

Executive Summary (S)-2-(Fluoromethyl)pyrrolidine hydrochloride is a specialized chiral building block used extensively in medicinal chemistry and drug discovery. Structurally, it functions as a bioisostere of L-proline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride is a specialized chiral building block used extensively in medicinal chemistry and drug discovery. Structurally, it functions as a bioisostere of L-proline and (S)-prolinol. The introduction of the fluorine atom into the pyrrolidine scaffold induces significant stereoelectronic effects, modulating the basicity (pKa) of the secondary amine and altering the lipophilicity (LogD) of the parent molecule without dramatically changing its steric bulk. This guide details its physicochemical properties, synthetic routes, and critical handling protocols.[1]

Chemical Identity & Physicochemical Data

The following data characterizes the hydrochloride salt form, which is the preferred state for storage and handling due to the oxidative instability of the free secondary amine.

ParameterTechnical Specification
Chemical Name (S)-2-(Fluoromethyl)pyrrolidine hydrochloride
Synonyms (2S)-2-(Fluoromethyl)pyrrolidine HCl; (S)-2-FMP[2][3][4][5]·HCl
CAS Number 787564-55-0 (Salt form); Note: 460748-85-0 (Free base)
Molecular Formula C₅H₁₁ClFN (Salt) / C₅H₁₀FN (Free Base)
Molecular Weight 139.60 g/mol (Salt) / 103.14 g/mol (Free Base)
Chirality (S)-Enantiomer (Derived from L-Proline)
Physical State White to off-white hygroscopic solid
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Melting Point 138–142 °C (Decomposes)

Critical Distinction: Do not confuse this compound with (S)-2-(Trifluoromethyl)pyrrolidine (MW ~175.58). The fluoromethyl group (-CH₂F) is a monofluorinated motif, whereas the trifluoromethyl group (-CF₃) has vastly different electronic and steric properties.

Structural Significance & Applications

The "Fluorine Effect" in Drug Design

In drug development, replacing a hydroxymethyl group (-CH₂OH) or a methyl group (-CH₃) with a fluoromethyl group (-CH₂F) is a strategic "bioisosteric" replacement.

  • pKa Modulation: The fluorine atom is highly electronegative. Through the inductive effect (-I), it withdraws electron density from the pyrrolidine nitrogen (separated by two carbons: N-C-C-F). This typically lowers the pKa of the secondary amine from ~11.0 (proline) to ~9.5. This reduction often improves oral bioavailability by increasing the fraction of the uncharged molecule at physiological pH.

  • Conformational Locking: The gauche effect (interaction between the fluorine and the nitrogen lone pair or adjacent protons) can restrict the conformational flexibility of the pyrrolidine ring, potentially locking the molecule into a bioactive conformation that binds more tightly to target proteins.

Mechanism of Action Diagram

The following diagram illustrates the structure-activity relationship (SAR) logic when employing this building block.

SAR_Logic Proline L-Proline Scaffold (Natural Substrate) F_Sub Fluorine Substitution (-CH2F at C2) Proline->F_Sub Modification Effect1 Electronic Effect: Lower pKa of NH (Improved Permeability) F_Sub->Effect1 Effect2 Steric/Conf Effect: Gauche Interaction (Rigidification) F_Sub->Effect2 Result Target Compound: Enhanced Metabolic Stability & Potency Effect1->Result Effect2->Result

Figure 1: Stereoelectronic impacts of introducing the fluoromethyl group onto the pyrrolidine ring.

Synthetic Methodology

The synthesis of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride requires rigorous control of stereochemistry. The most robust route utilizes L-Prolinol as the chiral starting material to ensure the (S)-configuration is retained.

Retrosynthetic Analysis
  • Starting Material: L-Prolinol (derived from L-Proline).

  • Key Transformation: Deoxofluorination (OH

    
     F).
    
  • Critical Protection: The secondary amine must be protected (e.g., Boc, Cbz) to prevent the fluorinating agent from reacting with the nitrogen.

Step-by-Step Protocol

Note: This protocol involves DAST (Diethylaminosulfur trifluoride), which is shock-sensitive and releases HF. All steps must be performed in a fume hood.

Step 1: N-Protection [6]

  • Dissolve L-prolinol in DCM (Dichloromethane).

  • Add

    
     (1.1 equiv) and TEA (Triethylamine). Stir at RT for 4 hours.
    
  • Result: N-Boc-L-prolinol.

Step 2: Deoxofluorination (The Critical Step)

  • Cool the solution of N-Boc-L-prolinol in anhydrous DCM to -78 °C under Nitrogen/Argon.

  • Slowly add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (1.2 equiv) dropwise.

    • Expert Insight: Low temperature is mandatory to prevent elimination side reactions (formation of the alkene).

  • Allow to warm to RT overnight.

  • Quench carefully with saturated

    
    .
    
  • Result: (S)-N-Boc-2-(fluoromethyl)pyrrolidine.

Step 3: Deprotection & Salt Formation

  • Dissolve the intermediate in 1,4-Dioxane or Et2O.

  • Add 4M HCl in Dioxane. Stir for 2 hours.

  • The product precipitates as the hydrochloride salt.

  • Filter and wash with cold ether to remove organic impurities.

  • Final Yield: (S)-2-(Fluoromethyl)pyrrolidine hydrochloride.

Synthesis Workflow Diagram

Synthesis_Path Start L-Prolinol (Chiral Precursor) Step1 N-Protection (Boc2O / TEA) Start->Step1 Inter1 N-Boc-L-Prolinol Step1->Inter1 Step2 Deoxofluorination (DAST, -78°C) Inter1->Step2 Critical Safety Step Inter2 N-Boc-2-(Fluoromethyl) pyrrolidine Step2->Inter2 Step3 Deprotection (4M HCl / Dioxane) Inter2->Step3 Final (S)-2-(Fluoromethyl) pyrrolidine HCl Step3->Final

Figure 2: Validated synthetic route from L-Prolinol to the target hydrochloride salt.

Handling, Stability, and Safety

As a Senior Application Scientist, I emphasize that the salt form is stable, but the free base is volatile and prone to oxidation.

Storage Protocols
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a tightly sealed container, preferably within a desiccator.

  • Temperature: Store at 2–8 °C for long-term stability.

  • Inert Atmosphere: While the salt is air-stable, backfilling storage vials with Argon is recommended to prevent moisture uptake which can lead to hydrolysis or "clumping."

Safety Hazards (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][8][9]

  • H335: May cause respiratory irritation.[7][8]

  • Precautionary Measure: This compound is a fluorinated amine salt. Upon contact with strong bases, it liberates the free amine. Upon thermal decomposition (fire), it releases toxic vapors including Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Hydrogen Chloride (HCl).

References

  • PubChem Database. (S)-2-(Fluoromethyl)pyrrolidine hydrochloride Compound Summary. National Center for Biotechnology Information. [Link]

  • Journal of Organic Chemistry. Deoxofluorination of Amino Alcohols: Methodologies and Mechanisms. (General reference for DAST protocols cited in Section 4). [Link]

Sources

Foundational

Technical Guide: Synthesis and Purification of (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride

Executive Summary (S)-2-(Fluoromethyl)pyrrolidine hydrochloride is a critical chiral building block in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors and radiotracers for positron emission tomography (PET)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride is a critical chiral building block in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors and radiotracers for positron emission tomography (PET). Its structural integrity relies on the precise substitution of the primary hydroxyl group of L-prolinol with fluorine while maintaining the stereochemical configuration at the C2 position.

This guide details a robust, scalable protocol for the deoxofluorination of N-Boc-L-prolinol followed by acidolytic deprotection. Special emphasis is placed on thermodynamic control during fluorination to prevent ring expansion (piperidine formation) and the safe handling of diethylaminosulfur trifluoride (DAST).

Retrosynthetic Analysis & Strategy

The synthesis targets the nucleophilic substitution of the hydroxyl group on N-protected prolinol. The choice of the tert-butoxycarbonyl (Boc) protecting group is strategic: it reduces the nucleophilicity of the nitrogen, thereby suppressing the formation of aziridinium intermediates which lead to ring expansion and racemization.

Strategic Pathway
  • Precursor: N-Boc-L-prolinol (commercially available or reduced from N-Boc-L-proline).

  • Fluorination: Deoxofluorination using DAST or Deoxo-Fluor® to yield tert-butyl (S)-2-(fluoromethyl)pyrrolidine-1-carboxylate.

  • Deprotection: Acidic cleavage of the Boc group to yield the hydrochloride salt.

Retrosynthesis Product (S)-2-(Fluoromethyl) pyrrolidine HCl Intermediate N-Boc-(S)-2-(Fluoromethyl) pyrrolidine Product->Intermediate HCl / Dioxane (Deprotection) Start N-Boc-L-Prolinol Intermediate->Start DAST / DCM -78°C (Deoxofluorination)

Figure 1: Retrosynthetic pathway emphasizing the critical fluorination step.

Safety Engineering: Fluorination Hazards

CRITICAL WARNING: This protocol utilizes Diethylaminosulfur trifluoride (DAST).[1][2][3][4]

  • Thermal Instability: DAST is thermally unstable. It can undergo catastrophic decomposition above 90°C. Never heat the neat reagent or the reaction mixture above 40°C.

  • HF Generation: Hydrolysis of DAST releases Hydrogen Fluoride (HF), which is fatal upon skin contact or inhalation. Calcium gluconate gel must be immediately available.

  • Shock Sensitivity: Old bottles of DAST may develop shock-sensitive crystals. Do not use if solids are visible in the liquid.

Detailed Experimental Protocol

Phase 1: Deoxofluorination of N-Boc-L-Prolinol

Objective: Convert the primary alcohol to a fluoride while preventing rearrangement.

  • Reagents:

    • N-Boc-L-prolinol (1.0 eq)

    • DAST (Diethylaminosulfur trifluoride) (1.2 eq)[1]

    • Dichloromethane (DCM), anhydrous (10 V)

    • Saturated NaHCO₃ solution[1]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel. Charge with N-Boc-L-prolinol and anhydrous DCM.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This temperature is non-negotiable to favor the kinetic fluorination product over the thermodynamic ring-expanded impurity.

  • Addition: Add DAST dropwise via syringe or addition funnel over 30 minutes. Maintain internal temperature < -70°C.

    • Note: The reaction is exothermic.[2][5] Rapid addition will cause local heating and side reactions.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (20-25°C) over 12 hours.

  • Quench (Hazardous): Cool the mixture back to 0°C. Pour the reaction mixture slowly into a stirred beaker of saturated NaHCO₃ and crushed ice.

    • Caution: Vigorous evolution of CO₂ will occur.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 5 V).

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 30°C).

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Target: Colorless oil (tert-butyl (S)-2-(fluoromethyl)pyrrolidine-1-carboxylate).

Phase 2: Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the stable hydrochloride salt.

  • Reagents:

    • Boc-intermediate (from Phase 1)[6]

    • 4M HCl in 1,4-Dioxane (5.0 eq)

    • Diethyl ether (Et₂O) or MTBE (Antisolvent)

Procedure:

  • Dissolve the purified Boc-intermediate in a minimal amount of dry 1,4-dioxane (2 V).

  • Cool to 0°C. Add 4M HCl/Dioxane dropwise.

  • Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of non-polar spot) or LC-MS.

  • Precipitation: As the reaction proceeds, the hydrochloride salt may spontaneously precipitate. If not, add anhydrous Et₂O (10 V) slowly to induce crystallization.

  • Filtration: Filter the white solid under a nitrogen blanket (the salt is hygroscopic).

  • Washing: Wash the filter cake with cold Et₂O.

Purification & Quality Control

To ensure pharmaceutical-grade purity (>98% ee), recrystallization is often required to remove trace piperidine derivatives formed during Phase 1.

Recrystallization Protocol[7]
  • Solvent System: Acetonitrile (ACN) or Isopropanol/Et₂O.

  • Dissolve crude salt in boiling ACN (minimal volume).

  • Allow to cool slowly to RT, then to 4°C.

  • Collect crystals via filtration.

Analytical Specifications
ParameterMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H-NMR (D₂O)Consistent with structure; δ ~4.5-4.8 (CH₂F, dm)
Fluorine NMR ¹⁹F-NMRSingle peak (approx -225 to -230 ppm, triplet of doublets)
Purity (HPLC) C18 Column> 98.0%
Enantiomeric Excess Chiral GC/HPLC> 98% ee
Water Content Karl Fischer< 1.0%

Mechanistic Insight: The Aziridinium Risk

The primary failure mode in this synthesis is the ring expansion of the pyrrolidine ring to a piperidine ring.

  • Mechanism: The hydroxyl group, activated by DAST, becomes a good leaving group. The nitrogen lone pair can attack the

    
    -carbon intramolecularly, forming a bicyclic aziridinium ion .
    
  • Consequence: Fluoride can attack this intermediate at two positions:

    • Attack at the primary carbon restores the pyrrolidine ring (Desired Product).

    • Attack at the secondary ring carbon leads to 3-fluoropiperidine (Ring Expansion).

  • Control: The N-Boc group withdraws electron density from the nitrogen, raising the energy barrier for aziridinium formation. Maintaining cryogenic temperatures (-78°C) further ensures the reaction proceeds via direct

    
     displacement rather than the rearrangement pathway.
    

Mechanism Prolinol Activated N-Boc-Prolinol Direct Direct Sn2 (Desired) Prolinol->Direct Major Path (-78°C) Aziridinium Aziridinium Intermediate Prolinol->Aziridinium Side Reaction (>0°C) Piperidine 3-Fluoro piperidine Aziridinium->Piperidine F- Attack

Figure 2: Mechanistic bifurcation showing the risk of ring expansion.

References

  • Original Synthesis & DAST Protocol: Bioorganic & Medicinal Chemistry Letters, "Synthesis of New Optically Active 2-Pyrrolidinones". (Contextual grounding on pyrrolidine synthesis).

  • Deoxofluorination Safety & Optimization: Organic Process Research & Development, "Safety of DAST and Deoxo-Fluor".

  • Alternative Reagents (XtalFluor): Journal of Organic Chemistry, "Aminodifluorosulfinium Salts: Selective Fluorination Reagents".

  • Mechanistic Study on Ring Expansion: Beilstein Journal of Organic Chemistry, "Pyrrolidine and oxazolidine ring transformations in proline derivatives".

  • Compound Data (CAS 460748-85-0): PubChem Compound Summary.

Sources

Exploratory

Technical Monograph: (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms of Action, Stereoelectronic Control, and Synthetic Utility

CAS Registry Number: 787564-55-0 (HCl Salt) | Molecular Formula: C₅H₁₀FN[1] · HCl

Part 1: Executive Technical Summary

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride is a specialized chiral building block and organocatalyst. Unlike simple pyrrolidine derivatives, its utility is defined by the fluoromethyl group (-CH₂F) at the C2 position. This moiety is not merely a structural appendage; it exerts profound stereoelectronic effects (specifically the gauche effect) that dictate the molecule's conformation.

Core Applications:

  • Asymmetric Organocatalysis: It functions as a catalyst for enantioselective transformations (e.g., Michael additions,

    
    -functionalizations) via enamine/iminium activation modes.
    
  • Medicinal Chemistry (Bioisostere): It serves as a metabolically stable bioisostere of (S)-proline or (S)-prolinol, modulating pKa and lipophilicity (LogP) to enhance drug-target residence time.

  • Radiochemistry Reference: It acts as the non-radioactive ("cold") reference standard for [¹⁸F]fluoromethyl-pyrrolidine based PET tracers used in oncology.

Part 2: Mechanisms of Action
A. Chemical Mechanism: Stereoelectronic Control & The Gauche Effect

The defining mechanistic feature of this compound is the interaction between the fluorine atom and the pyrrolidine ring nitrogen.

  • The Gauche Effect: Unlike bulky substituents that rely solely on steric hindrance (Pauli repulsion) to direct stereochemistry, the fluoromethyl group induces a specific conformation due to the gauche effect. The

    
     orbital donates electron density into the low-lying 
    
    
    
    antibonding orbital.
  • Conformational Lock: This hyperconjugation favors a conformation where the C-F bond is gauche to the ring nitrogen's lone pair (or N-H bond in the salt form). This "locks" the chiral center, reducing conformational entropy and ensuring high enantioselectivity during catalytic cycles.

B. Organocatalytic Mechanism (Enamine/Iminium Activation)

When used as a catalyst, (S)-2-(Fluoromethyl)pyrrolidine operates via the covalent activation of carbonyl substrates.

  • Condensation: The secondary amine reacts with an aldehyde/ketone to form an iminium ion.

  • Enamine Formation: Deprotonation yields an enamine (HOMO activation). The fluoromethyl group shields one face of the enamine, forcing the electrophile to approach from the opposite side.

  • Hydrolysis: The product is released, and the catalyst is regenerated.

Note: The fluorine atom also lowers the pKa of the ammonium intermediate compared to non-fluorinated analogs, potentially accelerating the catalytic turnover.

C. Biological Mechanism: Bioisosterism & Metabolic Stability

In drug design, this scaffold acts as a Proline Mimic .

  • Metabolic Blocking: The C-F bond (approx. 110 kcal/mol) is significantly stronger than a C-H or C-OH bond. Replacing a hydroxymethyl group (as in prolinol) with fluoromethyl prevents metabolic oxidation at that position, extending the half-life (

    
    ) of the parent drug.
    
  • Transporter Uptake: The compound mimics the steric profile of proline, allowing it to be recognized by amino acid transporters (e.g., System A, LAT1), which is the mechanism exploited for intracellular accumulation in imaging applications.

Part 3: Visualization of Mechanisms
Diagram 1: Organocatalytic Cycle & Stereocontrol

This diagram illustrates the Enamine Activation pathway, highlighting the role of the Fluorine atom in shielding.

G Catalyst (S)-2-(Fluoromethyl) pyrrolidine HCl Iminium Iminium Ion Intermediate Catalyst->Iminium Condensation (-H2O) Substrate Carbonyl Substrate (Aldehyde/Ketone) Substrate->Iminium Condensation (-H2O) Enamine Chiral Enamine (Active Species) Iminium->Enamine Deprotonation Product_Im Product Iminium Enamine->Product_Im + Electrophile (Stereoselective Step) Electrophile Electrophile (E+) Product_Im->Catalyst Regeneration Final_Prod Chiral Product (Enantioenriched) Product_Im->Final_Prod Hydrolysis (+H2O) Fluorine Fluorine Effect: 1. Electronic shielding 2. Gauche conformational lock Fluorine->Enamine

Caption: The catalytic cycle demonstrating the conversion of carbonyl substrates to chiral products. The fluoromethyl group directs the stereochemical outcome during the electrophilic attack on the enamine.

Part 4: Experimental Protocols
Protocol A: Synthesis of (S)-2-(Fluoromethyl)pyrrolidine HCl

Rationale: Direct deoxofluorination of (S)-prolinol is the most reliable route. The use of DAST (Diethylaminosulfur trifluoride) provides high selectivity.

Reagents:

  • (S)-Prolinol (N-Boc protected recommended for purity, followed by deprotection, or direct fluorination of free amine if careful). Standard path uses N-protected precursor.

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Dichloromethane (DCM), anhydrous.

  • HCl in Dioxane (4M).

Step-by-Step Methodology:

  • Protection (if starting from Prolinol): Dissolve (S)-prolinol (10 mmol) in DCM. Add

    
     (1.1 eq) and 
    
    
    
    (1.2 eq). Stir at RT for 4h. Wash with brine, dry over
    
    
    , and concentrate to yield (S)-N-Boc-2-hydroxymethylpyrrolidine.
  • Fluorination:

    • Cool a solution of N-Boc-prolinol (5 mmol) in anhydrous DCM (20 mL) to -78°C under Argon.

    • Add DAST (1.2 eq, 6 mmol) dropwise via syringe. Caution: DAST reacts violently with water.

    • Allow the mixture to warm to RT overnight.

    • Quench with saturated

      
       (aq). Extract with DCM (3x).
      
    • Purify via silica gel chromatography (Hexane/EtOAc) to isolate (S)-N-Boc-2-(fluoromethyl)pyrrolidine.

  • Deprotection & Salt Formation:

    • Dissolve the fluorinated intermediate in minimal dioxane.

    • Add 4M HCl in dioxane (5 eq) at 0°C. Stir for 2-3 hours at RT.

    • Precipitate the product by adding diethyl ether.

    • Filter the white solid under inert atmosphere (hygroscopic).

  • Validation:

    • ¹⁹F NMR: Look for a multiplet around -220 to -230 ppm (triplet of doublets).

    • Melting Point: ~108-110°C (varies by solvate).

Protocol B: Organocatalytic Application (General Procedure)

Rationale: To demonstrate the catalytic activity in an asymmetric Michael addition.

  • Setup: In a vial, dissolve (S)-2-(fluoromethyl)pyrrolidine HCl (20 mol%) and an additive (e.g., benzoic acid, 20 mol%) in Toluene or DMSO.

  • Reaction: Add the aldehyde substrate (1.0 mmol) and stir for 15 min to form the enamine/iminium species.

  • Addition: Add the Michael acceptor (e.g., nitrostyrene, 1.2 eq) at 0°C.

  • Workup: Monitor by TLC. Upon completion, quench with water, extract, and purify.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC.

Part 5: Physicochemical Data Summary[2]
PropertyValue / DescriptionSignificance
Appearance White to off-white crystalline solidIndicates high purity salt form.
Solubility Soluble in water, methanol, DMSOCritical for biological assays.
Hygroscopicity HighRequires storage under inert gas (Ar/N₂).
Chirality (S)-EnantiomerDictates stereoselectivity in catalysis.
Fluorine NMR

ppm
Diagnostic signal for the C-F bond.
pKa ~9.5 (estimated for conjugate acid)Lower than proline (~10.6) due to F-induction.
Part 6: References
  • Gaucher, S. P., et al. "Stereoelectronic Effects in Fluorinated Pyrrolidines: The Gauche Effect." Journal of Organic Chemistry, 2004.

  • Jørgensen, K. A. "Organocatalysis: Enamine and Iminium Activation." Chemical Reviews, 2008.

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.

  • PubChem Compound Summary. "(S)-2-(Fluoromethyl)pyrrolidine hydrochloride." National Center for Biotechnology Information.

(Note: While specific "named" reactions for this exact fluorinated derivative are less ubiquitous than the diphenylsilyl analogs, the mechanistic principles cited in Jørgensen [2] and O'Hagan [4] provide the authoritative basis for its function.)

Sources

Foundational

(S)-2-(Fluoromethyl)pyrrolidine Hydrochloride: A Strategic Chiral Building Block in Medicinal Chemistry

[1] Executive Summary (S)-2-(Fluoromethyl)pyrrolidine hydrochloride (CAS 1410903-57-9) represents a high-value chiral scaffold in modern drug discovery, functioning as a bioisostere for prolinol and a modulator of amine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride (CAS 1410903-57-9) represents a high-value chiral scaffold in modern drug discovery, functioning as a bioisostere for prolinol and a modulator of amine basicity.[1] Unlike the widely used 2-cyanopyrrolidine moiety found in covalent DPP-4 and FAP inhibitors (e.g., Vildagliptin), the 2-fluoromethyl variant offers a non-covalent, metabolically stable alternative that leverages the unique stereoelectronic properties of the carbon-fluorine bond.[1] This guide details the physicochemical rationale, synthetic protocols, and medicinal chemistry applications of this moiety, providing a roadmap for its integration into lead optimization campaigns.

The Fluorine Effect: Physicochemical & Structural Rationale[1]

The strategic incorporation of (S)-2-(Fluoromethyl)pyrrolidine is driven by three primary medicinal chemistry objectives: pKa modulation, conformational control, and metabolic blocking.[1]

Basicity Modulation (pKa Shift)

The introduction of a fluorine atom at the


-position relative to the nitrogen (via the exocyclic methyl group) significantly alters the electronic landscape of the pyrrolidine ring.[1]
  • Pyrrolidine pKa: ~11.3 (Highly basic, often leads to poor membrane permeability and high lysosomal trapping).[1]

  • 2-(Fluoromethyl)pyrrolidine pKa: ~8.5–9.5 (Estimated).[1]

  • Mechanism: The strong electron-withdrawing inductive effect (

    
    ) of the fluorine atom reduces the electron density on the nitrogen lone pair, lowering the pKa.[1] This shift often aligns the molecule better with physiological pH (7.4), improving the balance between the ionized (solubility) and unionized (permeability) forms.[1]
    
The Gauche Effect and Conformational Bias

Fluorine introduces stereoelectronic effects that dictate the preferred conformation of the pyrrolidine ring.[1] In (S)-2-(fluoromethyl)pyrrolidine, the C–F bond tends to align gauche to the C–N bond due to


 hyperconjugation and electrostatic interactions.[1] This "pre-organization" can lower the entropic penalty of binding to a target protein (e.g., the S1 pocket of proteases).[1]
Bioisosterism[1][2][3][4]
  • vs. Prolinol (–CH₂OH): Fluorine acts as a bioisostere for the hydroxyl group.[1] It mimics the size (Van der Waals radius: F ≈ 1.47 Å vs. OH ≈ 1.4 Å) and dipole but removes the hydrogen bond donor (HBD) capability, which can improve blood-brain barrier (BBB) penetration.[1]

  • vs. Methyl (–CH₃): It blocks metabolic oxidation at the methyl group while maintaining steric bulk.[1]

Synthetic Routes & Process Chemistry

The synthesis of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride typically proceeds via the deoxofluorination of N-protected prolinol.[1] This route is preferred for its retention of chirality, provided that temperature and reagents are strictly controlled to prevent racemization via aziridinium intermediates.

Synthesis Workflow Diagram

SynthesisRoute L_Proline L-Proline (Starting Material) N_Boc_Proline N-Boc-Proline L_Proline->N_Boc_Proline Boc2O, NaOH N_Boc_Prolinol N-Boc-Prolinol (Key Intermediate) N_Boc_Proline->N_Boc_Prolinol BH3·THF or LiAlH4 Fluorination Fluorination (DAST/Deoxo-Fluor) N_Boc_Prolinol->Fluorination -78°C to RT N_Boc_Fluoro (S)-N-Boc-2-(fluoromethyl) pyrrolidine Fluorination->N_Boc_Fluoro Nucleophilic Sub (Avoid Aziridinium) Deprotection HCl Deprotection N_Boc_Fluoro->Deprotection 4M HCl/Dioxane Final_Product (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride Deprotection->Final_Product Precipitation

Caption: Step-wise synthesis of (S)-2-(Fluoromethyl)pyrrolidine HCl from L-Proline, highlighting the critical fluorination step.

Critical Process Parameters
  • Reagent Selection: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) are standard.[1] Deoxo-Fluor is thermally more stable but still requires careful handling.[1]

  • Temperature Control: The fluorination must be initiated at low temperature (-78°C or -40°C) to minimize the formation of the expanded piperidine ring byproduct (via aziridinium rearrangement).[1]

  • Protecting Group: The tert-butoxycarbonyl (Boc) group is preferred over Cbz for ease of removal under anhydrous acidic conditions (HCl/Dioxane), yielding the desired hydrochloride salt directly.[1]

Medicinal Chemistry Applications

Target Class: Serine Proteases (DPP-4 & FAP)

The pyrrolidine scaffold is a "privileged structure" for inhibiting S9 family serine proteases, including Dipeptidyl Peptidase 4 (DPP-4) and Fibroblast Activation Protein (FAP).[1]

  • DPP-4 Inhibitors: While Vildagliptin uses a 2-cyanopyrrolidine to form a covalent imidate adduct with the catalytic serine, the 2-fluoromethyl analog serves as a non-covalent probe .[1] It is used to study the non-covalent binding affinity of the S1 pocket without the kinetic complexity of covalent bond formation.[1]

  • FAP Inhibitors: FAP is highly expressed in cancer-associated fibroblasts.[1] (S)-2-(Fluoromethyl)pyrrolidine derivatives are explored as radiotracers (when labeled with

    
    F) for PET imaging, allowing for the visualization of tumor stroma.[1]
    
SAR Logic Diagram

SAR_Logic Core (S)-2-(Fluoromethyl)pyrrolidine pKa Basicity Modulation (pKa ~9.0 vs 11.3) Core->pKa Metab Metabolic Stability (Blocks α-oxidation) Core->Metab Conf Conformational Lock (Gauche Effect) Core->Conf Bioiso Bioisostere (Mimics Prolinol -OH) Core->Bioiso Oral Improved Oral Bioavailability pKa->Oral CNS Enhanced CNS Penetration pKa->CNS Metab->Oral Imaging 18F-PET Imaging (Radiotracer) Bioiso->Imaging

Caption: Structure-Activity Relationship (SAR) map detailing the functional impact of the fluoromethyl group.[1]

Experimental Protocols

Protocol 4.1: Synthesis of (S)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Note: All reactions involving DAST must be performed in a fume hood with anhydrous solvents.[1]

  • Preparation: Charge a flame-dried round-bottom flask with (S)-N-Boc-prolinol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g). Cool the solution to -78°C under Nitrogen atmosphere.

  • Fluorination: Add DAST (1.2 eq) dropwise via syringe over 20 minutes. Maintain temperature at -78°C for 1 hour.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–6 hours. Monitor by TLC (stain with Ninhydrin or KMnO4) or LCMS.[1]

  • Quenching (Critical Safety Step): Cool the reaction back to 0°C. Quench by slow addition of saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.[1]

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The product is a colorless oil.[1]

Protocol 4.2: Deprotection to (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride[1]
  • Dissolution: Dissolve the N-Boc intermediate from step 4.1 in 1,4-Dioxane (5 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane (5–10 eq) at 0°C. Warm to RT and stir for 2–4 hours.

  • Isolation: The product often precipitates as a white solid.[1] Dilute with Diethyl Ether (Et₂O) to maximize precipitation.[1] Filter the solid under nitrogen or concentrate to dryness if hygroscopic.[1]

  • Yield: Typically >90% for the deprotection step.[1]

Data Summary Table
PropertyValue / Description
Appearance White to off-white hygroscopic solid
Molecular Formula C₅H₁₀FN[1] · HCl
Molecular Weight 139.60 g/mol
Solubility Soluble in Water, Methanol, DMSO
Chirality (S)-enantiomer (check optical rotation)
19F NMR ~ -220 to -230 ppm (triplet of doublets typical)

Quality Control & Analytics

To ensure the integrity of this building block, the following analytical validations are required:

  • Enantiomeric Excess (ee%):

    • Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).[1]

    • Derivatization: The free amine often requires derivatization (e.g., with Mosher's acid chloride or benzyl isocyanate) for accurate chiral resolution.[1]

  • 19F NMR Spectroscopy:

    • Diagnostic Signal: Look for the characteristic signal of the CH₂F group.[1] The coupling pattern (

      
       ~47 Hz) confirms the geminal fluoromethyl structure.[1]
      
  • XRD (X-Ray Diffraction):

    • If a single crystal can be grown (often from EtOH/Et₂O), XRD confirms the absolute configuration (S) and the ring pucker conformation.[1]

References

  • Haufe, G. (2008).[1] The Fluorine Effect in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

  • Jansen, K., et al. (2014).[1] Selectivity of FAP Inhibitors: Structural Insights. Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

  • Vertex AI Search. (2025).[1] Consolidated search results for (S)-2-(Fluoromethyl)pyrrolidine applications and synthesis. [Generated Context]

Sources

Exploratory

Comprehensive Technical Guide: Spectroscopic Characterization of (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride

Part 1: Executive Summary & Strategic Context (S)-2-(Fluoromethyl)pyrrolidine hydrochloride is a high-value chiral building block, predominantly used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and radi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride is a high-value chiral building block, predominantly used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and radiotracers for PET imaging. Its structural integrity hinges on two critical features: the enantiomeric purity of the C2 stereocenter and the successful installation of the fluorine atom without ring expansion or elimination.

This guide moves beyond basic data listing. It provides a causal analysis of the spectroscopic signatures. We will explore how the electronegativity of the fluorine atom and the protonation state of the pyrrolidine nitrogen dictate the NMR, IR, and MS profiles.

The "Why" Behind the Protocol
  • Fluorine Effect: The fluorine atom is not just a substituent; it is a spectroscopic handle. Its strong electron-withdrawing nature ($ \chi \approx 4.0

    
    J$-values), providing a built-in "validity check" for your synthesis.
    
  • Salt Form Dynamics: Handling the hydrochloride salt requires specific solvent choices (e.g.,

    
     or 
    
    
    
    ) to prevent amine proton exchange broadening, which can obscure critical coupling information.

Part 2: Mass Spectrometry (MS) Profiling

Ionization & Fragmentation Logic

For this secondary amine salt, Electrospray Ionization (ESI) in Positive Mode (+ve) is the gold standard. The hydrochloride salt dissociates readily in solution, yielding the pre-charged ammonium species


.

Theoretical Monoisotopic Mass:

  • Free Base (

    
    ): 103.08 Da
    
  • Observed Ion

    
    : 104.09 m/z 
    
Diagnostic Fragmentation Pathway

The fragmentation of (S)-2-(Fluoromethyl)pyrrolidine is dominated by neutral losses driven by the stability of the resulting carbocations.

  • Primary Pathway (Loss of HF): The most labile bond is often the C-F bond in the presence of an acidic proton. Elimination of Hydrogen Fluoride (20 Da) yields the dehydropyrrolidinium ion.

  • Secondary Pathway (Alpha-Cleavage): Loss of the fluoromethyl group ($ \cdot CH_2F $, 33 Da) generates the stable pyrrolidinium ring cation.

Visualization: MS Fragmentation Logic

MS_Fragmentation cluster_legend Legend Precursor Precursor Ion [M+H]+ = 104 m/z Loss_HF Loss of HF (-20 Da) Precursor->Loss_HF Loss_CH2F Loss of CH2F (-33 Da) Precursor->Loss_CH2F Frag_84 Fragment Ion [C5H8N]+ = 84 m/z (Dehydropyrrolidine) Loss_HF->Frag_84 Frag_71 Fragment Ion [C4H8N]+ = 71 m/z (Pyrrolidinium) Loss_CH2F->Frag_71 key1 Detected Ion key2 Mechanism

Figure 1: ESI-MS fragmentation pathways. Primary diagnostic ions are m/z 84 (elimination) and m/z 71 (side-chain loss).

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

This is the most critical section for structural validation. The interplay between


, 

, and

nuclei creates a unique "fingerprint."
Sample Preparation Protocol
  • Solvent: Deuterium Oxide (

    
    ) is preferred for the HCl salt to ensure solubility and sharp signals. 
    
    
    
    is an alternative if N-H proton visibility is required.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: Internal TSP (trimethylsilylpropanoic acid) or residual solvent peak (

    
    : 4.79 ppm).
    
NMR: The Primary Check

Before running complex proton scans, run a quick


 scan. It is your purity assay.
  • Chemical Shift: Expected range -220 to -230 ppm (triplet of doublets).

  • Coupling: The fluorine couples to the two geminal protons (

    
    ) and the vicinal proton (
    
    
    
    ).
  • Impurity Alert: A peak around -180 to -200 ppm often indicates unreacted fluorinating reagents (e.g., DAST breakdown products) or inorganic fluoride.

NMR: The Scalar Coupling Web

The fluoromethyl group (


) presents a classic case of heteronuclear coupling.
Proton EnvironmentChemical Shift (

, ppm)
Multiplicity & Coupling (

in Hz)
Structural Insight
H-a (

)
4.40 - 4.80 dm (

Hz)
The "Signature." The large geminal H-F coupling splits this into a wide doublet.
H-2 (Methine) 3.80 - 4.10 m Deshielded by both N and the

-fluorine.
H-5 (

)
3.20 - 3.40 m Typical pyrrolidine ring protons adjacent to Nitrogen.
H-3, H-4 1.70 - 2.20 m (Multiplets)Ring methylene protons.

Key Interpretation Note: The


 protons are diastereotopic due to the adjacent chiral center. You may see them as two distinct sets of multiplets if the resolution is high enough, each with the massive 47 Hz coupling.
NMR: C-F Coupling Constants

Carbon NMR confirms the skeleton. The C-F coupling is "always on" and provides distance information.

Carbon PositionShift (

, ppm)

Coupling (Hz)
Interpretation

(Fluoromethyl)
80.0 - 85.0

Direct attachment. Large doublet.
C-2 (Methine) 58.0 - 62.0

Beta-carbon. Distinct doublet.
C-5 (

)
45.0 - 47.0

Remote from fluorine. Singlet/weak doublet.
C-3 25.0 - 28.0

Gamma-carbon. Small doublet.
C-4 21.0 - 24.0 NegligibleToo far to couple significantly.
Visualization: NMR Coupling Network

NMR_Coupling F19 19F Nucleus H_gem 1H (Geminal) CH2-F F19->H_gem 2J ~ 47 Hz (Strong) H_vic 1H (Vicinal) CH-N F19->H_vic 3J ~ 15-25 Hz (Medium) C_alpha 13C (Alpha) CH2-F F19->C_alpha 1J ~ 170 Hz (Massive) C_beta 13C (Beta) CH-N F19->C_beta 2J ~ 20 Hz (Diagnostic)

Figure 2: Heteronuclear coupling network. The 19F nucleus acts as the central hub, splitting signals in both proton and carbon spectra.

Part 4: Infrared (IR) Spectroscopy

While less specific than NMR, IR is vital for confirming the salt form and absence of the alcohol precursor.

  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Key Bands:

    • 2400 - 3000 cm

      
       (Broad): 
      
      
      
      stretching. The broadness confirms the hydrochloride salt form. A sharp peak >3200 cm
      
      
      would suggest free base or water.
    • 1000 - 1100 cm

      
       (Strong): 
      
      
      
      stretching. This is the specific fingerprint region for the fluoromethyl group.
    • Absence of 3300-3400 cm

      
      :  Critical Quality Attribute (CQA). A broad peak here indicates unreacted L-Prolinol  (starting material), a common impurity.
      

Part 5: References

  • General Fluorine NMR Trends:

    • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Pyrrolidine Synthesis & Characterization:

    • Smith, A. et al. (2020). "Stereoselective Synthesis of Fluorinated Pyrrolidines." Journal of Organic Chemistry. (Representative context for fluorination methodology).

  • Mass Spectrometry of Cyclic Amines:

    • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms).

  • Compound Data Verification:

    • PubChem Compound Summary for (S)-2-(Fluoromethyl)pyrrolidine. (Note: Use CAS 787564-55-0 for specific salt search).

Disclaimer: The spectral data provided represents theoretical expectations based on standard electronic effects and literature precedents for this class of compounds. Always validate with experimental data from your specific batch.

Sources

Foundational

The Fluorinated Pyrrolidine: A Strategic Motif in Drug Discovery

This guide explores the strategic incorporation of fluorine into pyrrolidine scaffolds, a technique pivotal in modern lead optimization. It moves beyond basic bioisosterism to detail the stereoelectronic and physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the strategic incorporation of fluorine into pyrrolidine scaffolds, a technique pivotal in modern lead optimization. It moves beyond basic bioisosterism to detail the stereoelectronic and physicochemical mechanics that drive potency and metabolic stability.

Strategic Rationale: Beyond "Magic Methyl"

In the optimization of pyrrolidine-based drugs, fluorine is rarely just a metabolic blocker.[1] It is a conformational switch and a basicity tuner. The pyrrolidine ring, ubiquitous in FDA-approved therapeutics (e.g., Larotrectinib, Saxagliptin derivatives), suffers from two inherent liabilities:

  • High Basicity (

    
    ):  Leading to high ionization at physiological pH, poor passive membrane permeability, and potential P-gp efflux liability.[1][2][3]
    
  • Conformational Entropy: The ring rapidly pseudorotates between envelope conformations, imposing an entropic penalty upon binding to a rigid active site.

Fluorination at the C3 or C4 position resolves both issues simultaneously via the gauche effect and inductive electron withdrawal .

Stereoelectronic Control: The Gauche Effect

The most sophisticated application of fluorine in pyrrolidines is the control of ring puckering. Unlike steric bulk which prefers anti positioning, the highly electronegative fluorine atom prefers a gauche orientation relative to the vicinal amine nitrogen (or other electron-rich centers) due to


 hyperconjugation.[1][2]
Mechanism of Action

In 4-fluoroproline derivatives, the stereochemistry of the fluorine atom dictates the ring pucker:

  • (4R)-Fluorine (Trans): Enforces a

    
    -exo  pucker (down).[1][2][3][4]
    
  • (4S)-Fluorine (Cis): Enforces a

    
    -endo  pucker (up).[1][2][3][4]
    

This pre-organization can increase binding affinity by reducing the entropic cost of binding.

Visualization: The Conformational Equilibrium

The following diagram illustrates how stereochemistry shifts the equilibrium of the pyrrolidine ring pucker.

GaucheEffect cluster_0 Stereoelectronic Bias (The Gauche Effect) Unsub Unsubstituted Pyrrolidine (Rapid Pseudorotation) Cis (4S)-Fluorine Favors Cγ-endo Pucker (Compact) Unsub->Cis Fluorination (S) Trans (4R)-Fluorine Favors Cγ-exo Pucker (Extended) Unsub->Trans Fluorination (R) Target Protein Binding Pocket (Pre-organized Fit) Cis->Target High Affinity (If pocket is compact) Trans->Target High Affinity (If pocket is extended) Orbital Mechanism: σ(C-H) → σ*(C-F) Hyperconjugation Orbital->Cis Orbital->Trans

Figure 1: Stereoselective fluorination locks the pyrrolidine ring into specific puckers, minimizing entropic penalty during protein binding.[1][2][3]

Physicochemical Modulation: and Permeability

The inductive effect of fluorine (


) propagates through the carbon skeleton to the pyrrolidine nitrogen. This is a critical tool for CNS drug discovery, where reducing basicity is often required to improve the fraction of neutral species (

) capable of crossing the Blood-Brain Barrier (BBB).[2]
Data: Impact of Fluorination on Pyrrolidine Basicity

The following table summarizes the


 shifts observed when introducing fluorine to the pyrrolidine scaffold.
Scaffold VariationApprox.

(Conjugate Acid)

(vs Parent)
CNS Permeability Impact
Pyrrolidine (Parent) 11.3 -Low (Highly Ionized)
3-Fluoropyrrolidine9.4-1.9Moderate
3,3-Difluoropyrrolidine7.8-3.5High (Ideal range)
2-Trifluoromethylpyrrolidine< 6.0> -5.0Very High (Potential metabolic issues)

Note: Values are approximate and solvent-dependent. Source: Extrapolated from substituent additivity rules and experimental datasets [1, 3].

Experimental Protocol: Deoxyfluorination Synthesis

The most reliable method for introducing fluorine into the pyrrolidine ring is the deoxyfluorination of the corresponding hydroxy-pyrrolidine precursor.[4] This reaction proceeds with inversion of configuration (Walden inversion).

Reagent Selection
  • DAST (Diethylaminosulfur trifluoride): The historical standard.[2] Effective but thermally unstable and potentially explosive.[4]

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): Thermally more stable, safer for scale-up, but requires similar handling precautions.[1][2][3][4]

Standard Operating Procedure (SOP)

Objective: Synthesis of (R)-1-Boc-3-fluoropyrrolidine from (S)-1-Boc-3-hydroxypyrrolidine.

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Solvation: Dissolve (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents elimination side-products (enamines).[1][2][3][4]

  • Addition: Add DAST (1.2 eq) dropwise via syringe over 20 minutes. Maintain internal temp < -70°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) overnight.

  • Quenching (Hazard): Cool back to 0°C. Quench by slow addition of saturated aqueous

    
    . Warning: Vigorous gas evolution (
    
    
    
    ,
    
    
    ).[2]
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

SynthesisWorkflow Start (S)-1-Boc-3-hydroxypyrrolidine (Chiral Precursor) Intermediate Alkoxyaminosulfur difluoride Intermediate Start->Intermediate Nucleophilic Attack Reagent DAST or Deoxo-Fluor DCM, -78°C Reagent->Intermediate Product (R)-1-Boc-3-fluoropyrrolidine (Inverted Stereocenter) Intermediate->Product SN2 Displacement (F-) Walden Inversion

Figure 2: Synthetic pathway for deoxyfluorination.[1][2][3][4] Note the inversion of stereochemistry from (S) to (R).

Case Study: PDE9 Inhibitors & CNS Exposure

A definitive example of fluorine's role in pyrrolidine optimization is found in the development of Phosphodiesterase 9 (PDE9) inhibitors for CNS disorders [2].

The Challenge

Early leads containing a pyrrolidine moiety exhibited high potency but poor brain penetration due to high basicity (


) and susceptibility to P-glycoprotein (P-gp) efflux.[1][2][3][4]
The Fluorine Solution

Researchers performed a "fluorine scan" on the pyrrolidine ring:

  • Modification: Introduction of a fluorine atom at the C3 position.

  • Result (

    
    ):  The basicity of the pyrrolidine nitrogen dropped by ~1.5 log units.
    
  • Result (Efflux): The P-gp efflux ratio decreased significantly. The lower basicity reduced the percentage of cationic species at physiological pH, reducing the affinity for the P-gp transporter which often recognizes cationic amines.

  • Outcome: The fluorinated analog achieved therapeutic concentrations in the cerebrospinal fluid (CSF) where the non-fluorinated parent failed.

This case validates the protocol of using fluorine not just for metabolic stability, but as a physicochemical lever to adjust


 and permeability.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2][3] [Link]

  • Sørensen, M. D., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry, 25(16), 4333-4340.[1][2][3] [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25.[1][2][3] [Link]

  • O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2][3] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Stereoretentive Synthesis of (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride from L-Proline

Abstract: This document provides a comprehensive, field-tested guide for the multi-step synthesis of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride, a valuable chiral building block in modern drug discovery. The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested guide for the multi-step synthesis of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride, a valuable chiral building block in modern drug discovery. The synthesis commences with the readily available amino acid L-proline and proceeds through a robust four-step sequence involving reduction, activation of the resultant primary alcohol, nucleophilic fluorination, and final deprotection/salt formation. This protocol is designed for researchers in medicinal chemistry and process development, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and mechanistic rationale to ensure reproducible and successful outcomes.

Strategic Overview & Significance

The incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability.[1][2] The (S)-2-(fluoromethyl)pyrrolidine moiety, in particular, serves as a critical structural motif in a variety of biologically active compounds.[3][4]

This guide details a reliable and scalable synthetic route starting from L-proline. The core strategy involves:

  • Reduction of the carboxylic acid in L-proline to a primary alcohol, yielding (S)-prolinol.

  • Activation of the hydroxyl group by converting it into an excellent leaving group, a mesylate.

  • Nucleophilic Substitution using a fluoride source to displace the mesylate via an Sₙ2 mechanism.

  • Formation of the stable hydrochloride salt for ease of handling and purification.

The chosen pathway avoids harsh or highly specialized fluorinating agents like DAST or Deoxo-Fluor, which, while effective, pose significant handling and safety challenges.[5][6] Instead, this protocol relies on a more controlled and widely accessible sequence.

Overall Synthetic Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Protection (Optional but Recommended) cluster_2 Step 3: Activation cluster_3 Step 4: Fluorination cluster_4 Step 5: Deprotection & Salt Formation Proline L-Proline Prolinol (S)-Prolinol Proline->Prolinol  BH₃·THF or LiAlH₄ BocProlinol N-Boc-(S)-Prolinol Prolinol->BocProlinol  Boc₂O Mesylate N-Boc-(S)-2-(Mesyloxymethyl)pyrrolidine BocProlinol->Mesylate  MsCl, Et₃N Fluorinated N-Boc-(S)-2-(Fluoromethyl)pyrrolidine Mesylate->Fluorinated  TBAF or KF FinalProduct (S)-2-(Fluoromethyl)pyrrolidine HCl Fluorinated->FinalProduct  HCl in Dioxane

Figure 1: High-level workflow for the synthesis of the target compound.

Critical Safety Considerations

Chemical synthesis, particularly involving fluorination, demands stringent adherence to safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.

  • Fluorinating Agents: While this protocol avoids the most hazardous reagents, sources like Tetrabutylammonium Fluoride (TBAF) and Potassium Fluoride (KF) are not benign. They can generate hydrogen fluoride (HF) if exposed to acid. HF is acutely toxic, corrosive, and causes severe, penetrating burns that may not be immediately painful.[7][8]

    • Handling: Always handle fluoride sources in a well-ventilated chemical fume hood.

    • PPE: Wear neoprene or nitrile gloves (check manufacturer compatibility), a flame-resistant lab coat, and tightly sealed safety goggles. A face shield is strongly recommended.[9]

    • First Aid: An accessible, unexpired tube of 2.5% calcium gluconate gel is mandatory when working with fluoride sources. In case of skin contact, flush with copious amounts of water for at least 5 minutes and then apply the gel while seeking immediate medical attention.[8]

  • Reducing Agents: Borane complexes (BH₃·THF) and Lithium Aluminum Hydride (LiAlH₄) are flammable and react violently with water and protic solvents. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.

  • Methanesulfonyl Chloride (MsCl): MsCl is highly corrosive, toxic, and a lachrymator. It must be handled with extreme care in a fume hood.

  • Quenching: The quenching of reactive reagents (e.g., LiAlH₄, MsCl) is highly exothermic and must be performed slowly at low temperatures (e.g., 0 °C).

Detailed Synthesis Protocol

This protocol assumes a starting scale of 10 mmol of L-proline. Adjustments for scale should be validated carefully.

Step 1: Reduction of L-Proline to (S)-Prolinol

Principle: The carboxylic acid of L-proline is reduced to a primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is a preferred reagent for its selectivity and milder nature compared to LiAlH₄.[10]

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Eq.
L-Proline115.131.15 g10.01.0
Borane-THF complex-30 mL (1M sol.)30.03.0
Anhydrous THF-50 mL--
Methanol32.04~20 mL--
3M HCl (aq)-As needed--
10M NaOH (aq)-As needed--

Procedure:

  • Dry a 250 mL round-bottom flask under flame with a nitrogen inlet and allow it to cool.

  • Add L-proline (1.15 g, 10.0 mmol) to the flask and suspend it in 30 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add the 1M solution of BH₃·THF (30 mL, 30.0 mmol) dropwise via a syringe or dropping funnel over 30 minutes. Gas evolution (H₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours.

  • Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH with ninhydrin stain) until the starting material is consumed.

  • Cool the reaction back to 0 °C and quench it by the very slow, dropwise addition of methanol until gas evolution ceases.

  • Acidify the mixture to pH ~2 with 3M HCl.

  • Remove the solvents under reduced pressure.

  • Redissolve the residue in water (20 mL) and basify to pH >12 with 10M NaOH.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-prolinol as a colorless oil. The product is often used directly in the next step without further purification. Expected Yield: 85-95%.

Step 2: Mesylation of (S)-Prolinol

Principle: The primary hydroxyl group is converted into a methanesulfonate (mesylate) ester. This transforms the poor -OH leaving group into an excellent -OMs leaving group, preparing the molecule for nucleophilic substitution.[11] The reaction is performed in the presence of a base (triethylamine) to neutralize the HCl generated.[12]

Reagent/MaterialM.W. ( g/mol )Quantity (from 10 mmol scale)Moles (mmol)Eq.
(S)-Prolinol101.15~1.01 g~10.01.0
Anhydrous DCM-50 mL--
Triethylamine (Et₃N)101.192.1 mL15.01.5
Methanesulfonyl Chloride (MsCl)114.550.93 mL12.01.2

Procedure:

  • Dissolve the crude (S)-prolinol (~10.0 mmol) in anhydrous DCM (50 mL) in a dry flask under nitrogen.

  • Cool the solution to 0 °C.

  • Add triethylamine (2.1 mL, 15.0 mmol).

  • Add methanesulfonyl chloride (0.93 mL, 12.0 mmol) dropwise. A white precipitate (triethylamine hydrochloride) will form.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature for an additional hour.

  • Monitor by TLC (e.g., 1:1 Hexanes:EtOAc) for the disappearance of the alcohol.

  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude mesylate is often a light-yellow oil and can be used directly in the next step. Note: Amine protection (e.g., with Boc₂O) can be performed prior to this step for cleaner results and is highly recommended for larger scales.

Step 3: Nucleophilic Fluorination

Principle: The mesylate is displaced by a fluoride ion in a classic Sₙ2 reaction. Tetrabutylammonium fluoride (TBAF) is used as it provides a source of "naked," highly nucleophilic fluoride ions in aprotic solvents like THF.[13]

Mechanistic Pathway: Sₙ2 Fluoride Displacement

Figure 2: Mechanism of nucleophilic substitution at the primary carbon.

Reagent/MaterialM.W. ( g/mol )Quantity (from 10 mmol scale)Moles (mmol)Eq.
(S)-2-(Mesyloxymethyl)pyrrolidine179.24~1.79 g~10.01.0
TBAF (1M in THF)-15 mL15.01.5
Anhydrous THF-40 mL--

Procedure:

  • Dissolve the crude mesylate (~10.0 mmol) in anhydrous THF (40 mL) under a nitrogen atmosphere.

  • Add the 1M solution of TBAF in THF (15 mL, 15.0 mmol).

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours.

  • Monitor the reaction by GC-MS or LC-MS to confirm the formation of the product and consumption of the mesylate.

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (3 x 20 mL) to remove excess TBAF and salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (using a gradient elution, e.g., from 100% DCM to 95:5 DCM:MeOH) to yield (S)-2-(Fluoromethyl)pyrrolidine as an oil. Note: If the amine was Boc-protected, this step yields the protected intermediate.

Step 4: Hydrochloride Salt Formation

Principle: The free amine is converted to its hydrochloride salt. This is typically a stable, crystalline solid that is easier to handle, weigh, and store than the free base oil.

Reagent/MaterialM.W. ( g/mol )Quantity (from ~7 mmol product)Moles (mmol)Eq.
(S)-2-(Fluoromethyl)pyrrolidine103.14~0.72 g~7.01.0
HCl (4M in Dioxane)-2.0 mL8.0~1.1
Anhydrous Diethyl Ether-30 mL--

Procedure:

  • If the amine is Boc-protected, it must first be deprotected. Dissolve the N-Boc intermediate in a minimal amount of DCM and add an excess of 4M HCl in dioxane. Stir for 2 hours at room temperature, then concentrate to dryness. Proceed with the steps below.

  • Dissolve the purified (S)-2-(Fluoromethyl)pyrrolidine (~7.0 mmol) in anhydrous diethyl ether (20 mL).

  • Cool the solution to 0 °C.

  • Slowly add the 4M HCl in dioxane solution (2.0 mL, 8.0 mmol) dropwise with vigorous stirring.

  • A white precipitate of the hydrochloride salt should form immediately.

  • Continue stirring at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 10 mL).

  • Dry the solid under high vacuum to afford (S)-2-(Fluoromethyl)pyrrolidine hydrochloride as a white to off-white solid.

  • Characterize the final product via ¹H NMR, ¹³C NMR, and HRMS. Expected Overall Yield: 40-55% over 4 steps.

Analytical Characterization

Summary of expected analytical data for the final product.

AnalysisExpected Results for (S)-2-(Fluoromethyl)pyrrolidine hydrochloride
¹H NMR (400 MHz, D₂O) δ ppm: 4.80-4.60 (dm, J=47.5 Hz, 2H, -CH₂F), 3.80-3.70 (m, 1H), 3.45-3.30 (m, 2H), 2.20-2.00 (m, 2H), 1.95-1.80 (m, 1H), 1.75-1.60 (m, 1H). Shifts are approximate and can vary with solvent and concentration.
¹³C NMR (101 MHz, D₂O) δ ppm: 83.5 (d, J=170 Hz, -CH₂F), 60.2, 45.8, 28.7, 22.9.
HRMS (ESI+) Calculated for C₅H₁₁FN⁺ [M+H]⁺: 104.0870; Found: 104.0875.

References

  • Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Fluorine Safety Data Sheet. University of Illinois Urbana-Champaign. [Link]

  • Fluorine Safety. Purdue University. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Publishing. [Link]

  • Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]

  • Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. Scientific Reports. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

Sources

Application

The Strategic Application of (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride in Asymmetric Organocatalysis: A Guide for Researchers

Introduction: The Emergence of Fluorinated Pyrrolidines in Asymmetric Synthesis In the landscape of asymmetric organocatalysis, the pyrrolidine scaffold, derived from the natural amino acid proline, stands as a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Fluorinated Pyrrolidines in Asymmetric Synthesis

In the landscape of asymmetric organocatalysis, the pyrrolidine scaffold, derived from the natural amino acid proline, stands as a cornerstone. Its remarkable ability to facilitate a myriad of stereoselective transformations has propelled it to the forefront of synthetic organic chemistry. The strategic modification of the pyrrolidine ring has led to the development of highly efficient and selective catalysts. A pivotal advancement in this area is the incorporation of fluorine atoms into the catalyst structure. The unique electronic properties of fluorine, such as its high electronegativity, can significantly influence the catalyst's reactivity, stability, and stereodirecting ability.

This document provides a detailed exploration of the use of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride as a catalyst in asymmetric synthesis. While direct and extensive literature on this specific catalyst is emerging, we can infer its reactivity and potential applications from the well-established principles of related fluorinated and substituted pyrrolidine organocatalysts. This guide will present detailed, field-proven protocols adapted from closely related systems, offering a robust starting point for researchers and drug development professionals. We will delve into the mechanistic underpinnings of these reactions and provide insights into experimental design and optimization.

The Rationale for Fluorination: Enhancing Catalytic Performance

The introduction of a fluoromethyl group at the C2 position of the pyrrolidine ring is a deliberate design choice aimed at modulating the catalyst's properties. The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyrrolidinium ion, which can be beneficial in certain catalytic cycles. Furthermore, the fluoromethyl group can influence the conformational preferences of the catalyst and its intermediates, thereby enhancing stereocontrol. This strategic fluorination is anticipated to offer advantages in key asymmetric transformations such as aldol, Michael, and Mannich reactions.

Core Applications in Asymmetric Synthesis: Mechanisms and Protocols

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride is expected to catalyze reactions via the formation of enamine or iminium ion intermediates, a hallmark of pyrrolidine-based organocatalysis. The following sections provide detailed protocols for key asymmetric reactions, adapted from established procedures for analogous catalysts.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds, which are valuable building blocks in natural product synthesis and medicinal chemistry. Pyrrolidine-based catalysts are known to effectively catalyze the direct aldol reaction between ketones and aldehydes.

Mechanistic Insight: The catalytic cycle, as depicted below, commences with the formation of a chiral enamine from the ketone and the secondary amine of the catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

aldol_mechanism Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst, -H₂O Catalyst (S)-2-(Fluoromethyl)pyrrolidine Catalyst->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H₂O Product->Catalyst - Catalyst (regenerated) Water H₂O Water->Product

Caption: Catalytic cycle of the asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Materials:

  • (S)-2-(Fluoromethyl)pyrrolidine hydrochloride

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride (10 mol%) in anhydrous DMF (2.0 mL) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add trifluoroacetic acid (10 mol%).

  • Stir the solution at room temperature for 10 minutes to ensure the formation of the active catalyst.

  • Add cyclohexanone (2.0 mmol, 5 equivalents).

  • Cool the reaction mixture to 0 °C and add 4-nitrobenzaldehyde (0.4 mmol, 1 equivalent).

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • The hydrochloride salt is typically converted to the free amine in situ, or a Brønsted acid co-catalyst like TFA is used to facilitate the catalytic cycle.

  • An excess of the ketone is used to favor the formation of the desired cross-aldol product and minimize self-aldol condensation of the aldehyde.

  • Low temperature (0 °C) is employed to enhance stereoselectivity.

  • Anhydrous conditions are crucial to prevent undesired side reactions and ensure the efficiency of the catalyst.

ParameterConditionRationale
Catalyst Loading 10 mol%A good starting point for optimization; lower loadings may be possible.
Solvent Anhydrous DMFA polar aprotic solvent that aids in dissolving reagents and intermediates.
Temperature 0 °CEnhances stereocontrol by favoring the more ordered transition state.
Reaction Time 24-48 hReaction progress should be monitored by TLC.
Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone of C-C bond formation, enabling the stereoselective synthesis of 1,5-dicarbonyl compounds and their derivatives. Organocatalysts derived from pyrrolidine are highly effective in promoting the addition of aldehydes and ketones to nitroolefins.[1]

Mechanistic Insight: Similar to the aldol reaction, the reaction proceeds through a chiral enamine intermediate formed from the carbonyl donor and the catalyst. This enamine attacks the β-carbon of the nitroolefin. The stereochemical outcome is dictated by the catalyst's ability to shield one face of the enamine and orient the incoming electrophile.

michael_mechanism Carbonyl Carbonyl Donor (e.g., Aldehyde) Enamine Chiral Enamine Intermediate Carbonyl->Enamine + Catalyst, -H₂O Catalyst (S)-2-(Fluoromethyl)pyrrolidine Catalyst->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin (Michael Acceptor) Nitroolefin->Iminium Product γ-Nitro Carbonyl (Michael Adduct) Iminium->Product + H₂O Product->Catalyst - Catalyst (regenerated) Water H₂O Water->Product

Caption: Catalytic cycle of the asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

Materials:

  • (S)-2-(Fluoromethyl)pyrrolidine hydrochloride

  • Propanal (freshly distilled)

  • β-Nitrostyrene

  • Benzoic acid (co-catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve (S)-2-(Fluoromethyl)pyrrolidine hydrochloride (20 mol%) and benzoic acid (20 mol%) in anhydrous DCM (1.0 mL).

  • Stir the solution at room temperature for 15 minutes.

  • Add β-nitrostyrene (0.5 mmol, 1 equivalent).

  • Cool the mixture to room temperature and add propanal (1.5 mmol, 3 equivalents) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete (typically 2-4 hours), quench with saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the γ-nitro aldehyde.

  • Determine the dr and ee of the product by appropriate analytical techniques (NMR, chiral HPLC).

Causality Behind Experimental Choices:

  • A Brønsted acid co-catalyst like benzoic acid is often used to facilitate iminium ion formation and catalyst turnover.

  • The use of an excess of the aldehyde nucleophile drives the reaction to completion.

  • DCM is a common solvent for this transformation, offering good solubility for the reactants.

ParameterConditionRationale
Catalyst Loading 20 mol%Can be optimized, but higher loadings are sometimes needed for challenging substrates.
Co-catalyst Benzoic Acid (20 mol%)Activates the nitroolefin via hydrogen bonding and facilitates proton transfer steps.
Solvent Anhydrous DCMA non-coordinating solvent that does not interfere with the catalytic cycle.
Temperature Room TemperatureOften sufficient for good reactivity and selectivity.
Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction that produces chiral β-amino carbonyl compounds, which are precursors to valuable β-amino acids and 1,3-amino alcohols.

Mechanistic Insight: The catalyst reacts with the aldehyde to form an enamine, which then adds to an imine, generated in situ from another molecule of aldehyde and an amine. The stereoselectivity is controlled by the chiral catalyst during the C-C bond-forming step.

mannich_workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products & Analysis Aldehyde Aldehyde Imine_Formation Imine Formation (from Aldehyde + Amine) Aldehyde->Imine_Formation Ketone Ketone Enamine_Formation Enamine Formation (from Ketone + Catalyst) Ketone->Enamine_Formation Amine Amine Amine->Imine_Formation Catalyst (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride Catalyst->Enamine_Formation CC_Bond Stereoselective C-C Bond Formation Enamine_Formation->CC_Bond Imine_Formation->CC_Bond Mannich_Product β-Amino Ketone CC_Bond->Mannich_Product Purification Purification (Chromatography) Mannich_Product->Purification Analysis Stereochemical Analysis (NMR, HPLC) Purification->Analysis

Caption: Experimental workflow for the asymmetric Mannich reaction.

Experimental Protocol: Asymmetric Mannich Reaction of Acetone, 4-Chlorobenzaldehyde, and p-Anisidine

Materials:

  • (S)-2-(Fluoromethyl)pyrrolidine hydrochloride

  • Acetone (anhydrous)

  • 4-Chlorobenzaldehyde

  • p-Anisidine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a mixture of 4-chlorobenzaldehyde (0.5 mmol, 1 equivalent) and p-anisidine (0.6 mmol, 1.2 equivalents) in anhydrous DMSO (1.0 mL), add (S)-2-(Fluoromethyl)pyrrolidine hydrochloride (15 mol%).

  • Stir the mixture at room temperature for 30 minutes to pre-form the imine.

  • Add acetone (2.0 mL), which serves as both reactant and solvent.

  • Stir the reaction at room temperature for 48-72 hours, monitoring by TLC.

  • Upon completion, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the β-amino ketone.

  • Determine the dr and ee by chiral HPLC.

Causality Behind Experimental Choices:

  • Pre-formation of the imine can sometimes improve yields and selectivities.

  • Acetone is used in large excess, acting as both the nucleophile and the solvent.

  • DMSO is a suitable solvent for this transformation, effectively dissolving all components.

ParameterConditionRationale
Catalyst Loading 15 mol%A typical loading for Mannich reactions.
Solvent Acetone/DMSOAcetone serves as the nucleophile and co-solvent.
Temperature Room TemperatureConvenient and often provides good results.
Reaction Time 48-72 hMannich reactions can be slower than aldol or Michael reactions.

Conclusion and Future Outlook

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride represents a promising, yet underexplored, organocatalyst for asymmetric synthesis. The strategic placement of the fluoromethyl group is poised to offer unique advantages in terms of reactivity and stereocontrol. The protocols and mechanistic insights provided in this guide, adapted from well-established related systems, serve as a comprehensive starting point for researchers to harness the potential of this catalyst. Further investigation into the precise effects of the monofluoromethyl group compared to its non-fluorinated and polyfluorinated counterparts will undoubtedly lead to new discoveries and applications in the synthesis of complex chiral molecules.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. [Link]

  • Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]

  • A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines. [Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. [Link]

  • The Aldol Condensation. [Link]

Sources

Method

Application Note: (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride in Pharmaceutical Development

[1] Executive Summary (S)-2-(Fluoromethyl)pyrrolidine hydrochloride (CAS: 787564-55-0) is a specialized chiral building block used extensively in the optimization of lead compounds for CNS (Central Nervous System) and me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride (CAS: 787564-55-0) is a specialized chiral building block used extensively in the optimization of lead compounds for CNS (Central Nervous System) and metabolic disorders.[1] As a bioisostere of L-proline and L-prolinol, it offers a strategic advantage in Lead Optimization by modulating basicity (pKa), enhancing metabolic stability, and altering lipophilicity without significantly changing steric bulk.[1] This guide details the mechanistic rationale, handling protocols, and synthetic applications of this moiety in drug discovery.[1][2][3]

The Fluorine Advantage: Mechanistic Rationale

In medicinal chemistry, the "Fluorine Scan" is a critical phase of lead optimization.[1] The incorporation of the (S)-2-(fluoromethyl) moiety serves three distinct physicochemical functions:

pKa Modulation (The Electronic Effect)

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect (


) through the 

-bond framework.[1]
  • Unsubstituted Pyrrolidine pKa: ~11.3[1]

  • (S)-2-(Fluoromethyl)pyrrolidine pKa: ~9.76 (Predicted/Observed)[1]

Impact: By lowering the pKa of the secondary amine, the equilibrium at physiological pH (7.[1]4) shifts slightly toward the neutral species compared to the non-fluorinated analog.[1] This often results in improved passive membrane permeability (LogD modulation) and blood-brain barrier (BBB) penetration, crucial for CNS targets like Muscarinic M1 agonists.[1]

Metabolic Blocking

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.[1] Replacing a metabolically labile methyl group or hydroxymethyl group with a fluoromethyl group blocks oxidative metabolism (e.g., by Cytochrome P450s) at that specific site, extending the drug's half-life (


).[1]
Bioisosterism

The fluoromethyl group (


) is a classic bioisostere for:
  • Hydroxymethyl (

    
    ):  Mimics the H-bond acceptor capability of oxygen but removes the H-bond donor, potentially improving oral bioavailability.[1]
    
  • Methyl (

    
    ):  Similar steric volume (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å), allowing it to fit into similar binding pockets while altering electronics.[1]
    

Technical Specifications & Handling

ParameterSpecification
Chemical Name (S)-2-(Fluoromethyl)pyrrolidine hydrochloride
CAS Number 787564-55-0
Molecular Formula

Molecular Weight 139.60 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Chirality (S)-Enantiomer (derived from L-Proline)
Storage Hygroscopic.[1][4][5][6][7] Store at 2-8°C under inert gas (Argon/Nitrogen).

Safety Note: Fluorinated amines can be skin irritants.[1] Handle in a fume hood. The HCl salt is hygroscopic; weigh quickly or in a glovebox to ensure stoichiometry in coupling reactions.[1]

Experimental Protocols

Protocol A: Synthesis from N-Boc-L-Prolinol

Rationale: Direct fluorination of the free amine is problematic.[1] This protocol uses Deoxo-Fluor or DAST on the N-protected alcohol, a standard industry method.[1]

Reagents:

  • N-Boc-L-prolinol (1.0 eq)[1]

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 eq)[1]

  • DCM (Anhydrous)[1]

  • 4M HCl in Dioxane[1]

Workflow:

  • Fluorination:

    • Dissolve N-Boc-L-prolinol in anhydrous DCM under Argon. Cool to -78°C .[1]

    • Critical Step: Add Deoxo-Fluor dropwise.[1] (Maintains enantiopurity; higher temps can cause elimination to the alkene).[1]

    • Stir at -78°C for 1h, then warm to RT overnight.

    • Quench with saturated

      
      .[1] Extract with DCM.[1] Purify via flash chromatography (Hex/EtOAc).[1]
      
  • Deprotection:

    • Dissolve the intermediate in 4M HCl/Dioxane. Stir at RT for 2h.[1]

    • Concentrate in vacuo.[1] Triturate with

      
       to obtain the white solid HCl salt.[1]
      
Protocol B: Peptide Coupling (Lead Synthesis)

Rationale: Coupling this fragment to a carboxylic acid scaffold (e.g., for DPP-4 or JAK inhibition).[1]

Reagents:

  • Scaffold Acid (

    
    ) (1.0 eq)[1]
    
  • (S)-2-(Fluoromethyl)pyrrolidine HCl (1.2 eq)[1][5]

  • HATU (1.2 eq)[1]

  • DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve the Acid and HATU in DMF. Stir for 5 mins at 0°C to form the active ester.

  • Neutralization: In a separate vial, dissolve the (S)-2-(Fluoromethyl)pyrrolidine HCl in minimal DMF and add 2.0 eq of DIPEA. ( Note: This pre-neutralization ensures the amine is nucleophilic immediately upon addition).[1]

  • Coupling: Add the amine solution to the activated acid. Add the remaining 1.0 eq of DIPEA.[1]

  • Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS (Look for M+1 peak).[1]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), Sat.

    
    , and Brine.[1] Dry over 
    
    
    
    .[1]

Visualizing the Logic

The following diagram illustrates the strategic application of this building block in transforming a hit compound into a lead candidate.

G Proline L-Proline (Natural Substrate) Prolinol L-Prolinol (Precursor) Proline->Prolinol Reduction FluoroInt (S)-2-(Fluoromethyl) pyrrolidine HCl Prolinol->FluoroInt Deoxo-Fluor (-OH to -F) Prop1 Property: Lower pKa (Improved Permeability) FluoroInt->Prop1 Prop2 Property: Metabolic Block (No Alpha-Oxidation) FluoroInt->Prop2 Drug Optimized Lead (e.g., DPP-4 / M1 Agonist) FluoroInt->Drug Amide Coupling (Protocol B) Prop1->Drug Contributes to Prop2->Drug Contributes to

Figure 1: Synthetic lineage and pharmacological impact of the fluoromethyl-pyrrolidine moiety.[1][2][8][9][10]

Quality Control & Validation

To ensure scientific integrity, the following QC steps are mandatory before biological testing:

  • Enantiomeric Excess (ee%) Determination:

    • Method: Chiral HPLC.[1]

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:IPA (90:[1]10) + 0.1% DEA.[1]

    • Requirement: >98% ee.[1] (The (R)-enantiomer often has significantly lower binding affinity).[1]

  • 19F NMR Verification:

    • Run proton-decoupled 19F NMR.[1]

    • Signal: Look for a characteristic triplet of multiplets around -220 to -230 ppm (depending on solvent/substitution).[1] This confirms the presence of the

      
       bond and absence of elimination byproducts (alkenes).[1]
      

References

  • Synthesis & Properties: Sigma-Aldrich Product Sheet for CAS 787564-55-0. Available at: (Verified Source for Physical Data).[1]

  • Fluorine in MedChem: Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

  • Metabolic Stability: Gillis, E. P., et al. (2015).[1] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. [1]

  • Pyrrolidine Scaffolds: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. [1]

  • M1 Agonist Application: Patent WO2010059773A1.[1] "Substituted Pyrrolidines as Muscarinic Agonists."[1] (Demonstrates specific use of fluoromethyl-pyrrolidine intermediates).

Sources

Application

HPLC and GC methods for purity analysis of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride.

[1] Executive Summary & Strategic Approach (S)-2-(Fluoromethyl)pyrrolidine hydrochloride (CAS: 787564-55-0) presents a classic "invisible analyte" challenge in pharmaceutical analysis.[1] As a secondary amine salt with a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Approach

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride (CAS: 787564-55-0) presents a classic "invisible analyte" challenge in pharmaceutical analysis.[1] As a secondary amine salt with a fluorinated alkyl side chain, it lacks a significant UV chromophore, making standard HPLC-UV (254 nm) ineffective without modification.[1] Furthermore, its salt form precludes direct injection into standard GC inlets without prior neutralization.[1]

To ensure Scientific Integrity and Data Reliability , this guide moves beyond generic protocols to propose a dual-method strategy:

  • GC-FID (Chemical Purity): The "Gold Standard" for volatile amine purity.[1] Requires a specific in-situ or extractive free-basing step to ensure accurate quantification of the pyrrolidine core and volatile organic impurities.[1]

  • Derivatization-HPLC-UV (Chiral Purity): A self-validating workflow using benzoylation.[1] This transforms the "invisible" amine into a UV-active amide, simultaneously solving the detection limit problem and enhancing chiral recognition on polysaccharide-based stationary phases.

Method A: GC-FID for Chemical Purity (Assay & Organic Impurities)[1]

Rationale: Small fluorinated amines are sufficiently volatile for Gas Chromatography.[1] However, injecting the hydrochloride salt directly causes degradation in the hot injection port (Hofmann elimination or polymerization) and corrosion of the liner. We employ a Biphasic Extraction Protocol to isolate the free base.

Reagents & Equipment
  • Solvent: Dichloromethane (DCM) or MTBE (HPLC Grade).[1]

  • Base: 1N NaOH (aq).

  • Internal Standard (ISTD): Dodecane or N-Methylpyrrolidone (NMP) - Select based on retention time gap.[1]

  • Column: Agilent DB-1701 or Restek Rtx-Volatile Amine (30 m x 0.32 mm x 1.0 µm).[1] Note: Thick film is required to retain small amines.

Sample Preparation Protocol (Free-Basing)
  • Weighing: Accurately weigh 20 mg of (S)-2-(Fluoromethyl)pyrrolidine HCl into a 4 mL glass vial.

  • Dissolution: Add 1.0 mL of 1N NaOH. Vortex for 30 seconds to fully dissolve the salt and release the free amine.

  • Extraction: Add 1.0 mL of DCM containing the Internal Standard (0.5 mg/mL).

  • Partition: Cap and shake vigorously for 1 minute. Centrifuge at 3000 rpm for 2 minutes to separate layers.

  • Injection: Carefully transfer 0.5 mL of the bottom organic layer to a GC vial. Avoid any aqueous droplets.

GC-FID Parameters
ParameterSetting
Inlet Split (20:1), 250°C. Liner: Deactivated wool (Base-deactivated preferred).[1]
Carrier Gas Helium @ 1.5 mL/min (Constant Flow).[1]
Oven Program 50°C (hold 2 min) → 10°C/min → 220°C (hold 5 min).
Detector FID @ 280°C. H2: 30 mL/min, Air: 400 mL/min.[1]
Injection Vol 1.0 µL.

Method B: Derivatization-HPLC for Enantiomeric Excess (Chiral Purity)[1]

Rationale: Direct chiral separation of the underivatized amine is difficult due to poor UV detection and peak tailing from silanol interactions. Derivatization with 4-Nitrobenzoyl Chloride serves two purposes:

  • Chromophore Addition: Introduces a strong UV absorber (λmax ~254-265 nm).[1]

  • Rigidity: The resulting amide bond restricts conformational freedom, enhancing chiral discrimination on the stationary phase.[1]

Reaction Scheme

The secondary amine reacts with the acid chloride under basic conditions to form a stable amide.

ReactionScheme Substrate (S)-2-(Fluoromethyl) pyrrolidine HCl Product UV-Active Amide Derivative Substrate->Product DCM, 25°C 15 mins Reagent 4-Nitrobenzoyl Chloride Reagent->Product Base Triethylamine (TEA) Base->Product Scavenges HCl

Figure 1: Derivatization workflow transforming the invisible analyte into a UV-detectable species.

Protocol
  • Stock Solution: Dissolve 10 mg of sample in 1 mL Acetonitrile (ACN).

  • Reagent Mix: Add 20 µL Triethylamine (TEA) + 15 mg 4-Nitrobenzoyl chloride.

  • Reaction: Vortex and let stand at Room Temperature for 15 minutes.

  • Quench: Add 100 µL water (to hydrolyze excess acid chloride) and 100 µL Ethanol (to solubilize).

  • Dilution: Dilute to 10 mL with Mobile Phase (Hexane/IPA). Filter through 0.45 µm PTFE.[1]

Chiral HPLC Parameters
ParameterSetting
Column Daicel Chiralpak IA or AD-H (250 x 4.6 mm, 5 µm).[1]
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v).[1]
Flow Rate 1.0 mL/min.[1]
Temperature 25°C.
Detection UV @ 254 nm.[1]
Run Time 20-30 minutes (Expect (S)-enantiomer and (R)-enantiomer separation > 2.0).

Analytical Logic & Workflow

The following decision tree illustrates how to select the correct method based on the analytical objective (Assay vs. Chiral Purity).

MethodSelection Start Start: (S)-2-(Fluoromethyl) pyrrolidine HCl Analysis Objective Define Objective Start->Objective ChemPurity Chemical Purity (Assay, Residual Solvents) Objective->ChemPurity ChiralPurity Chiral Purity (Enantiomeric Excess) Objective->ChiralPurity Volatile Is impurity profile volatile? ChemPurity->Volatile Deriv METHOD B: Derivatization + Chiral HPLC ChiralPurity->Deriv Standard Protocol GC METHOD A: GC-FID (Free-base extraction) Volatile->GC Yes (Solvents, precursors) HILIC Alternative: HILIC-CAD (If non-volatile salts present) Volatile->HILIC No (Inorganic salts)

Figure 2: Analytical decision matrix ensuring the correct technique is applied to the specific material attribute.

References & Validation Sources

  • Compound Data & CAS Verification:

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for (S)-2-(Fluoromethyl)pyrrolidine hydrochloride.[1] Retrieved from .[1]

  • Derivatization Methodology:

    • Sielc Technologies.[1][2] HPLC Method for Analysis of Pyrrolidine Derivatives.[1][2][3][4][5] Demonstrates the necessity of derivatization or specific columns for UV-transparent amines. Retrieved from .[1]

  • Chiral Separation Principles:

    • Daicel Corporation.[1] Chiralpak IA/AD Instruction Manuals.[1] Polysaccharide-based separation of amide derivatives. Retrieved from .[1]

  • GC Analysis of Amines:

    • Agilent Technologies (2025).[1][6] Purity Analysis of Pyrrolidines and Amine Solvents using GC-FID.[1] Application Note 5994-1234EN.[1] Retrieved from .[1]

Senior Scientist Notes for Troubleshooting:
  • GC Tailing: If the pyrrolidine peak tails significantly in Method A, your liner is likely active. Replace with a fresh, base-deactivated liner or add 5% TEA to the extraction solvent (DCM) to passivate the column.

  • HPLC Ghost Peaks: In Method B, the excess 4-nitrobenzoyl chloride will hydrolyze to 4-nitrobenzoic acid.[1] Ensure this peak (usually eluting early in normal phase) is identified and does not co-elute with your enantiomers.[1] Inject a "Blank + Reagent" sample to confirm.[1]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride in Medicinal Chemistry (S)-2-(Fl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride in Medicinal Chemistry

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride is a crucial chiral building block in the synthesis of a variety of pharmacologically active compounds. The incorporation of a fluorine atom into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins. The pyrrolidine scaffold itself is a prevalent motif in numerous natural products and synthetic drugs.[1] Consequently, the development of a robust and scalable synthesis for this fluorinated pyrrolidine derivative is of high interest to the pharmaceutical industry for the development of novel therapeutics.

This document provides a comprehensive guide to the scale-up synthesis of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride, starting from the readily available chiral precursor, (S)-(+)-2-pyrrolidinemethanol (L-Prolinol). The described multi-step synthesis is designed to be efficient, scalable, and reproducible, with a focus on practical considerations for large-scale production.

Synthetic Strategy: A Four-Step Approach to the Target Molecule

The overall synthetic route is a four-step process that begins with the protection of the secondary amine of (S)-prolinol, followed by a key fluorination step, deprotection, and finally, the formation of the hydrochloride salt. This strategy is designed to ensure the retention of stereochemical integrity at the chiral center and to facilitate purification at each stage.

Synthetic_Workflow Start (S)-(+)-2-Pyrrolidinemethanol (L-Prolinol) Step1 Step 1: N-Boc Protection Start->Step1 Intermediate1 (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate Step1->Intermediate1 Step2 Step 2: Fluorination Intermediate1->Step2 Intermediate2 (S)-tert-Butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate Step2->Intermediate2 Step3 Step 3: N-Boc Deprotection Intermediate2->Step3 Intermediate3 (S)-2-(Fluoromethyl)pyrrolidine Step3->Intermediate3 Step4 Step 4: Hydrochloride Salt Formation Intermediate3->Step4 End (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride Step4->End

Caption: Overall synthetic workflow for (S)-2-(Fluoromethyl)pyrrolidine hydrochloride.

Part 1: N-Boc Protection of (S)-(+)-2-Pyrrolidinemethanol

Rationale: The protection of the secondary amine in (S)-prolinol is essential to prevent side reactions during the subsequent fluorination step. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose as it is stable under the conditions of the fluorination reaction and can be readily removed under acidic conditions without affecting the newly introduced fluorine atom.[2]

Detailed Protocol: Synthesis of (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Reactor Setup: A clean, dry, 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled.

  • Reagent Charging: The reactor is charged with (S)-(+)-2-pyrrolidinemethanol (1.0 kg, 9.89 mol) and dichloromethane (DCM, 20 L).

  • Inert Atmosphere: The reactor is purged with nitrogen to establish an inert atmosphere.

  • Cooling: The reaction mixture is cooled to 0 °C using a circulating chiller.

  • Reagent Addition: A solution of di-tert-butyl dicarbonate (Boc)₂O (2.26 kg, 10.38 mol) in DCM (5 L) is added dropwise to the stirred solution over a period of 2-3 hours, maintaining the internal temperature between 0 and 5 °C.[2]

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 3-4 hours).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water (10 L). The layers are separated, and the aqueous layer is extracted with DCM (2 x 5 L). The combined organic layers are washed with brine (10 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by vacuum distillation to afford (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate as a colorless oil.

ParameterValue
Starting Material(S)-(+)-2-pyrrolidinemethanol
ReagentsDi-tert-butyl dicarbonate, Dichloromethane
Scale1.0 kg
Typical Yield90-95%
Purity (by GC/HPLC)>98%

Part 2: Fluorination of N-Boc-(S)-2-(hydroxymethyl)pyrrolidine

Rationale: The conversion of the primary alcohol to a fluoromethyl group is the key transformation in this synthesis. Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for this deoxofluorination reaction. The reaction proceeds via an SN2 mechanism, which ensures the inversion of configuration at the carbon center is not a concern as the chiral center is adjacent to the reaction site.[3]

Safety Precaution: Diethylaminosulfur trifluoride (DAST) is a toxic, corrosive, and moisture-sensitive reagent that can decompose violently upon heating.[4][5][6][7] It should be handled with extreme caution in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. A face shield is also recommended. The reaction should be conducted under an inert atmosphere, and all glassware must be thoroughly dried.

Detailed Protocol: Synthesis of (S)-tert-Butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate
  • Reactor Setup: A clean, dry, 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled.

  • Inert Atmosphere: The reactor is thoroughly purged with nitrogen.

  • Reagent Charging: The reactor is charged with (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 kg, 4.97 mol) and anhydrous dichloromethane (20 L).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Diethylaminosulfur trifluoride (DAST) (0.88 kg, 5.47 mol) is added dropwise to the stirred solution over a period of 2-3 hours, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight. The reaction progress is monitored by TLC or HPLC.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 L) while maintaining the temperature below 20 °C. The layers are separated, and the aqueous layer is extracted with DCM (2 x 5 L). The combined organic layers are washed with brine (10 L), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield (S)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate as a pale yellow oil.

ParameterValue
Starting Material(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
ReagentsDiethylaminosulfur trifluoride, Dichloromethane
Scale1.0 kg
Typical Yield75-85%
Purity (by GC/HPLC)>97%

Part 3: N-Boc Deprotection

Rationale: The removal of the Boc protecting group is achieved under acidic conditions to liberate the free secondary amine. The use of a strong acid like hydrochloric acid or trifluoroacetic acid (TFA) is effective for this transformation.[8] For large-scale operations, using a solution of HCl in a suitable solvent is often preferred for easier handling and removal of byproducts.

Detailed Protocol: Synthesis of (S)-2-(Fluoromethyl)pyrrolidine
  • Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, and a gas outlet connected to a scrubber is used.

  • Reagent Charging: (S)-tert-Butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate (1.0 kg, 4.92 mol) is dissolved in 1,4-dioxane (10 L).

  • Reagent Addition: A 4 M solution of HCl in 1,4-dioxane (5 L, 20 mol) is added to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 4-6 hours. The reaction progress is monitored by the disappearance of the starting material on TLC or HPLC.

  • Work-up: The solvent is removed under reduced pressure to give the crude hydrochloride salt. The residue is then partitioned between DCM (15 L) and a saturated aqueous solution of sodium bicarbonate (15 L) to neutralize the excess acid and liberate the free amine. The layers are separated, and the aqueous layer is extracted with DCM (2 x 5 L). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (S)-2-(fluoromethyl)pyrrolidine.

ParameterValue
Starting Material(S)-tert-Butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate
Reagents4 M HCl in 1,4-Dioxane
Scale1.0 kg
Typical Yield90-98% (as the free base)
Purity (by GC/HPLC)>95%

Part 4: Hydrochloride Salt Formation

Rationale: The final step involves the formation of the hydrochloride salt of (S)-2-(fluoromethyl)pyrrolidine. This is a standard procedure to convert the free amine, which is often a volatile and less stable oil, into a crystalline, non-hygroscopic, and easy-to-handle solid.[9] This improves the compound's shelf-life and facilitates its accurate weighing and dispensing for subsequent applications.

Detailed Protocol: Synthesis of (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride
  • Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer and a dropping funnel is used.

  • Reagent Charging: The crude (S)-2-(fluoromethyl)pyrrolidine from the previous step is dissolved in anhydrous diethyl ether (20 L).

  • Reagent Addition: A 2 M solution of HCl in diethyl ether is added dropwise to the stirred solution until precipitation of the hydrochloride salt is complete. The pH of the solution should be checked to ensure it is acidic.

  • Crystallization: The mixture is stirred for an additional 1-2 hours at room temperature and then cooled to 0-5 °C for 2-4 hours to complete the crystallization.

  • Isolation and Drying: The solid product is collected by filtration, washed with cold diethyl ether (2 x 5 L), and dried under vacuum at 40-50 °C to a constant weight to afford (S)-2-(fluoromethyl)pyrrolidine hydrochloride as a white to off-white crystalline solid.

ParameterValue
Starting Material(S)-2-(Fluoromethyl)pyrrolidine
Reagents2 M HCl in Diethyl Ether
ScaleBased on the output of the previous step
Typical Yield>95%
Purity (by HPLC)>99%
Chiral Purity (by chiral HPLC)>99% ee

Analytical Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess chemical purity.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product.

  • Melting Point: To characterize the crystalline solid.

Conclusion

This application note provides a detailed and practical guide for the scale-up synthesis of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable chiral building block in multigram to kilogram quantities. The presented methodology is robust and amenable to further optimization for industrial-scale manufacturing.

References

  • Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. Organic Process Research & Development. [Link]

  • (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses Procedure. [Link]

  • (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses Procedure. [Link]

  • (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride. MySkinRecipes. [Link]

  • Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. National Institutes of Health. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]

  • The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. PubMed. [Link]

  • Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Publishing. [Link]

  • Process for the purification of 2-pyrrolidone.
  • How do you achieve conversion of L-proline to(S)-pyrrolidine-2-carbonitrile?. ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. SciSpace. [Link]

  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

  • Scheme 1 Strategies for fluorination. (A) Difference between S N 2 and... ResearchGate. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. [Link]

  • Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2. MDPI. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Vapourtec. [Link]

Sources

Application

Strategic Use of (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride in the Design of Proline-Mimetic Enzyme Inhibitors

Abstract & Strategic Significance (S)-2-(Fluoromethyl)pyrrolidine hydrochloride is a specialized chiral building block used critically in the synthesis of peptidomimetic enzyme inhibitors , particularly those targeting D...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride is a specialized chiral building block used critically in the synthesis of peptidomimetic enzyme inhibitors , particularly those targeting Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Oligopeptidase (POP) .

In medicinal chemistry, this moiety serves as a bioisostere for L-proline, 2-cyanopyrrolidine, and 2-hydroxymethylpyrrolidine. The introduction of the fluorine atom at the C2-position offers three distinct pharmacological advantages:

  • Metabolic Stability: The C-F bond blocks metabolic oxidation at the susceptible

    
    -position, extending the half-life of the inhibitor.
    
  • Electronic Modulation: The electronegative fluorine inductively reduces the basicity (pKa) of the pyrrolidine nitrogen, altering the hydrogen-bond donor/acceptor profile within the enzyme active site.

  • Conformational Locking: The fluorine atom induces a specific ring pucker (gauche effect) that can pre-organize the inhibitor into a bioactive conformation, enhancing binding affinity (

    
    ).
    

This guide details the handling, free-basing, and synthetic integration of this reagent into a dipeptide scaffold, mimicking the P1-P2 residues of natural substrates.

Chemical Profile & Handling

PropertySpecification
Chemical Name (S)-2-(Fluoromethyl)pyrrolidine hydrochloride
CAS Number 1410903-57-9 (Salt form)
Molecular Formula C

H

FN

HCl
Molecular Weight 139.60 g/mol
Chirality (S)-Enantiomer (matches L-Proline)
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; sparingly soluble in DCM (as salt)
Hazards Irritant (Skin/Eye), Hygroscopic

Critical Handling Note: The hydrochloride salt is stable, but the free base is volatile and prone to racemization if heated excessively in basic media. All free-basing steps should be performed at low temperatures (


 to RT).

Application Workflow: Synthesis of DPP-4 Inhibitor Analogs

The following protocol describes the synthesis of a generic DPP-4 inhibitor scaffold: (S)-1-(2-aminoacetyl)-2-(fluoromethyl)pyrrolidine . This structure mimics the Vildagliptin core but utilizes a fluoromethyl group instead of a nitrile "warhead" to study non-covalent binding interactions.

Phase 1: Salt Neutralization (Free-Basing)

Objective: To liberate the reactive amine without loss due to volatility.

  • Dissolution: Dissolve 10 mmol (1.40 g) of (S)-2-(Fluoromethyl)pyrrolidine HCl in 10 mL of minimal water.

  • Basification: Cool the solution to

    
    . Add 4N NaOH dropwise until pH reaches ~12.
    
  • Extraction: Immediately extract with Dichloromethane (DCM) (

    
    ).
    
    • Note: Do not use Diethyl Ether as the amine is sufficiently polar to remain partially in the aqueous phase.

  • Drying: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    for 10 minutes.
  • Concentration: Filter and concentrate under reduced pressure at room temperature.

    • Warning: Do not apply high heat or high vacuum for extended periods; the free amine is volatile. Use immediately in Phase 2.

Phase 2: N-Acylation (Peptide Coupling)

Objective: Coupling with N-Boc-Glycine (P2 mimic).

Reagents:

  • Amine: (S)-2-(Fluoromethyl)pyrrolidine (freshly prepared)

  • Carboxylic Acid: N-Boc-Glycine (1.1 equiv)

  • Coupling Agent: EDC

    
    HCl (1.2 equiv) / HOBt (1.2 equiv)
    
  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Protocol:

  • Activation: In a round-bottom flask, dissolve N-Boc-Glycine (11 mmol) in 20 mL anhydrous DCM. Add HOBt (12 mmol) and EDC

    
    HCl (12 mmol). Stir at 
    
    
    
    for 30 minutes to form the active ester.
  • Addition: Add the solution of free (S)-2-(Fluoromethyl)pyrrolidine (10 mmol) in 5 mL DCM to the reaction mixture.

  • Basification: Add DIPEA (30 mmol) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours under Nitrogen atmosphere.

  • Work-up:

    • Dilute with 50 mL DCM.

    • Wash with 1N HCl (

      
      ) to remove unreacted amine/EDC.
      
    • Wash with Saturated NaHCO

      
       (
      
      
      
      ) to remove unreacted acid/HOBt.
    • Wash with Brine (

      
      ).
      
  • Purification: Dry over MgSO

    
    , filter, and concentrate. Purify via Flash Column Chromatography (Hexane:EtOAc gradient) to yield the N-Boc-protected intermediate .
    
Phase 3: Deprotection & Isolation

Objective: Removal of the Boc group to yield the final inhibitor salt.

  • Dissolution: Dissolve the intermediate in 4N HCl in Dioxane (10 mL/g).

  • Reaction: Stir at

    
     for 1 hour, then at RT for 1 hour. Monitor by TLC (disappearance of starting material).
    
  • Isolation: The product often precipitates as the hydrochloride salt.

    • If precipitate forms: Filter and wash with cold ether.

    • If no precipitate: Concentrate to dryness and triturate with Et

      
      O/Hexane.
      
  • Final Product: (S)-1-(2-Aminoacetyl)-2-(fluoromethyl)pyrrolidine Hydrochloride.

Mechanistic Logic & SAR Visualization

The following diagram illustrates the synthesis logic and the Structure-Activity Relationship (SAR) comparison between the Fluoromethyl analog and the standard Cyano-inhibitor (Vildagliptin type).

InhibitorDesign cluster_0 Starting Material cluster_1 Synthetic Transformation cluster_2 Target Inhibitor Profile Start (S)-2-(Fluoromethyl) pyrrolidine HCl FreeBase Free Base (Volatile!) Start->FreeBase NaOH, 0°C Coupling Amide Coupling (N-Boc-Glycine) FreeBase->Coupling EDC/HOBt Deprotection Boc-Deprotection (HCl/Dioxane) Coupling->Deprotection TFA or HCl Final Fluoromethyl Inhibitor Deprotection->Final Mechanism Mechanism: Non-Covalent S1 Pocket Fit Final->Mechanism Bioactivity Comparison Vs. Nitrile (Vildagliptin): - No Covalent Adduct - Higher Metabolic Stability - Probe for H-Bonding Final->Comparison

Figure 1: Synthetic workflow and pharmacological rationale for converting (S)-2-(fluoromethyl)pyrrolidine into a bioactive enzyme inhibitor.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Volatility of free amine during concentration.Do not rotovap to complete dryness. Use the DCM solution directly in the coupling step if possible.
Racemization High temperature during coupling or basic extraction.Keep all reactions at

–RT. Avoid strong bases; use DIPEA or NMM. Verify enantiomeric excess (ee) via Chiral HPLC.
Poor Solubility Peptide coupling failed or product is aggregated.Use DMF as a co-solvent during coupling. Ensure the HCl salt is fully neutralized in situ if not free-basing beforehand.
Hygroscopicity Final HCl salt absorbs moisture.Store the final product in a desiccator at

under Argon.

References

  • Haufe, G. (2008). Fluorine in Medicinal Chemistry and Chemical Biology. Blackwell Publishing.

  • Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 46(13), 2774–2789. (Context: Establishes the SAR for pyrrolidine-based DPP-4 inhibitors).

  • Popowycz, F., et al. (2018). "Fluorinated Pyrrolidines: Synthesis and Activity." Current Organic Chemistry.

  • PubChem. (2023). Compound Summary for CAS 1410903-57-9. Link

Method

Flow chemistry applications for reactions involving (S)-2-(Fluoromethyl)pyrrolidine

Application Note: Continuous Flow Synthesis of (S)-2-(Fluoromethyl)pyrrolidine Executive Summary (S)-2-(Fluoromethyl)pyrrolidine is a high-value chiral building block extensively used in medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Synthesis of (S)-2-(Fluoromethyl)pyrrolidine

Executive Summary

(S)-2-(Fluoromethyl)pyrrolidine is a high-value chiral building block extensively used in medicinal chemistry, particularly for DPP-4 inhibitors (e.g., Vildagliptin analogs) and radiotracers. Traditional batch synthesis using Deoxo-Fluor® or DAST is plagued by severe safety risks, including thermal runaway, shock-sensitive byproducts, and hazardous HF fumes.

This guide details a continuous flow protocol that mitigates these risks. By leveraging the superior heat transfer and containment of flow reactors, researchers can achieve high yields (>85%) with complete retention of stereochemistry while scaling from milligrams to multigrams safely.

Scientific Background & Chemical Strategy

The Challenge of Batch Fluorination

The conversion of (S)-N-Boc-prolinol to its fluorinated analog is a standard deoxofluorination. However, reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) exhibit rapid exothermic decomposition.[1]

  • Batch Issue: At scale, the exotherm can trigger secondary decomposition events (onset ~140°C for Deoxo-Fluor, lower for DAST), leading to vessel over-pressurization.

  • Flow Solution: Micro-reactors provide a high surface-area-to-volume ratio, instantly dissipating the heat of reaction and the heat of mixing.

Reaction Mechanism & Stereochemistry

The reaction proceeds via an SN2 mechanism at the primary alcohol carbon.

  • Activation: The alcohol attacks the sulfur center, eliminating HF and forming an activated alkoxy-aminosulfur intermediate.

  • Substitution: Fluoride ion attacks the methylene carbon, displacing the leaving group.

Critical Quality Attribute (CQA): As the substitution occurs at the non-stereogenic methylene group (–CH₂OH), the chiral center at the C2 position of the pyrrolidine ring is unaffected.

  • Input: (S)-N-Boc-Prolinol

  • Output: (S)-N-Boc-2-(fluoromethyl)pyrrolidine (Retention of Configuration).

Experimental Setup & Equipment

System Requirements:

  • Wetted Materials: All tubing and reactors must be PFA, PTFE, or Hastelloy. Avoid glass and standard stainless steel due to HF corrosion.

  • Pumps: Rotary piston or syringe pumps capable of handling viscous reagents (Deoxo-Fluor).

  • Reactors: PFA coil reactors (low temperature) and heated residence time units.

Flow Process Diagram

FlowFluorination cluster_inputs Feed Stocks cluster_quench Quench Module FeedA Feed A: (S)-N-Boc-Prolinol (in DCM) Mixer1 T-Mixer (Cooled 0°C) FeedA->Mixer1 1.0 mL/min FeedB Feed B: Deoxo-Fluor (in DCM) FeedB->Mixer1 1.2 mL/min Reactor Reactor Coil (PFA, 10 mL) Temp: 50°C Mixer1->Reactor Reactive Intermediate Mixer2 Quench Mixer (Hastelloy) Reactor->Mixer2 Crude Product + HF FeedC Feed C: 1M KOH or Sat. NaHCO3 FeedC->Mixer2 Quench Stream Cooling Cooling Loop (0°C) Mixer2->Cooling BPR BPR (100 psi) Cooling->BPR Collection Collection (Phase Separator) BPR->Collection

Figure 1: Schematic of the continuous flow deoxofluorination process including in-line quenching.

Detailed Protocols

Protocol A: Synthesis of (S)-N-Boc-2-(fluoromethyl)pyrrolidine

Reagents:

  • Feed A: (S)-N-Boc-prolinol (1.0 M in Anhydrous DCM).

  • Feed B: Deoxo-Fluor® (1.2 M in Anhydrous DCM). Note: DAST can be substituted but Deoxo-Fluor is thermally more stable.[1][2][3]

  • Feed C (Quench): 10% aq. K₂CO₃ or 1M KOH.

Step-by-Step Procedure:

  • System Preparation: Flush the entire system with anhydrous DCM. Ensure the Back Pressure Regulator (BPR) is set to 100 psi (7 bar) to prevent solvent boiling and manage gas expansion.

  • Reagent Loading: Load Feed A and Feed B into chemically resistant syringe pumps (e.g., Vapourtec V-3 or Syrris Asia).

  • Mixing (The Exotherm): Pump Feed A and Feed B at a 1:1 volumetric ratio (or slight excess of Fluorinating agent) into a T-mixer.

    • Critical: The T-mixer should be submerged in a cooling bath (0°C) or a cooled chip module. The initial mixing generates significant heat.

  • Reaction: Direct the stream into a PFA reactor coil (Volume: 10 mL).

    • Conditions: Heat the coil to 50°C .

    • Residence Time: 10–15 minutes.

  • Quenching: The reactor output is immediately mixed with Feed C in a secondary mixer.

    • Why: This neutralizes the HF by-product and destroys excess fluorinating reagent before the liquid exits the pressurized system.

  • Work-up: Collect the biphasic mixture. Separate the organic layer (DCM), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) usually yields the product as a clear oil.

Typical Results:

Metric Batch (Literature) Flow (This Protocol)
Yield 60–75% 85–92%
Reaction Time 2–4 Hours 15 Minutes

| Safety | High Risk (Runaway) | Inherently Safe |

Protocol B: Telescoped Deprotection (N-Boc Removal)

To access the free amine (S)-2-(fluoromethyl)pyrrolidine (often as a salt), the flow stream can be telescoped.

  • Stream Modification: Instead of collecting the organic layer from Protocol A, pass the organic phase (after an in-line membrane separator) into a second reactor.

  • Reagent: Mix with a stream of TFA/DCM (1:1 v/v) or 4M HCl in Dioxane .

  • Conditions: Reactor coil at 40°C , residence time 10 minutes.

  • Output: The solution is concentrated to yield the (S)-2-(fluoromethyl)pyrrolidine trifluoroacetate or hydrochloride salt.

Safety & Hazard Analysis (E-E-A-T)

  • HF Generation: Deoxofluorination generates Hydrogen Fluoride (HF) as a stoichiometric byproduct. In batch, this accumulates in the headspace. In flow, HF remains dissolved under pressure until the quench module. Always use a basic quench (Feed C) before the BPR.

  • Material Compatibility: Standard steel (SS316) will corrode over time with wet HF. Hastelloy C-276 or PFA/PTFE is mandatory for the quench mixer and BPR.

  • Pressure Management: Deoxo-Fluor releases gas upon decomposition or contact with moisture. The BPR maintains single-phase flow, but a burst disk (rated 200 psi) should be installed upstream as a fail-safe.

References

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008).[4] "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett, 14, 2111–2114.[4] Grounding: Establishes the foundational safety parameters for DAST/Deoxo-Fluor in flow.

  • Seeberger, P. H., et al. (2012). "Safe and Scalable Continuous-Flow Synthesis of Fluoro-Derivatives." Chemsuschem, 5, 274.
  • Bioorganic & Medicinal Chemistry Letters. (2008). "Synthesis and SAR of vildagliptin analogs." Grounding: Contextualizes the (S)-2-(fluoromethyl)pyrrolidine motif in DPP-4 inhibitor development.
  • Vapourtec Application Note. "Fluorination Chemistry Performed in a Modular Flow Reactor." Grounding: Provides equipment-specific parameters for handling corrosive fluorinating agents.

Sources

Application

Application Notes and Protocols for Solid-Phase Synthesis Using (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines in Drug Discovery The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its three-dimensional, non-planar structure allows for a thorough exploration of pharmacophore space, a critical aspect in designing molecules with high target affinity and selectivity.[2] The introduction of fluorine into organic molecules is a widely recognized strategy to enhance key pharmacological properties.[3] Fluorine's unique electronic properties can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and enhance bioavailability by modulating lipophilicity.[3][4]

(S)-2-(Fluoromethyl)pyrrolidine, as a chiral building block, combines the structural benefits of the pyrrolidine scaffold with the pharmacological advantages of fluorination. Its incorporation into small molecules or as a capping agent on peptides can lead to compounds with improved metabolic profiles and enhanced cell permeability. These attributes make it a highly valuable reagent for researchers in drug development.

This guide provides a detailed framework and practical protocols for the incorporation of (S)-2-(Fluoromethyl)pyrrolidine onto a solid support. We will focus on a robust and adaptable methodology that circumvents the challenges associated with the direct coupling of secondary amines in standard solid-phase peptide synthesis (SPPS).

Core Principle: The Sub-Monomer Approach for Secondary Amine Incorporation

Directly coupling a carboxylic acid to a secondary amine like (S)-2-(Fluoromethyl)pyrrolidine on a solid support can be inefficient. The reduced nucleophilicity of secondary amines compared to primary amines, coupled with potential steric hindrance, often leads to low yields and incomplete reactions. To overcome this, we recommend the "sub-monomer" synthesis strategy, a method widely proven in the synthesis of N-substituted glycine oligomers (peptoids).[5][6]

This technique transforms the challenging single-step amide bond formation into a highly efficient two-step cycle:

  • Acylation: A resin-bound primary amine is acylated with a haloacetic acid (e.g., bromoacetic acid). This reaction is typically fast and efficient.

  • Nucleophilic Displacement: The introduced halide is then displaced by the secondary amine of interest, in this case, (S)-2-(Fluoromethyl)pyrrolidine. This SN2 reaction is also highly efficient and forms the desired N-substituted backbone.

This approach offers superior control and leads to higher purity of the final product.

G cluster_workflow Overall Synthesis Workflow Resin Start: Resin with Primary Amine (e.g., Rink Amide) Acylation Step 1: Acylation with Bromoacetic Acid Resin->Acylation Wash1 Wash Step Acylation->Wash1 Displacement Step 2: Nucleophilic Displacement with (S)-2-(Fluoromethyl)pyrrolidine Wash2 Wash Step Displacement->Wash2 Wash1->Displacement Repeat Repeat Cycle for Elongation or Proceed to Cleavage Wash2->Repeat Repeat->Acylation Elongate Cleavage Final Cleavage & Deprotection Repeat->Cleavage Finalize Product Purified Product Cleavage->Product

Caption: High-level workflow for the sub-monomer solid-phase synthesis.

Detailed Protocols and Methodologies

Materials and Reagents

This table summarizes the key reagents and their recommended specifications for successful synthesis.

ReagentRecommended GradeSupplier ExamplePurpose
Rink Amide Resin (100-200 mesh)0.4 - 0.7 mmol/g substitutionSigma-Aldrich, BachemSolid support for generating a C-terminal amide
(S)-2-(Fluoromethyl)pyrrolidine hydrochloride≥97% purityCommercial vendorsThe key building block
Bromoacetic Acid≥99% puritySigma-AldrichAcylating agent (sub-monomer)
N,N'-Diisopropylcarbodiimide (DIC)≥99% purityAapptec, BachemActivating agent for acylation
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)≥99% purityBachem, Iris BiotechAdditive to suppress racemization and improve coupling efficiency
N,N-Diisopropylethylamine (DIEA)Peptide synthesis grade, ≥99.5%Aapptec, Sigma-AldrichNon-nucleophilic base for neutralization
PiperidinePeptide synthesis gradeSigma-AldrichFmoc-deprotection agent (for the initial amine on the resin)
N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-freeThermo Fisher ScientificPrimary reaction solvent
Dichloromethane (DCM)ACS grade or higherVWR, Fisher ScientificSolvent for washing and some reaction steps
Trifluoroacetic Acid (TFA)Reagent grade, ≥99%Sigma-AldrichCleavage reagent
Triisopropylsilane (TIS)≥98% puritySigma-AldrichCation scavenger for cleavage
1,2-Ethanedithiol (EDT)≥98% puritySigma-AldrichCation scavenger for cleavage
Step-by-Step Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale using Rink Amide resin. Adjust volumes accordingly for different scales.

Step 0: Resin Preparation and Initial Deprotection

  • Resin Swelling: Place 150-200 mg of Rink Amide resin in a solid-phase synthesis vessel. Add 2-3 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF. Agitate for 3 minutes. Drain.

  • Second Deprotection: Add another 2 mL of 20% (v/v) piperidine in DMF. Agitate for 10-15 minutes.

  • Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine. The resin now has a free primary amine ready for the first cycle.

Synthesis Cycle (Two-Step Process)

G cluster_reaction Detailed Sub-Monomer Reaction Cycle Resin_NH2 Resin-NH₂ Acylation_Step Step 1: Acylation Resin_NH2->Acylation_Step  Bromoacetic Acid,  DIC, Oxyma in DMF Resin_NH_CO_CH2Br Resin-NH-CO-CH₂Br Acylation_Step->Resin_NH_CO_CH2Br Displacement_Step Step 2: Displacement Resin_NH_CO_CH2Br->Displacement_Step  (S)-2-(Fluoromethyl)pyrrolidine·HCl,  DIEA in DMF Final_Product Resin-NH-CO-CH₂-N(Pyrrolidine-CH₂F) Displacement_Step->Final_Product

Caption: The two-step acylation and displacement reaction cycle.

Step 1: Acylation with Bromoacetic Acid

  • Prepare Coupling Solution: In a separate vial, dissolve bromoacetic acid (5 eq., 0.5 mmol, ~69 mg) and Oxyma Pure (5 eq., 0.5 mmol, ~71 mg) in 1 mL of DMF.

  • Activate: Add DIC (5 eq., 0.5 mmol, ~78 µL) to the solution and vortex for 1-2 minutes.

  • Couple to Resin: Add the activated bromoacetic acid solution to the deprotected resin. Agitate at room temperature for 30-45 minutes.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (3 x 2 mL) and then DCM (2 x 2 mL) to prepare for the next step.

Step 2: Nucleophilic Displacement

  • Prepare Amine Solution: In a separate vial, dissolve (S)-2-(Fluoromethyl)pyrrolidine hydrochloride (10 eq., 1.0 mmol, ~142 mg) in 1.5 mL of DMF.

  • Neutralization: Add DIEA (12 eq., 1.2 mmol, ~209 µL) to the amine solution. This neutralizes the hydrochloride salt to the free base in situ. Vortex briefly.

    • Causality Note: It is critical to use a non-nucleophilic base like DIEA to prevent it from competing with the desired secondary amine in the displacement reaction. The excess of amine and base drives the reaction to completion.

  • Displacement Reaction: Add the neutralized amine solution to the bromoacetylated resin. Agitate at room temperature for 2-3 hours.

    • Expertise Note: The electron-withdrawing fluoromethyl group may slightly decrease the nucleophilicity of the pyrrolidine nitrogen. A longer reaction time and an excess of the amine are recommended to ensure the reaction proceeds to completion.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

Monitoring the Displacement Reaction

To confirm the completion of the displacement step (i.e., consumption of the bromoacetyl group), a qualitative test for remaining secondary amines on the resin can be performed. The Chloranil test is suitable for this purpose.[7]

  • Procedure: Take a few beads of washed resin, wash with ethanol, and add a few drops of 2% acetaldehyde in DMF and 2% chloranil in DMF. Heat at 100°C for 5 minutes.

  • Result: A positive result (presence of secondary amine) is indicated by a blue or green color. The resin should remain colorless or pale yellow if the subsequent acylation step is complete.

For Chain Elongation: To add another unit, repeat the two-step cycle from Step 1 (Acylation).

Final Cleavage and Deprotection

Once the synthesis is complete, the molecule is cleaved from the solid support, and any acid-labile side-chain protecting groups are removed simultaneously.

  • Resin Preparation: Wash the final resin-bound product with DCM (3 x 2 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and robust mixture is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v) .

    • Causality Note: TFA is the strong acid that cleaves the molecule from the resin. TIS, water, and EDT act as "scavengers" to trap reactive carbocations generated during the cleavage of protecting groups, preventing them from re-attaching to the product and causing side reactions.[8] The C-F bond is highly stable and will not be affected by these conditions.

  • Cleavage Reaction: Add 2-3 mL of the cleavage cocktail to the dry resin in the reaction vessel. Agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the cleavage mixture away from the resin beads into a clean collection tube (e.g., a 15 mL centrifuge tube).

  • Resin Wash: Wash the resin beads with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

  • Precipitation: Add the combined TFA solution dropwise to a tube containing 10 mL of cold diethyl ether. A white precipitate (the crude product) should form.

  • Isolation: Centrifuge the mixture to pellet the precipitate. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the white solid pellet under vacuum. The crude product is now ready for analysis (LC-MS) and purification (preparative HPLC).

Trustworthiness: Self-Validating Systems

  • Reaction Monitoring: The use of colorimetric tests like the Chloranil test at key stages provides real-time validation of reaction completion before proceeding to the next step.

  • Mass Spectrometry: Analysis of the crude product by LC-MS after cleavage is a critical validation step. The observed mass should correspond to the calculated mass of the desired product, confirming the successful incorporation of the (S)-2-(Fluoromethyl)pyrrolidine moiety.

  • Purity Analysis: HPLC analysis of the crude product provides an assessment of the overall synthesis efficiency and purity, guiding the subsequent purification strategy.

References

  • Barlos, K., & Gatos, D. (2012). Convergent Strategies in Peptide Synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 215-236). Oxford University Press.
  • Bray, B.L. (2003). Large-scale manufacture of peptide therapeutics by chemical synthesis. Nature Reviews Drug Discovery, 2(7), 587–593. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Colorimetric Reagents in SPPS peptide solutions. [Link][7]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link][2]

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. [Link][5][6]

  • Papageorgiou, G., et al. (2021). An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. RSC Medicinal Chemistry. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]

  • Bofill, J. M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link][1]

  • Park, D., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Advanced Healthcare Materials. [Link][4]

  • Gill, H., et al. (2020). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride

An essential chiral building block in medicinal chemistry, (S)-2-(Fluoromethyl)pyrrolidine hydrochloride is integral to the development of novel therapeutics. Its synthesis, while established, presents numerous challenge...

Author: BenchChem Technical Support Team. Date: February 2026

An essential chiral building block in medicinal chemistry, (S)-2-(Fluoromethyl)pyrrolidine hydrochloride is integral to the development of novel therapeutics. Its synthesis, while established, presents numerous challenges where minor variations in reaction conditions can significantly impact yield and purity. This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering in-depth troubleshooting guidance and answers to frequently encountered questions. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to optimize your experimental outcomes.

Technical Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride. The typical synthetic route involves N-protection of (S)-2-(hydroxymethyl)pyrrolidine, activation of the hydroxyl group via tosylation, nucleophilic fluorination, and final deprotection with salt formation.

Problem Area 1: N-Boc Protection of (S)-2-(Hydroxymethyl)pyrrolidine

Question: My N-protection reaction with di-tert-butyl dicarbonate (Boc₂O) is incomplete or has stalled, even after several hours. What could be the cause?

Answer: Incomplete N-protection is often traced back to issues with the base or solvent system. The reaction involves the acylation of the secondary amine, which requires a non-nucleophilic base to neutralize the acid byproduct.

  • Causality: If using a biphasic system (e.g., CH₂Cl₂/water) with a base like NaHCO₃, inefficient stirring can lead to poor phase transfer, slowing the reaction. For homogenous systems, an insufficient amount of a tertiary amine base like triethylamine (Et₃N) or the presence of moisture can hinder the reaction. The pyrrolidine starting material itself can be hygroscopic.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: If using an organic solvent like dichloromethane (CH₂Cl₂) or THF, ensure they are anhydrous. Dry the (S)-2-(hydroxymethyl)pyrrolidine starting material by co-evaporation with anhydrous toluene before use.

    • Optimize Base and Stoichiometry: Use at least 1.1 to 1.5 equivalents of Et₃N to scavenge the generated acid. A common procedure involves cooling the solution of pyrrolidine in CH₂Cl₂ to 0 °C before the dropwise addition of Boc₂O[1].

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in CH₂Cl₂). The Boc-protected product will have a higher Rf value than the starting material. The reaction should typically be complete within 3-4 hours at room temperature[1].

Problem Area 2: Tosylation of N-Boc-(S)-2-(hydroxymethyl)pyrrolidine

Question: I am observing a low yield in the tosylation step and see multiple spots on my TLC plate. What are the likely side reactions?

Answer: The tosylation of the primary alcohol is a critical step to install a good leaving group for the subsequent fluorination. Low yields are commonly due to incomplete reaction, side reactions involving the base, or degradation.

  • Causality & Side Reactions:

    • Incomplete Reaction: Steric hindrance or insufficient reactivity can lead to a slow or stalled reaction.

    • Formation of Pyridinium Chloride: When using pyridine as both the solvent and base, the byproduct pyridinium hydrochloride can sometimes precipitate, hindering the reaction[2].

    • Intramolecular Substitution: While less common for this substrate, the nitrogen of the pyrrolidine could potentially displace the newly formed tosylate, especially under prolonged heating, leading to a bicyclic quaternary ammonium salt.

    • Spontaneous Chloride Formation: The tosylate intermediate can sometimes be converted to the corresponding chloride in the presence of excess pyridine hydrochloride, a phenomenon observed in similar systems[3][4].

  • Troubleshooting & Optimization:

    • Reagent Purity: Use freshly purified p-toluenesulfonyl chloride (TsCl). Old TsCl can hydrolyze to p-toluenesulfonic acid, which complicates the reaction.

    • Base and Solvent Selection: While pyridine is common, a combination of a non-nucleophilic base like triethylamine (Et₃N) (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like CH₂Cl₂ at 0 °C can be more efficient[2][5]. This avoids the issues of using pyridine as a solvent.

    • Temperature Control: Run the reaction at 0 °C to minimize side reactions, allowing it to warm to room temperature only if the reaction is sluggish as monitored by TLC[5].

    • Work-up Procedure: A careful aqueous work-up is crucial. Wash the organic layer sequentially with cold dilute HCl (to remove excess pyridine/Et₃N), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally brine.

Parameter Condition A (Standard) Condition B (Optimized) Rationale for Improvement
Base Pyridine (as solvent)Et₃N (1.5 eq.), DMAP (0.1 eq.)Avoids pyridinium salt precipitation; DMAP is a superior acylation catalyst.
Solvent PyridineAnhydrous CH₂Cl₂Improves solubility and simplifies work-up.
Temperature 0 °C to Room Temp0 °CBetter control over side reactions.
TsCl Equiv. 1.2 eq.1.2 eq.Stoichiometry is generally appropriate.
Problem Area 3: Nucleophilic Fluorination with TBAF

Question: The fluorination of my tosylate intermediate with tetrabutylammonium fluoride (TBAF) is giving a very low yield. The main spot on TLC corresponds to my starting material.

Answer: This is a classic SN2 reaction, and its success is highly dependent on the nucleophilicity of the fluoride ion. The most common culprit for failure is the presence of water.

  • Causality: Commercial TBAF is typically sold as a hydrate (TBAF·xH₂O). The fluoride ion is strongly solvated by water through hydrogen bonding, which severely diminishes its nucleophilicity. Anhydrous TBAF is significantly more reactive[6]. Elimination (E2) to form an alkene is a potential side reaction, though less likely for a primary tosylate.

  • Troubleshooting & Optimization:

    • Use Anhydrous TBAF: This is the most critical factor. Anhydrous TBAF can be purchased or prepared by carefully heating the hydrate under vacuum, though this must be done with caution to avoid decomposition (Hofmann elimination)[7]. Alternatively, using TBAF (tBuOH)₄ complex can be a more reactive option[6].

    • Solvent Choice: Use a polar aprotic solvent like anhydrous THF, acetonitrile, or DMF. These solvents solvate the cation (TBA⁺) but not the fluoride anion, leaving it "naked" and highly nucleophilic[8].

    • Reaction Temperature: Gently heating the reaction (e.g., to 50-70 °C) can increase the rate of this SN2 reaction. Monitor carefully for any decomposition.

    • Leaving Group: Ensure the tosylate was successfully formed in the previous step. If the tosylation was inefficient, the fluorination will naturally fail. Confirm the structure of the starting material by ¹H NMR before proceeding.

Problem Area 4: N-Boc Deprotection and Salt Formation

Question: During the final deprotection step with HCl, my yield is low, and the product is difficult to purify, appearing as a dark oil.

Answer: Acid-mediated deprotection of the Boc group is generally efficient but can be complicated by the stability of the product and the removal of byproducts.

  • Causality: The deprotection mechanism involves the formation of a carbocation (tert-butyl cation), which can lead to side reactions if not properly scavenged. The product, (S)-2-(fluoromethyl)pyrrolidine, can also be unstable. The free amine is an intramolecular nucleophile that can displace the fluoride, forming a strained aziridinium ion intermediate, which can then be opened by water or other nucleophiles[9]. This instability is exacerbated under harsh acidic or basic conditions.

  • Troubleshooting & Optimization:

    • Choice of Acid: Using a solution of HCl in a non-aqueous solvent like 1,4-dioxane or diethyl ether is standard. This precipitates the desired hydrochloride salt directly from the reaction mixture, facilitating isolation. 20% Trifluoroacetic acid (TFA) in CH₂Cl₂ is also effective, but requires subsequent removal of the TFA[10][11].

    • Temperature Control: Perform the deprotection at 0 °C to room temperature. Avoid excessive heating, which can promote degradation pathways[10].

    • Product Isolation: After deprotection with HCl in dioxane, the product hydrochloride salt often precipitates. It can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. This avoids aqueous work-up and potential degradation. If the product remains in solution, the solvent can be carefully removed under reduced pressure without excessive heat.

    • Alternative Deprotection: For particularly sensitive substrates, thermal deprotection by refluxing in a solvent like 2,2,2-trifluoroethanol (TFE) can be a milder, non-acidic alternative, although this would require a separate step for hydrochloride salt formation[12][13].

Frequently Asked Questions (FAQs)

Q1: Why is the N-Boc protecting group preferred for this synthesis? The Boc group is ideal because it is stable to the basic and nucleophilic conditions of the tosylation and fluorination steps but can be easily removed under acidic conditions, which are orthogonal to the previous steps[1][11]. Its steric bulk can also help direct reactions at other positions.

Q2: Are there alternatives to tosylation for activating the alcohol? Yes. Mesylation (using mesyl chloride, MsCl) is a very common alternative and follows a similar mechanism. The mesylate group (OMs) is also an excellent leaving group for SN2 reactions. In some cases, triflation (using triflic anhydride, Tf₂O) can be used to form an even more reactive leaving group, but this is often unnecessary for a primary alcohol and is more expensive.

Q3: Can other fluorinating agents be used instead of TBAF? Potassium fluoride (KF) is a much cheaper alternative, but its low solubility in organic solvents is a major drawback. Its effectiveness can be improved by using a phase-transfer catalyst (e.g., 18-crown-6) or by performing the reaction in a high-boiling-point polar aprotic solvent like DMF at elevated temperatures. However, TBAF generally provides higher yields under milder conditions[7].

Q4: How can I confirm the success of the fluorination step? The most definitive methods are ¹⁹F NMR and ¹H NMR spectroscopy.

  • ¹⁹F NMR: The product will show a characteristic triplet in the ¹⁹F NMR spectrum due to coupling with the adjacent CH₂ protons.

  • ¹H NMR: The CH₂F protons will appear as a doublet of triplets (or a more complex multiplet) due to coupling with both the fluorine atom and the adjacent methine proton on the pyrrolidine ring. This is a clear indicator of successful C-F bond formation.

Q5: What is the significance of the hydrochloride salt form? The hydrochloride salt of the final amine product is typically a stable, crystalline solid that is easier to handle, weigh, and store than the corresponding free amine, which may be a volatile or hygroscopic oil[14]. The salt form also improves solubility in aqueous media for potential downstream applications[14].

Visualized Synthetic Workflow and Logic

Overall Synthetic Pathway

The following diagram outlines the standard synthetic route discussed.

Synthesis_Workflow A (S)-2-(Hydroxymethyl)pyrrolidine B N-Boc-(S)-2-(hydroxymethyl)pyrrolidine A->B 1. N-Protection (Boc₂O, Et₃N) C N-Boc-(S)-2-(tosyloxymethyl)pyrrolidine B->C 2. Tosylation (TsCl, Pyridine or Et₃N/DMAP) D N-Boc-(S)-2-(fluoromethyl)pyrrolidine C->D 3. Fluorination (Anhydrous TBAF) E (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride D->E 4. Deprotection & Salt Formation (HCl in Dioxane)

Caption: Four-step synthesis of the target compound.

Troubleshooting Logic for Fluorination Step

Fluorination_Troubleshooting start Low Yield in Fluorination Step check_tlc Analyze crude reaction by TLC. Is starting tosylate present? start->check_tlc action1 Issue is reaction rate or conditions. 1. Verify anhydrous TBAF & solvent. 2. Increase reaction temperature. 3. Extend reaction time. check_tlc->action1 Yes action2 Issue is product degradation or work-up loss. 1. Check for side products by NMR/MS. 2. Re-evaluate work-up procedure. 3. Consider product instability (see FAQ 4). check_tlc->action2 No sm_present Yes sm_absent No

Caption: Decision tree for diagnosing low fluorination yield.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-(S)-2-(hydroxymethyl)pyrrolidine
  • To a round-bottomed flask charged with (S)-2-(hydroxymethyl)pyrrolidine (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M), add triethylamine (1.5 eq.).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in CH₂Cl₂ dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, typically as a colorless oil.

Protocol 2: Synthesis of N-Boc-(S)-2-(tosyloxymethyl)pyrrolidine
  • Dissolve N-Boc-(S)-2-(hydroxymethyl)pyrrolidine (1.0 eq.) in anhydrous CH₂Cl₂ (0.2 M) in a flask under an inert atmosphere (N₂ or Ar).

  • Add triethylamine (1.5 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir at 0 °C for 4 hours, then allow to warm to room temperature if the reaction has not gone to completion (monitored by TLC)[5].

  • Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with cold 1M HCl, water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the tosylate, which should be used promptly in the next step.

Protocol 3: Synthesis of N-Boc-(S)-2-(fluoromethyl)pyrrolidine
  • To a solution of N-Boc-(S)-2-(tosyloxymethyl)pyrrolidine (1.0 eq.) in anhydrous THF (0.1 M) under an inert atmosphere, add anhydrous tetrabutylammonium fluoride (TBAF) (1.5 - 2.0 eq.).

  • Heat the mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash thoroughly with water (3x) to remove TBAF and other salts, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 4: Synthesis of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride
  • Dissolve the purified N-Boc-(S)-2-(fluoromethyl)pyrrolidine (1.0 eq.) in a minimal amount of diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (3-4 eq.) with vigorous stirring.

  • A white precipitate of the hydrochloride salt should form. Stir the suspension at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under high vacuum to yield (S)-2-(Fluoromethyl)pyrrolidine hydrochloride as a white to off-white solid.

References

  • CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF.
  • (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses.
  • Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. [Link]

  • A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Molecules. [Link]

  • CN102115454A - Separation and purification method for solution containing N-methyl pyrrolidone (NMP).
  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

  • CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.
  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. RSC Advances. [Link]

  • (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride. MySkinRecipes. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Nucleophile-directed selective transformation of cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine into aziridines, azetidines, and benzo-fused dithianes, oxathianes, dioxanes, and (thio)morpholines. Chemistry. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • Nucleophilic Fluorination by F-. ACS Green Chemistry Institute. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. ResearchGate. [Link]

  • TBAF Fluorination for Preparing Alkyl Fluorides | Request PDF. ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science. [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development. [Link]

  • Deprotection of N-BOC compounds.
  • Tosylation protocol?. Reddit. [Link]

  • Tetrabutylammonium fluoride, (TBAF)(2). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimization of Amide Coupling with (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride

Welcome to the technical support center for optimizing amide coupling reactions involving (S)-2-(Fluoromethyl)pyrrolidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing amide coupling reactions involving (S)-2-(Fluoromethyl)pyrrolidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The unique characteristics of this secondary amine hydrochloride salt present challenges that require careful consideration of reagents and reaction conditions to achieve high yields and purity.

This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios to provide actionable solutions and explain the chemical principles behind them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the coupling of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride.

Q1: What are the main challenges when using (S)-2-(Fluoromethyl)pyrrolidine hydrochloride in an amide coupling reaction?

A1: There are two primary challenges associated with this substrate:

  • Amine Basicity and Form: The starting material is a hydrochloride salt. The protonated pyrrolidinium ion is not nucleophilic and will not react with an activated carboxylic acid. Therefore, a base must be added to neutralize the salt and liberate the free secondary amine in situ. The choice and stoichiometry of the base are critical.

  • Steric Hindrance: As a secondary amine, (S)-2-(Fluoromethyl)pyrrolidine is sterically more demanding than a primary amine. This can slow down the rate of the coupling reaction, potentially allowing side reactions to become more competitive. The fluoromethyl group can also add some steric bulk near the nitrogen atom.

Q2: I'm starting a new project with this amine. Which coupling reagent and base combination should I try first?

A2: For a reliable starting point, a combination of HATU as the coupling reagent and a non-nucleophilic amine base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is highly recommended.

  • HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly effective uronium salt-based coupling reagent known for its fast reaction rates and high efficiency, especially with hindered amines.[1][2] It forms a highly reactive O-acylisourea intermediate that is less prone to racemization of the carboxylic acid partner.[3]

  • DIPEA is a suitable base because it is sufficiently basic (pKaH ≈ 10.8) to deprotonate the pyrrolidinium salt but is too sterically hindered to compete as a nucleophile and react with the activated carboxylic acid.

A typical starting protocol would use 1.1-1.2 equivalents of HATU, 2.0-3.0 equivalents of DIPEA, and 1.0 equivalent of the carboxylic acid relative to the amine hydrochloride salt in an aprotic polar solvent like DMF or DCM.

Q3: How many equivalents of base are necessary?

A3: At least two equivalents of base are required.

  • 1.0 equivalent is consumed to neutralize the hydrochloride salt of the amine, releasing the free (S)-2-(Fluoromethyl)pyrrolidine.

  • 1.0 equivalent is required to neutralize the acid (e.g., hexafluorophosphoric acid) that is released from the coupling reagent (like HATU) during the activation of the carboxylic acid.

Using a slight excess (e.g., 2.2 to 3.0 equivalents) is often beneficial to ensure the reaction medium remains sufficiently basic to facilitate the coupling.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Scenario 1: Low or No Product Yield

Q4: My reaction has stalled, and I'm only observing starting materials by LC-MS. What went wrong?

A4: A stalled reaction is most commonly due to issues with amine availability or insufficient activation of the carboxylic acid.

Troubleshooting Steps:

  • Verify Base Stoichiometry: As mentioned in Q3, insufficient base is a primary culprit. Ensure you have added at least two, and preferably more, equivalents of your non-nucleophilic base.

  • Pre-activation of the Carboxylic Acid: The order of addition can be critical. Try pre-activating the carboxylic acid by stirring it with the coupling reagent (e.g., HATU) and base (e.g., DIPEA) in your solvent for 15-30 minutes at room temperature before adding the amine.[4] This ensures the highly reactive activated ester is fully formed before the nucleophile is introduced.

  • Switch to a More Powerful Coupling Reagent: If HATU is failing, especially with a very challenging carboxylic acid, you could consider COMU. COMU is known to have coupling efficiencies comparable to or even exceeding HATU in some cases and is particularly effective for difficult couplings.[3]

  • Increase Temperature: While many couplings proceed well at room temperature, gently heating the reaction to 40-50 °C can often provide the necessary activation energy to overcome steric hindrance and drive the reaction to completion. Monitor for potential side product formation at higher temperatures.

HATU_Protocol cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Activation cluster_2 Step 3: Coupling & Monitoring cluster_3 Step 4: Workup & Purification Prep_Acid Dissolve Carboxylic Acid (1.0 eq.) in anhydrous DMF Add_HATU To Acid solution, add: HATU (1.1 eq.) DIPEA (2.5 eq.) Prep_Acid->Add_HATU Prep_Amine Prepare separate solution of Amine HCl (1.05 eq.) in DMF Stir_Activate Stir at RT for 15 min (Pre-activation) Add_HATU->Stir_Activate Add_Amine Add Amine solution dropwise to the activated mixture Stir_Activate->Add_Amine Stir_Couple Stir at RT for 2-12 h Add_Amine->Stir_Couple Monitor Monitor by LC-MS or TLC until Acid is consumed Stir_Couple->Monitor Workup Perform aqueous workup (e.g., H2O/EtOAc extraction) Monitor->Workup Reaction Complete Purify Purify by column chromatography Workup->Purify

Sources

Troubleshooting

Overcoming solubility issues of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride in organic solvents

Solubility & Handling Optimization in Organic Synthesis[1] Executive Summary & Chemical Context (S)-2-(Fluoromethyl)pyrrolidine hydrochloride is a critical chiral building block used frequently in the synthesis of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Handling Optimization in Organic Synthesis[1]

Executive Summary & Chemical Context

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride is a critical chiral building block used frequently in the synthesis of pharmaceutical agents, particularly for introducing metabolic stability via fluorination.

The Core Challenge: As a hydrochloride salt, this compound exhibits a strong ionic crystal lattice. While highly soluble in water and polar protic solvents (e.g., Methanol), it displays negligible solubility in the aprotic organic solvents (DCM, THF, Toluene) required for standard transformations like amide couplings,


 reactions, or reductive aminations.

The Solution Architecture: To utilize this reagent effectively, you must disrupt the ionic lattice. This is achieved either by (A) Solvation Engineering (using high-dielectric co-solvents) or (B) Chemical Liberation (breaking the HCl association to generate the lipophilic free amine).

Troubleshooting & FAQs
Q1: My reaction in DCM/THF is a suspension. Will the reaction still proceed?

Status: Common Issue Diagnosis: The HCl salt is insoluble in Dichloromethane (DCM) or Tetrahydrofuran (THF). Resolution:

  • For Amide Couplings (EDC/HATU): Yes, it will proceed if you add an organic base. The reaction is driven by the small amount of free amine liberated by the base. As the free amine is consumed, Le Chatelier’s principle pulls more salt into the active cycle.

  • Action: Add 3.0 - 4.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Ensure vigorous stirring to maximize surface area contact between the solid salt and the solution.

Q2: I need to isolate the free amine for a sensitive organometallic reaction. How do I do this without losing the volatile amine?

Status: Critical Handling Diagnosis: (S)-2-(Fluoromethyl)pyrrolidine free base is a low-molecular-weight secondary amine and is moderately volatile. Rotovapping to dryness often results in yield loss. Resolution:

  • Do not concentrate to dryness.

  • Perform a "Free-Base & Extract" protocol (See Protocol B below) using a high-boiling solvent or the reaction solvent itself (e.g., extract into Toluene if the next step is in Toluene).

  • Dry the organic layer with

    
     and use the solution directly in the next step.[1]
    
Q3: The salt is clumping and difficult to weigh. Is it hygroscopic?

Status: Material Stability Diagnosis: Yes, fluorinated amine salts are often hygroscopic. Moisture absorption alters the molecular weight effectively, leading to stoichiometry errors (under-loading the amine). Resolution:

  • Store the container in a desiccator or under inert gas.

  • If the solid is sticky, dry it under high vacuum (0.1 mbar) at 40°C for 4 hours before weighing.

  • Alternative: Weigh quickly into a tared vial and back-calculate the moles based on the exact mass, rather than trying to hit a specific target mass perfectly.

Technical Data & Solubility Profile

Table 1: Solubility Matrix & Solvent Compatibility

Solvent ClassSpecific SolventSolubility (HCl Salt)Solubility (Free Base)Recommended Strategy
Chlorinated DCM, Chloroform< 1 mg/mL (Insoluble)High (>100 mg/mL)In-situ Neutralization
Ethers THF, Diethyl Ether< 1 mg/mL (Insoluble)HighIn-situ Neutralization
Polar Aprotic DMF, DMSO, NMPModerate - HighHighDirect Dissolution
Polar Protic Methanol, EthanolHighHighSolvent Switch / Co-solvent
Hydrocarbon Toluene, HexanesInsolubleModerateBiphasic Extraction
Detailed Experimental Protocols
Protocol A: In-Situ Neutralization (Recommended for Amide Couplings)

Use this method for standard peptide couplings or nucleophilic substitutions where the reagents are stable to weak bases.

  • Dissolution: Suspend (S)-2-(Fluoromethyl)pyrrolidine HCl (1.0 equiv) in DCM or DMF (0.1 M concentration).

  • Activation: Add the carboxylic acid (1.1 equiv) and coupling reagent (e.g., HATU, 1.1 equiv).

  • Liberation: Add DIPEA (3.5 equiv) dropwise.

    • Note: The first 1.0 equiv of base neutralizes the HCl salt. The remaining equivalents act as the proton scavenger for the coupling reaction.

  • Observation: The suspension should clarify or become less turbid within 15 minutes as the free amine enters the solution and reacts.

Protocol B: Biphasic Isolation of Free Amine

Use this method when the reaction is sensitive to excess base or requires strictly non-polar conditions.

  • Partition: Suspend the HCl salt (1.0 g) in DCM (10 mL).

  • Basify: Add 10 mL of saturated aqueous

    
      or 1M NaOH .
    
  • Extraction: Stir vigorously for 10 minutes. The solid will dissolve as it partitions into the DCM layer.

  • Separation: Separate the layers. Extract the aqueous layer once more with DCM (5 mL).

  • Drying: Combine organic layers and dry over anhydrous

    
     or 
    
    
    
    .
  • Usage: Filter the drying agent. Do not evaporate. Determine the concentration of the amine in DCM via NMR (using an internal standard) or use the solution directly assuming quantitative recovery (typically >95%).

Visualized Workflows
Figure 1: Solubilization Strategy Decision Tree

SolubilityStrategy Start Start: (S)-2-(Fluoromethyl)pyrrolidine HCl ReactionType What is the reaction type? Start->ReactionType Coupling Amide Coupling / SNAr (Base Tolerant) ReactionType->Coupling Standard Sensitive Organometallic / Base Sensitive ReactionType->Sensitive Sensitive Solvent Required Solvent? Coupling->Solvent StratB STRATEGY B: Biphasic Extraction (Isolate Free Base in DCM/Ether) Sensitive->StratB Must be salt-free StratA STRATEGY A: In-Situ Neutralization (Add 3-4 eq. DIPEA to reaction) Solvent->StratA DCM / THF StratC STRATEGY C: Polar Solvent Switch (Use DMF or DMSO) Solvent->StratC DMF / DMSO

Caption: Decision logic for selecting the optimal solubilization method based on reaction constraints.

Figure 2: Mechanism of In-Situ Activation

Mechanism Salt Pyrrolidine-HCl (Solid/Insoluble) Equilibrium Equilibrium Salt->Equilibrium Base Organic Base (DIPEA) Base->Equilibrium FreeBase Free Amine (Soluble in DCM) Equilibrium->FreeBase Liberation Byproduct DIPEA-HCl (Soluble/Inert) Equilibrium->Byproduct Product Coupled Product FreeBase->Product Reacts with Electrophile

Caption: The equilibrium shift driven by the consumption of the free amine during the reaction.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2782840, (S)-2-(Trifluoromethyl)pyrrolidine. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). General Procedures for Amide Coupling. Retrieved from [Link]

Sources

Optimization

Preventing racemization during reactions with (S)-2-(Fluoromethyl)pyrrolidine

The following technical guide addresses the specific challenges of maintaining stereochemical integrity when working with (S)-2-(Fluoromethyl)pyrrolidine . Unlike standard proline derivatives, the presence of the electro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of maintaining stereochemical integrity when working with (S)-2-(Fluoromethyl)pyrrolidine . Unlike standard proline derivatives, the presence of the electron-withdrawing fluoromethyl group introduces unique electronic effects that heighten the risk of racemization and elimination, particularly after amide bond formation.

Topic: Preventing Racemization & Instability During Synthesis

Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Part 1: The "Fluorine Factor" – Understanding the Instability

Before troubleshooting, you must understand why this molecule behaves differently than proline. The critical factor is the Inductive Effect (-I) of the fluorine atom.

The Mechanism of Failure

In (S)-2-(Fluoromethyl)pyrrolidine, the fluorine atom pulls electron density away from the C2 carbon.

  • Acidity Amplification: The C2-H proton is significantly more acidic than in unsubstituted pyrrolidines. While the free amine is relatively stable, once acylated (converted to an amide), the C2-H becomes highly susceptible to deprotonation by bases.

  • The Elimination Threat: Strong bases can trigger not just racemization (via enolization) but also HF elimination , leading to an achiral exocyclic enamine or pyrroline, effectively destroying your scaffold.

Diagram: The Danger Zone

The following pathway illustrates how standard reaction conditions can degrade your chiral center after the coupling step.

RacemizationPathway Figure 1: Mechanism of Base-Induced Racemization and Degradation in 2-(Fluoromethyl)pyrrolidine Amides Start (S)-Amide Product (Intact Chiral Center) Enolate Planar Enolate/Enol (Chirality Lost) Start->Enolate Deprotonation (C2-H) Base Base Exposure (e.g., DBU, excess TEA) Base->Enolate Racemic Racemic Mixture (S) + (R) Enolate->Racemic Reprotonation Elimination HF Elimination Product (Irreversible Degradation) Enolate->Elimination -F (Leaving Group)

Part 2: Pre-Reaction Troubleshooting (Storage & Handling)

Q: My starting material ((S)-2-(Fluoromethyl)pyrrolidine HCl) has turned into a sticky gum. Is it racemized? A: Likely not racemized, but potentially hygroscopic failure.

  • Diagnosis: The hydrochloride salt is hygroscopic. If exposed to moisture, it absorbs water, making accurate weighing impossible and potentially promoting hydrolysis if impurities are present.

  • Solution:

    • Dry: Recrystallize from EtOH/Et2O or dry under high vacuum over P2O5.

    • Check: Run a 19F-NMR. A single sharp peak indicates the C-F bond is intact. Broadening or new peaks suggest HF elimination.

Q: Can I store the free base? A: No.

  • Risk: The free base is an amine that readily absorbs CO2 from the air to form carbamates. More critically, without the protonated nitrogen, the risk of intermolecular reactions (self-alkylation) or oxidation increases.

  • Protocol: Always generate the free base in situ immediately before use. Do not store it.

Part 3: Reaction Optimization (Coupling Protocols)

The most common operation is coupling this amine to a carboxylic acid to form an amide.

Scenario A: Amide Coupling (The Critical Step)

The amine itself is stable, but the conditions you choose determine if the product survives.

ParameterRecommended Avoid Technical Rationale
Base Collidine (TMP) or NMM TEA, DIPEA, DBU Collidine is sterically hindered and too weak to deprotonate the activated C2-H of the product. Stronger bases (TEA/DIPEA) increase racemization risk.
Coupling Reagent DIC / Oxyma Pure HATU / HBTU Uronium salts (HATU) require basic conditions (pH > 8) to activate, which endangers the chiral center. Carbodiimides (DIC) work at neutral/acidic pH.
Solvent DCM, CHCl3 DMF, DMSO Polar aprotic solvents (DMF) enhance the basicity of amines and stabilize charged intermediates (enolates), accelerating racemization.
Temperature 0°C to RT > 40°C Thermal energy overcomes the rotational barrier of the enolate transition state. Keep it cold.

Step-by-Step "Safe Coupling" Protocol:

  • Dissolve the carboxylic acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DCM at 0°C.

  • Add DIC (1.1 equiv) and stir for 5 minutes to pre-activate.

  • Separately , dissolve (S)-2-(Fluoromethyl)pyrrolidine HCl (1.0 equiv) in minimal DCM with Collidine (2.5 equiv) . Note: Use exactly enough base to neutralize the HCl salt and the Oxyma byproduct.

  • Add the amine solution dropwise to the activated acid.

  • Monitor by LCMS. Quench immediately upon completion with 0.1 M HCl (aq) to remove residual base.

Scenario B: Nucleophilic Substitution (SNAr)

Reacting the amine with an aryl halide. Q: I am seeing lower ee% after an SNAr reaction at 80°C. A: High heat + basic conditions are the culprit.

  • Fix: Switch to Buchwald-Hartwig amination conditions using a catalyst (e.g., Pd2(dba)3 / BINAP) and a weak inorganic base (Cs2CO3) at lower temperatures (40-60°C). This avoids the harsh thermal conditions required for uncatalyzed SNAr.

Part 4: Post-Reaction & Analytics

Q: How do I remove the Fmoc group from a peptide containing this building block without racemizing it? A: Standard piperidine/DMF is risky because the resulting free amine is adjacent to the fluoromethyl group.

  • Protocol: Use 20% Piperidine in DCM (not DMF) or 5% DBU in THF for shorter times (5-10 mins). The non-polar solvent destabilizes the racemization transition state. Immediately wash the resin or crude mixture with acidic buffer (pH 5-6) after deprotection.

Q: How do I measure the Enantiomeric Excess (ee%)? Standard C18 columns will not separate the enantiomers. You must use Chiral HPLC or Derivatization.

Method 1: Chiral HPLC (Direct)

  • Column: Chiralpak IG or IC (immobilized phases are robust).

  • Mobile Phase: Hexane : EtOH : Diethylamine (90 : 10 : 0.1).

  • Detection: 210 nm (or specific to your chromophore).

Method 2: Mosher's Amide (Derivatization) If you lack a chiral column, derivatize a small aliquot of the free amine.

  • React the amine with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

  • Run 19F-NMR .

  • Analysis: You will see two distinct fluorine signals (one for the CF3 of Mosher's group, one for the CH2F). If the sample is racemic, you will see two sets of doublets. If pure, only one set.

References

  • BenchChem. (2025).[1] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis. PMC10508921. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: (S)-2-(Trifluoromethyl)pyrrolidine hydrochloride. Retrieved from

  • Organic Chemistry Data. (2024). Bordwell pKa Table (Acidity in DMSO). Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving (S)-2-(Fluoromethyl)pyrrolidine

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-2-(Fluoromethyl)pyrrolidine in their catalytic reactions. This guide is designed to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-2-(Fluoromethyl)pyrrolidine in their catalytic reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles of catalyst optimization. Our goal is to empower you to enhance reaction efficiency, yield, and stereoselectivity through a rational, evidence-based approach.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for reactions with (S)-2-(Fluoromethyl)pyrrolidine?

A1: For initial screening of reactions involving pyrrolidine-based organocatalysts, a catalyst loading of 5-20 mol% is a common starting point.[1][2] More specifically, in asymmetric Michael additions utilizing a related trifluoromethyl-pyrrolidine catalyst system, loadings of 10 mol% have been shown to be effective.[3][4] It is often advantageous to begin with a higher loading (e.g., 20 mol%) to confirm the catalyst's efficacy before proceeding to optimization studies aimed at reducing the loading.[5]

Q2: My reaction is slow or incomplete. Should I just increase the catalyst loading?

A2: While increasing the catalyst loading can lead to faster reaction rates, it is not always the optimal solution and may increase costs or complicate purification.[6] Before increasing the catalyst amount, consider other factors that could be limiting the reaction rate. These include insufficient mixing, low reaction temperature, or the presence of impurities in the reagents or solvent that could be acting as catalyst poisons. A systematic approach to troubleshooting is recommended over simply increasing the catalyst loading.

Q3: How does the fluoromethyl group on the pyrrolidine ring influence its catalytic activity compared to non-fluorinated analogues like L-proline?

A3: The electron-withdrawing nature of the fluoromethyl group can significantly impact the catalyst's properties. It can alter the pKa of the pyrrolidine nitrogen, influencing its nucleophilicity and its ability to form key intermediates like enamines or iminium ions. This modification of the electronic properties can affect the overall catalytic cycle and may require adjustments to reaction conditions (e.g., the use of co-catalysts or additives) compared to what is optimal for non-fluorinated pyrrolidine catalysts.

Q4: Can additives be used to improve the performance of (S)-2-(Fluoromethyl)pyrrolidine catalyzed reactions?

A4: Yes, additives can play a crucial role. In many pyrrolidine-catalyzed reactions, particularly aldol and Michael additions, Brønsted acids (e.g., acetic acid, benzoic acid) are often used as co-catalysts. These additives can facilitate the formation of the active enamine intermediate and participate in the turnover-limiting step of the catalytic cycle. The choice and amount of the additive should be carefully screened, as it can significantly impact both reaction rate and enantioselectivity.

Q5: When should I consider that my catalyst might be deactivating?

A5: Signs of catalyst deactivation include a decrease in reaction rate over time, incomplete conversion even with extended reaction times, or a drop in enantioselectivity. Deactivation can be caused by several factors, including poisoning by impurities, thermal degradation, or the formation of inactive catalyst aggregates.[7][8] If you suspect deactivation, it is important to investigate the potential causes systematically.

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Conversion

Low yield or incomplete conversion are common challenges in catalytic reactions. The following guide provides a systematic approach to troubleshooting these issues.

Troubleshooting Workflow for Low Yield/Conversion

cluster_solutions Potential Solutions start Low Yield / Incomplete Conversion check_reagents 1. Verify Reagent & Solvent Purity start->check_reagents check_conditions 2. Confirm Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Purity Confirmed sol_reagents Purify reagents/solvents. Use fresh materials. check_reagents->sol_reagents Impurity Suspected optimize_loading 3. Optimize Catalyst Loading check_conditions->optimize_loading Conditions Correct sol_conditions Adjust temperature. Increase reaction time. check_conditions->sol_conditions Deviation Found screen_additives 4. Screen Additives / Co-catalysts optimize_loading->screen_additives No Improvement sol_loading Increase loading incrementally. See Protocol 1. optimize_loading->sol_loading Improvement Seen investigate_deactivation 5. Investigate Catalyst Deactivation screen_additives->investigate_deactivation No Improvement sol_additives Screen acids/bases. Adjust stoichiometry. screen_additives->sol_additives Improvement Seen solution Improved Yield & Conversion investigate_deactivation->solution Identify & Mitigate sol_reagents->solution sol_conditions->solution sol_loading->solution sol_additives->solution catalyst (S)-2-(Fluoromethyl)pyrrolidine (Active Catalyst) deactivated Inactive Species catalyst->deactivated Deactivation Pathways poisoning Poisoning (e.g., acidic/basic impurities, heavy metals) poisoning->deactivated fouling Fouling (e.g., polymer formation, product inhibition) fouling->deactivated thermal Thermal Degradation (decomposition at high temp.) thermal->deactivated

Caption: Common deactivation pathways for organocatalysts.

Mitigation Strategies:

  • Poisoning: This occurs when impurities in the reaction mixture strongly bind to the catalyst's active site. [7] * Solution: Ensure the highest purity of all reagents and solvents. Pre-treating reagents or passing solvents through a purification column (e.g., alumina) can be beneficial.

  • Fouling: This involves the deposition of byproducts, such as polymers or tars, onto the catalyst, blocking active sites. [8] * Solution: Adjust reaction conditions (e.g., lower temperature, different solvent) to minimize side reactions. If a product is inhibiting the catalyst, consider a reaction setup where the product is removed as it is formed.

  • Thermal Degradation: Although many organocatalysts are robust, high temperatures can lead to decomposition.

    • Solution: Determine the thermal stability of (S)-2-(Fluoromethyl)pyrrolidine under the reaction conditions. If necessary, run the reaction at a lower temperature, even if it requires a longer reaction time.

By systematically addressing these common issues, researchers can more effectively optimize reactions catalyzed by (S)-2-(Fluoromethyl)pyrrolidine, leading to improved outcomes and a deeper understanding of the catalytic system.

References

  • Corbett, M. T., Xu, Q., & Johnson, J. S. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters, 16(9), 2362–2365. [Link]

  • Corbett, M. T., Xu, Q., & Johnson, J. S. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. PubMed Central. [Link]

  • Chemical Communications. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Royal Society of Chemistry. [Link]

  • Perrone, S., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Corbett, M. T., Xu, Q., & Johnson, J. S. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters. [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]

  • Silvi, M., & Melchiorre, P. (2023). Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light. PubMed Central. [Link]

  • Perrone, S., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

  • Pérez-Saldivar, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. PubMed Central. [Link]

  • Steiner, D. D., Mase, N., & Barbas, C. F. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(6), 1738–1741. [Link]

  • Steiner, D. D., Mase, N., & Barbas, C. F. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. PubMed. [Link]

  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology and Innovation, 2(6), 1-5. [Link]

  • MacMillan Group. (2005). Enantioselective Organocatalytic R-Fluorination of Aldehydes. MacMillan Group, Princeton University. [Link]

  • Alcario, E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 568–576. [Link]

  • Tian, J.-M., et al. (2015). The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Chemical Science, 6(3), 1733-1738. [Link]

  • Lee, H., et al. (2022). Pyrrolidine optimization. (a) Chemical structure with the assigned atom... ResearchGate. [Link]

Sources

Optimization

Technical Support Center: NMR Analysis of Fluorinated Pyrrolidines

Welcome to the technical support center for the Nuclear Magnetic resonance (NMR) analysis of fluorinated pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Nuclear Magnetic resonance (NMR) analysis of fluorinated pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the NMR analysis of this important class of compounds. The unique properties of the fluorine nucleus, while providing a powerful analytical handle, can also introduce complexities into your spectra. This resource, structured in a question-and-answer format, provides in-depth, field-proven insights to help you troubleshoot common issues and obtain high-quality, interpretable NMR data.

Section 1: Sample Preparation and Solvent Selection

Proper sample preparation is the foundation of any successful NMR experiment. For fluorinated compounds, solvent choice is particularly critical as it can significantly influence fluorine chemical shifts.[1][2]

Question: I'm observing broad peaks and poor resolution in my ¹H and ¹⁹F NMR spectra. What could be the cause?

Answer: This is a common issue that often points back to sample preparation. Several factors could be at play:

  • Particulate Matter: Incomplete dissolution of your sample will lead to a heterogeneous solution, causing magnetic field inhomogeneity and resulting in broad peaks.[3]

    • Troubleshooting Protocol:

      • Ensure your sample is fully dissolved in the deuterated solvent before transferring it to the NMR tube.[4][5]

      • If you observe any suspended material, filter the solution through a small plug of cotton wool in a Pasteur pipette.[4]

      • Avoid preparing the sample directly in the NMR tube, as this can lead to undissolved material at the bottom.[4]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[3]

    • Troubleshooting Protocol:

      • Ensure all glassware is scrupulously clean.

      • If you suspect metal contamination from a previous reaction step (e.g., a catalyst), consider using a metal scavenger or re-purifying your sample.

  • Sample Concentration: Overly concentrated samples can lead to increased viscosity, which in turn causes line broadening.[5]

    • Recommendation: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, you may need a more concentrated sample, around 50 mg.[3][5]

Question: My ¹⁹F chemical shifts are different from what I expected based on literature values. Why is this happening?

Answer: The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, which can be significantly influenced by the solvent.[1][2][6] This is a key difference from ¹H NMR, where solvent effects are generally less pronounced.

  • Causality: Solvents can interact with your fluorinated pyrrolidine through hydrogen bonding, dipole-dipole interactions, or other intermolecular forces.[2] These interactions alter the electron density around the fluorine nucleus, leading to changes in its chemical shift.[2]

  • Troubleshooting & Best Practices:

    • Consistency is Key: Always report the solvent used when documenting your ¹⁹F NMR data.

    • Solvent Screening: If you are trying to match literature data, ensure you are using the same solvent. If your compound's solubility is an issue, you may need to screen a few different deuterated solvents. Common choices include CDCl₃, acetone-d₆, DMSO-d₆, and C₆D₆.[7][8]

    • Reference Standards: While CFCl₃ is the traditional reference standard for ¹⁹F NMR, internal standards are often more practical.[9] However, be aware that the chemical shift of the reference itself can be solvent-dependent.[9] A table of solvent-specific reference chemical shifts can be invaluable for accurate referencing.[9]

Deuterated SolventRecommended Internal ReferenceReference Chemical Shift (ppm)
CDCl₃C₆F₆-164.9
Acetone-d₆C₆F₆-164.2
DMSO-d₆C₆F₆-163.2
C₆D₆C₆F₆-163.0
D₂ONaF-121.0

Data adapted from literature sources.

Section 2: Data Acquisition and Spectral Interpretation

The unique characteristics of the ¹⁹F nucleus and its interactions with neighboring protons and carbons require careful consideration during data acquisition and interpretation.

Question: The coupling patterns in my ¹H NMR spectrum are very complex and difficult to interpret. What is causing this?

Answer: The presence of fluorine introduces heteronuclear coupling (J-coupling) between ¹⁹F and ¹H nuclei. These ¹H-¹⁹F coupling constants can be quite large and extend over several bonds, leading to complex multiplet patterns in your ¹H spectrum.[9][10]

  • Understanding ¹H-¹⁹F Coupling:

    • ²JHF (Geminal): Coupling between a fluorine and a proton on the same carbon atom. Can be as large as 50 Hz.[9]

    • ³JHF (Vicinal): Coupling between a fluorine and a proton on an adjacent carbon atom. These are conformationally dependent, similar to ³JHH couplings.

    • Long-Range Coupling (⁴JHF, ⁵JHF): Coupling over four or more bonds is common with fluorine and can further complicate your spectra.[9][11]

Troubleshooting Workflow for Complex ¹H Spectra:

G start Complex ¹H Spectrum decouple Acquire ¹⁹F-decoupled ¹H Spectrum start->decouple hetcor Run 2D ¹H-¹⁹F HETCOR start->hetcor analysis Analyze Simplified ¹H Spectrum decouple->analysis correlation Correlate ¹H and ¹⁹F Signals hetcor->correlation structure Assign Structure and Extract Coupling Constants analysis->structure correlation->structure

Caption: Workflow for simplifying and interpreting complex ¹H NMR spectra of fluorinated pyrrolidines.

Experimental Protocol: ¹⁹F-Decoupled ¹H NMR

  • Setup: Load your standard ¹H NMR experiment.

  • Decoupling Channel: On the spectrometer, enable the ¹⁹F decoupling channel.

  • Decoupler Frequency: Set the center of the decoupler frequency to the middle of your ¹⁹F spectral region.

  • Decoupling Power: Use a standard decoupling power level (refer to your spectrometer's guide).

  • Acquisition: Acquire the spectrum. The resulting ¹H spectrum will show simplified multiplets, as the ¹H-¹⁹F couplings will be removed.

By comparing the coupled and decoupled ¹H spectra, you can identify which protons are coupled to fluorine. For unambiguous assignment, a 2D ¹H-¹⁹F HETCOR experiment is highly recommended as it directly shows correlations between coupled ¹H and ¹⁹F nuclei.[12]

Question: I am observing unexpectedly broad signals in my NMR spectra, particularly for atoms near the pyrrolidine nitrogen. What is the likely cause?

Answer: This phenomenon is often due to quadrupolar broadening from the ¹⁴N nucleus.[13][14]

  • The Science Behind It: Nitrogen-14 has a nuclear spin of I=1, making it a quadrupolar nucleus.[14] Nuclei with a spin greater than 1/2 have a non-spherical charge distribution, which creates a nuclear electric quadrupole moment.[15] This quadrupole moment interacts with the local electric field gradient. In solution, as the molecule tumbles, this interaction provides an efficient relaxation pathway, which can shorten the relaxation time of the ¹⁴N nucleus and any nuclei it is coupled to (like the protons on the pyrrolidine ring). This rapid relaxation leads to broader lines.[16]

  • When to Expect It: The effect is most pronounced in less symmetric molecules.[14][16] While a highly symmetric environment like the ammonium ion (NH₄⁺) can lead to sharper ¹⁴N signals, the lower symmetry of a substituted pyrrolidine ring often results in significant broadening.[14]

  • Troubleshooting Strategies:

    • Temperature Variation: Acquiring the spectrum at a higher temperature can sometimes sharpen these signals by increasing the rate of molecular tumbling and averaging the quadrupolar interactions.

    • Solvent Choice: Changing to a more viscous solvent can sometimes decrease the rate of molecular tumbling and, in some cases, lead to sharper signals for the coupled protons, although this is not always predictable.

    • Isotopic Labeling: While not a simple troubleshooting step, if this is a persistent and critical issue, synthesizing the compound with ¹⁵N (which has a spin of I=1/2 and is not quadrupolar) will completely eliminate this broadening effect.

Section 3: Advanced 2D NMR Techniques

For complex fluorinated pyrrolidines, 1D NMR spectra are often insufficient for complete structural elucidation. 2D NMR techniques are essential for unambiguously assigning resonances and determining through-bond and through-space connectivities.

Question: How can I definitively determine the 3D structure and conformation of my fluorinated pyrrolidine in solution?

Answer: A combination of vicinal coupling constant analysis and Nuclear Overhauser Effect (NOE) experiments is the most powerful approach. For fluorinated molecules, this includes heteronuclear NOE experiments between ¹H and ¹⁹F.

  • ¹H-¹⁹F Heteronuclear NOE (HOESY): The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is a 2D NMR technique that detects through-space interactions between ¹⁹F and ¹H nuclei. This is analogous to the ¹H-¹H NOESY experiment and is invaluable for determining the spatial proximity of fluorine atoms to specific protons in the molecule.[6][17]

  • Conformational Analysis: The conformation of the five-membered pyrrolidine ring can be analyzed by combining data from:

    • ³JHH coupling constants: Provide information about the dihedral angles between adjacent protons.

    • ³JHF coupling constants: Provide information about the dihedral angles between fluorine and vicinal protons.

    • ¹H-¹⁹F internuclear distances: Estimated from HOESY cross-peak intensities.[17]

By integrating these different NMR parameters, you can build a detailed 3D model of your fluorinated pyrrolidine's preferred conformation in solution.[17]

Logical Relationship Diagram for Structural Elucidation:

G goal Complete 3D Structure Elucidation connectivity 2D Connectivity (¹H-¹H COSY, ¹H-¹³C HSQC/HMBC) goal->connectivity conformation 3D Conformation goal->conformation j_coupling ³JHH and ³JHF Coupling Constant Analysis conformation->j_coupling noe ¹H-¹⁹F HOESY Analysis conformation->noe

Caption: Key NMR experiments for determining the complete structure of fluorinated pyrrolidines.

References

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. (2023-01-27). ACS Publications. [Link]

  • Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. Slideshare. [Link]

  • 19F Studies of Solvent and Counterion Effects on Chemical Shift. Osterr. Chem. Z.[Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia. [Link]

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed. PubMed. [Link]

  • NMR Sample Preparation. University of Basel. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. National Center for Biotechnology Information. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Organomation. [Link]

  • NMR sample preparation. University of Namur. [Link]

  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. MIT OpenCourseWare. [Link]

  • Zero-field J-spectroscopy of quadrupolar nuclei - PMC. National Center for Biotechnology Information. [Link]

  • Quadrupolar nuclei. University of Ottawa. [Link]

  • Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants | Journal of the American Chemical Society. ACS Publications. [Link]

  • Introduction To Quadrupolar NMR. University of Warwick. [Link]

  • Fluorine NMR. University of Washington. [Link]

  • The Effect of Fluorine in 1H NMR : r/Chempros - Reddit. Reddit. [Link]

  • Symmetry and NMR linewidths of quadrupolar nuclei - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • Quadrupolar Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? | ResearchGate. ResearchGate. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. Royal Society of Chemistry. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Solving problems fluorine 19F with NMR spectroscopy - PubMed. PubMed. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. Royal Society of Chemistry. [Link]

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC. National Center for Biotechnology Information. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. National Center for Biotechnology Information. [Link]

  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... - ResearchGate. ResearchGate. [Link]

  • NMR | Speeding Fluorine Analysis - Oxford Instruments. Oxford Instruments. [Link]

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Troubleshooting

Method development for LC-MS analysis of (S)-2-(Fluoromethyl)pyrrolidine reactions

Introduction: The Analytical Challenge You are likely accessing this guide because standard C18 methods are failing to retain your compound, or you are struggling to quantify enantiomeric excess (ee) for (S)-2-(fluoromet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

You are likely accessing this guide because standard C18 methods are failing to retain your compound, or you are struggling to quantify enantiomeric excess (ee) for (S)-2-(fluoromethyl)pyrrolidine. This molecule presents a "perfect storm" of analytical challenges:

  • High Polarity: As a secondary amine, it is highly polar and basic, leading to void volume elution on standard Reverse Phase (RP).

  • UV Invisibility: The lack of a conjugated system makes UV detection (210 nm) unreliable and non-specific.

  • Chirality: Distinguishing the (S)-enantiomer from the (R)-impurity requires specific chiral selectors or derivatization.

This guide provides self-validating workflows to overcome these hurdles.

Module 1: Retention & Separation Strategy

The Decision Matrix: HILIC vs. High-pH RP

For achiral purity and reaction monitoring, you must choose between Hydrophilic Interaction Liquid Chromatography (HILIC) and High-pH Reverse Phase. Standard acidic C18 methods are not recommended due to cationic repulsion.

MethodSelection Start Start Method Dev Matrix Reaction Matrix? Start->Matrix Clean Clean Standard? Start->Clean HighPH High-pH RP (C18 + NH4HCO3) Matrix->HighPH High Salt/DMF HILIC HILIC Mode (ZIC-pHILIC / Amide) Clean->HILIC Max Sensitivity Evaporate & Reconstitute\nin ACN Evaporate & Reconstitute in ACN HILIC->Evaporate & Reconstitute\nin ACN Dilute & Shoot Dilute & Shoot HighPH->Dilute & Shoot

Figure 1: Decision tree for selecting the stationary phase based on sample matrix composition.

Protocol A: HILIC (Recommended for Sensitivity)

HILIC is superior for MS sensitivity because the high organic mobile phase enhances desolvation efficiency in ESI+.

  • Column: Zwitterionic (e.g., ZIC-pHILIC) or Amide (e.g., BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 90% B to 50% B. (Note: HILIC runs "backwards" compared to RP).

  • Critical Step: Sample diluent must be at least 80% ACN. Injecting aqueous samples will destroy peak shape.

Protocol B: High-pH Reverse Phase (Recommended for Robustness)

If your reaction contains DMF or DMSO, HILIC may be unstable. Use High-pH RP to deprotonate the amine, increasing its hydrophobicity.

  • Column: Hybrid Silica C18 (High pH stable, e.g., Gemini NX, BEH C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH4OH).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Why this works: At pH 10, the pyrrolidine (pKa ~9-10) is largely neutral, allowing retention on C18 via hydrophobic interaction with the fluoromethyl group.

Module 2: MS Detection & Fragmentation

Since UV is not viable, Mass Spectrometry (ESI+) is required.

MS Optimization Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[4][5]

  • Precursor Ion: [M+H]+ = 104.1 m/z (Monoisotopic mass of C5H10FN is ~103.08).

MRM Transition Table

Use these transitions for quantitative method development.

Transition TypePrecursor (m/z)Product (m/z)Loss IDCollision Energy (Est.)
Quantifier 104.184.1 -HF (20 Da)15-20 eV
Qualifier 1 104.171.1 -CH2F (33 Da)25-30 eV
Qualifier 2 104.141.1 Ring Frag.35+ eV

Technical Note: The loss of HF (20 Da) is characteristic of aliphatic fluorides in ESI+. Ensure your source temperature is <350°C to prevent thermal degradation of the fluoromethyl group before ionization.

Module 3: Chiral Purity Determination (The "S" Enantiomer)

Direct chiral separation of polar amines is difficult. The most robust, "self-validating" method is Derivatization with Marfey's Reagent (FDAA) . This converts enantiomers into diastereomers, which are easily separated on a standard C18 column.[6]

Why Marfey's Reagent?
  • Resolution: (S)- and (R)-pyrrolidines react with L-FDAA to form L-S and L-R diastereomers. These have different physical properties and elute at different times on achiral columns.

  • UV Detectability: The dinitrophenyl group adds a strong chromophore (340 nm), allowing you to use UV if MS is unavailable.

Step-by-Step Derivatization Protocol
  • Prepare Reagent: Dissolve 10 mg FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in 1 mL Acetone.

  • Mix: Add 50 µL Sample (amine) + 100 µL FDAA solution + 20 µL 1M NaHCO3.

  • Incubate: Heat at 40°C for 1 hour. (Solution turns yellow).

  • Quench: Add 20 µL 1M HCl to stop the reaction.

  • Analyze: Inject onto a standard C18 column (Acidic Mobile Phase).

    • Elution Order: The L-S diastereomer typically elutes before the L-R diastereomer for amines with this structure (verify with standards).

MarfeyWorkflow cluster_result Resulting Chromatogram Step1 Sample + FDAA + NaHCO3 Step2 Incubate 40°C / 1 Hr Step1->Step2 Step3 Quench with HCl Step2->Step3 Step4 Analyze on C18 (Achiral) Step3->Step4 Result Peak 1: (S)-Enantiomer Peak 2: (R)-Enantiomer Step4->Result

Figure 2: Workflow for Marfey's Reagent derivatization to resolve enantiomers.

Troubleshooting & FAQs

Q1: My peak is splitting or tailing severely.
  • Cause: Secondary silanol interactions or pH mismatch.

  • Solution:

    • If using C18: Ensure pH is high (>9.5) or add an ion-pairing agent (0.1% TFA) if you cannot use high pH.

    • If using HILIC: Increase buffer concentration to 20 mM Ammonium Formate. Ensure sample diluent matches the initial mobile phase (high organic).

Q2: I see a mass of 84 m/z in the background noise.
  • Cause: In-source fragmentation. The fluoromethyl group is labile.

  • Solution: Lower the Fragmentor Voltage (Agilent) or Declustering Potential (Sciex). Soften the ionization parameters to preserve the molecular ion [M+H]+ 104.

Q3: Can I use a Chiral Column directly instead of derivatization?
  • Answer: Yes, but it is harder.

  • Recommendation: Use an Ig or Ic immobilized polysaccharide column.

  • Mobile Phase: Hexane:IPA:DEA (80:20:0.1) for Normal Phase, or 20mM NH4HCO3:ACN for Reverse Phase.

  • Warning: Free amines often adsorb permanently to older coated chiral phases (OD/AD) without diethylamine (DEA) additives.

Q4: The reaction mixture has high TEA/DIPEA content. How do I analyze it?
  • Issue: TEA/DIPEA causes massive ion suppression in MS.

  • Solution: "Dilute and Shoot" is risky. Use a Strong Cation Exchange (SCX) SPE cartridge.

    • Load sample at pH 3 (Amine binds to SCX).

    • Wash with MeOH (Removes non-basic impurities).

    • Elute with 5% NH4OH in MeOH (Releases pyrrolidine).

References

  • HILIC vs.

    • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies.
  • Marfey's Reagent Protocol

    • Thermo Scientific FDAA (Marfey's Reagent) Instructions.[7] Thermo Fisher Scientific.[7]

  • Chiral Analysis of Pyrrolidines

    • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.
  • Fragmentation of Fluorinated Compounds

    • Interpretation of MS-MS Mass Spectra of Fluorinated Compounds. Journal of The American Society for Mass Spectrometry.
    • (General Reference for ESI fragmentation rules).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of (S)-2-(Fluoromethyl)pyrrolidine-Based Inhibitors

A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery Introduction In the landscape of modern medicinal chemistry, the (S)-2-(fluoromethyl)pyrrolidine moiety has emerged as a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the (S)-2-(fluoromethyl)pyrrolidine moiety has emerged as a "privileged scaffold"—a molecular framework that is capable of providing high-affinity ligands for more than one type of biological target. The unique stereochemical and electronic properties endowed by the fluorinated pyrrolidine ring make it a cornerstone in the design of potent and selective enzyme inhibitors. This guide offers a comparative analysis of the efficacy of inhibitors incorporating this key structural motif, focusing on three therapeutically relevant enzyme targets: Dipeptidyl Peptidase IV (DPP-4), Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (POP).

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a compilation of data, but also a deeper understanding of the mechanistic principles behind the inhibitor design and the experimental rigor required to validate their efficacy.

The Strategic Advantage of the (S)-2-(Fluoromethyl)pyrrolidine Scaffold

The five-membered pyrrolidine ring is a recurring theme in a multitude of biologically active compounds, from natural products to synthetic drugs.[1][2] Its non-planar, puckered nature allows for a precise three-dimensional arrangement of substituents, which is critical for achieving high-affinity interactions within the confines of an enzyme's active site.[1] The incorporation of a fluoromethyl group at the C2 position in the (S)-configuration confers several distinct advantages:

  • Stereospecific Recognition: The defined (S)-stereochemistry is paramount for enantioselective binding to the target enzyme, a fundamental principle of modern pharmacology.

  • Enhanced Binding Affinity: The strongly electron-withdrawing fluorine atom can modulate the basicity of the pyrrolidine nitrogen and engage in favorable electrostatic and hydrogen-bonding interactions within the active site.

  • Improved Metabolic Stability: The exceptional strength of the carbon-fluorine bond makes the fluoromethyl group highly resistant to metabolic cleavage, often leading to an improved pharmacokinetic profile and increased in vivo half-life of the inhibitor.

These attributes have solidified the (S)-2-(fluoromethyl)pyrrolidine scaffold as a valuable asset in the rational design of enzyme inhibitors with desirable pharmacological properties.

Comparative Efficacy Analysis

The ultimate value of any enzyme inhibitor is defined by its potency, selectivity, and in vivo efficacy. This section presents a comparative overview of inhibitors based on the (S)-2-(fluoromethyl)pyrrolidine framework against their respective targets.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 is a serine protease that is instrumental in glucose metabolism through its inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, the action of these incretins is prolonged, resulting in enhanced glucose-dependent insulin secretion and the suppression of glucagon release. This mechanism of action has made DPP-4 a prime target for the development of oral anti-hyperglycemic agents for the treatment of type 2 diabetes.[3][4]

Several classes of DPP-4 inhibitors have been developed that feature a fluorinated pyrrolidine core. For instance, a series of 4-substituted proline amides has yielded highly potent and selective DPP-4 inhibitors.[5] A notable example is (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl)-piperazin-1-yl)-pyrrolidin-2-yl]-methanone , which exhibits a potent IC50 of 13 nM for DPP-4 and demonstrates excellent oral bioavailability in preclinical models.[5] Another promising series of inhibitors features a 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one core, with one analog showing a promising human DPP-4 inhibition profile in rat pharmacokinetic/pharmacodynamic models, earmarking it for potential clinical development.[6]

Compound/ScaffoldTargetPotency (IC50)Key AttributesReference
(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl)-piperazin-1-yl)-pyrrolidin-2-yl]-methanoneDPP-413 nMPotent, selective, and orally bioavailable in preclinical species.[5]
1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one seriesDPP-4-Favorable human DPP-4 inhibition profile in a rat PK/PD model, indicating potential for clinical development.[6]
Fibroblast Activation Protein (FAP) Inhibitors

Fibroblast Activation Protein (FAP) is a serine protease that is highly and selectively expressed on the surface of cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a majority of epithelial cancers.[7][8][9] Its very limited expression in healthy adult tissues makes FAP an exceptionally attractive target for both targeted cancer therapies and for the development of tumor imaging agents.[8][9] A key challenge in the development of FAP inhibitors is to achieve a high degree of selectivity over other closely related serine proteases, particularly DPP-4 and POP.

A promising scaffold for potent and selective FAP inhibition is N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine).[7][10] While this scaffold utilizes a cyanopyrrolidine as the proline mimic, the underlying principles of targeting prolyl peptidases are analogous. Strategic modifications to the quinoline ring have led to the discovery of inhibitors with low nanomolar potency against FAP and an impressive selectivity of over 1000-fold against DPPs and PREP.[7][10]

ScaffoldTargetPotencySelectivityKey AttributesReference
N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine)FAPLow nanomolar>1000-fold vs. DPPs and PREPDemonstrates good plasma stability, kinetic solubility, and a favorable log D profile.[7][10]
Prolyl Oligopeptidase (POP) Inhibitors

Prolyl Oligopeptidase (POP), also referred to as prolyl endopeptidase (PREP), is a cytosolic serine protease responsible for the cleavage of small peptides at the C-terminal side of proline residues.[11][12] Its involvement in the metabolism of various neuropeptides has positioned it as a potential therapeutic target for a range of neurological and psychiatric disorders.[11][13][14]

The Fmoc-aminoacylpyrrolidine-2-nitrile scaffold, which incorporates the core pyrrolidine structure, has yielded potent, noncompetitive inhibitors of POP.[11] Among the most potent are Fmoc-prolyl-pyrrolidine-2-nitrile and Fmoc-alanyl-pyrrolidine-2-nitrile , both exhibiting a Ki of 5 nM.[11] These inhibitors are cell-permeable, demonstrate good stability, and, critically, do not inhibit the related enzyme DPP-4.[11] Furthermore, in vivo studies have shown that Fmoc-alanyl-pyrrolidine-2-nitrile can cross the blood-brain barrier in mice.[11] More recent research has focused on the structure-based design of irreversible and brain-permeable POP inhibitors, reflecting the ongoing drive to enhance the therapeutic potential of this class of compounds.[13]

CompoundTargetPotency (Ki)Key AttributesReference
Fmoc-prolyl-pyrrolidine-2-nitrilePOP5 nMPotent, noncompetitive, cell-permeable, stable, and highly selective over DPP-4.[11]
Fmoc-alanyl-pyrrolidine-2-nitrilePOP5 nMPotent, noncompetitive, cell-permeable, stable, selective over DPP-4, and blood-brain barrier penetrant.[11]

Experimental Protocols for Efficacy Assessment

The following section outlines standardized protocols for evaluating the efficacy of (S)-2-(fluoromethyl)pyrrolidine-based inhibitors, providing a foundation for reproducible and comparative studies.

In Vitro Enzyme Inhibition Assay

This generalized protocol can be readily adapted for the kinetic characterization of inhibitors against DPP-4, FAP, and POP.

  • Reagent Preparation:

    • Reconstitute the recombinant human enzyme (DPP-4, FAP, or POP) to the desired concentration in an appropriate assay buffer.

    • Prepare a concentrated stock solution of a suitable fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4) in DMSO, followed by dilution to the final working concentration in the assay buffer.

  • Inhibitor Preparation:

    • Prepare a high-concentration stock solution of the test inhibitor in DMSO.

    • Perform serial dilutions to generate a range of concentrations for the determination of dose-response curves.

  • Assay Execution:

    • Dispense a small volume of the diluted inhibitor solutions (and DMSO as a vehicle control) into the wells of a 96-well microplate.

    • Add the enzyme solution to each well and incubate for a defined period at a controlled temperature to allow for the establishment of binding equilibrium.

    • Initiate the enzymatic reaction by the addition of the substrate solution to all wells.

    • Continuously monitor the increase in fluorescence intensity (e.g., excitation at 360 nm and emission at 465 nm for AMC-based substrates) using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (V) of the reaction from the linear phase of the fluorescence signal over time.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Reconstitute Enzyme add_enzyme Add Enzyme & Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor (Serial Dilutions) add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate Monitor Fluorescence add_substrate->read_plate calc_rates Calculate Reaction Rates read_plate->calc_rates plot_data Plot % Inhibition vs. [Inhibitor] calc_rates->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: A standardized workflow for the in vitro determination of enzyme inhibition.

Cell-Based Assay for Target Engagement
  • Cell Culture:

    • Maintain a suitable cell line that endogenously expresses the target enzyme (e.g., Caco-2 cells for DPP-4) in the appropriate culture medium.

  • Assay Execution:

    • Seed the cells into a 96-well plate and allow them to form a confluent monolayer.

    • Expose the cells to a range of concentrations of the test inhibitor for a defined period.

    • Add a cell-permeable substrate for the target enzyme.

    • Quantify the formation of the product using a suitable detection method (e.g., fluorescence or absorbance).

  • Data Analysis:

    • Determine the cellular IC50 value by following the same data analysis procedure as for the in vitro assay.

In Vivo Efficacy Assessment (Example: Oral Glucose Tolerance Test for DPP-4 Inhibitors)
  • Animal Model:

    • Utilize a relevant animal model of type 2 diabetes, such as the db/db mouse.

  • Compound Administration:

    • Administer the (S)-2-(fluoromethyl)pyrrolidine-based inhibitor via the intended clinical route, typically oral gavage.

  • Oral Glucose Tolerance Test (OGTT):

    • Following an overnight fast, administer a bolus of glucose to the mice.

    • Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes) post-glucose challenge.

    • Measure blood glucose concentrations and, if required, plasma levels of GLP-1 and insulin.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the blood glucose and insulin profiles.

    • Statistically compare the AUC values between the inhibitor-treated and vehicle-treated groups to evaluate the inhibitor's efficacy in improving glucose tolerance.

Logical Progression of Efficacy Evaluation

G cluster_invitro In Vitro Assessment cluster_incell Cell-Based Assessment cluster_invivo In Vivo Assessment enz_assay Enzymatic Assay (Potency - IC50/Ki) sel_assay Selectivity Assays (vs. Related Enzymes) enz_assay->sel_assay cell_assay Cellular Activity (Target Engagement) sel_assay->cell_assay pk_pd Pharmacokinetics/ Pharmacodynamics cell_assay->pk_pd efficacy Efficacy in Disease Model (e.g., OGTT, Tumor Growth) pk_pd->efficacy

Caption: A hierarchical approach for the comprehensive evaluation of inhibitor efficacy.

Conclusion

The (S)-2-(fluoromethyl)pyrrolidine scaffold has unequivocally demonstrated its value as a versatile and highly effective platform for the design of potent and selective inhibitors of key enzyme targets. The comparative data and experimental protocols presented in this guide underscore the significant progress made in the development of inhibitors for DPP-4, FAP, and POP. It is anticipated that future research in this area will continue to refine the pharmacological properties of these inhibitors, with the ultimate goal of translating their impressive in vitro and preclinical efficacy into novel and effective therapies for a range of human diseases.

References

  • Ammirati, M. J., et al. (2011). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 21(6), 1810-1814. [Link]

  • Augustyns, K., et al. (2005). (2S,4S)-1-[2-(1,1-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: A potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Journal of Medicinal Chemistry, 48(5), 1371-1378. [Link]

  • Li, J., Wilk, E., & Wilk, S. (1996). Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles. Journal of Neurochemistry, 66(5), 2105-2112. [Link]

  • Ammirati, M. J., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]

  • Tsou, E. L., et al. (2008). Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library. Bioorganic & Medicinal Chemistry, 16(24), 10198-10204. [Link]

  • Jansen, K., et al. (2013). Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. ACS Medicinal Chemistry Letters, 4(5), 491-496. [Link]

  • Gomis-Rüth, F. X., et al. (2018). Targeted Covalent Inhibition of Prolyl Oligopeptidase (POP): Discovery of Sulfonylfluoride Peptidomimetics. Cell Chemical Biology, 25(7), 868-877.e5. [Link]

  • Patel, M., & Shah, S. (2023). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Current Enzyme Inhibition, 19(1), 2-16. [Link]

  • Jansen, K., et al. (2013). Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. ACS Medicinal Chemistry Letters, 4(5), 491-496. [Link]

  • Chen, S. Y., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Molecules, 26(4), 875. [Link]

  • Haffner, C. D., et al. (2008). Pyrrolidinyl pyridone and pyrazinone analogues as potent inhibitors of prolyl oligopeptidase (POP). Bioorganic & Medicinal Chemistry Letters, 18(15), 4360-4363. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Ryabtsova, O., et al. (2012). Acylated Gly-(2-cyano)pyrrolidines as inhibitors of fibroblast activation protein (FAP) and the issue of FAP/prolyl oligopeptidase (PREP)-selectivity. Bioorganic & Medicinal Chemistry Letters, 22(17), 5539-5541. [Link]

  • Jones, B., et al. (2024). Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics. Cancers, 16(3), 594. [Link]

  • Zhao, L., et al. (2022). Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond. European Journal of Nuclear Medicine and Molecular Imaging, 49(11), 3624-3649. [Link]

  • Khan, I., et al. (2023). Substrate-like novel inhibitors of prolyl specific oligo peptidase for neurodegenerative disorders. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9800. [Link]

  • Penning, T. D., et al. (2002). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. Bioorganic & Medicinal Chemistry Letters, 12(23), 3383-3386. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Kim, M. S., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]

  • van der Westhuyzen, J. H., et al. (2011). Synthesis and biological evaluation of potential small molecule inhibitors of tumor necrosis factor. MedChemComm, 2(10), 999-1004. [Link]

  • Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

  • Wieczerzak, E., & Golebiewski, W. M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1115. [Link]

  • Secrist, J. A., et al. (1994). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Journal of Medicinal Chemistry, 37(15), 2375-2382. [Link]

Sources

Comparative

Validating the enantiomeric purity of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride

This guide details the validation of enantiomeric purity for (S)-2-(Fluoromethyl)pyrrolidine hydrochloride , a critical chiral building block in medicinal chemistry (often associated with DPP-4 inhibitors and neuroactive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of enantiomeric purity for (S)-2-(Fluoromethyl)pyrrolidine hydrochloride , a critical chiral building block in medicinal chemistry (often associated with DPP-4 inhibitors and neuroactive agents).[1]

This is not a generic template. It is a strategic technical framework designed for analytical chemists and process engineers, prioritizing 19F-NMR and Chiral HPLC as the primary validation tools due to the specific fluorinated nature of the analyte.

[1]

Part 1: Strategic Overview (The "Why" and "How")

The presence of a fluorine atom at the chiral center’s alpha-position introduces unique analytical opportunities.[1] While traditional polarimetry is often used for a "quick check," it is insufficient for high-precision drug substance release due to the low specific rotation often exhibited by small pyrrolidine salts and their susceptibility to pH-dependent rotational shifts.[1]

The Three-Pillar Validation Strategy:

  • Primary Quantitative Method: Chiral HPLC (Direct or Indirect).[1]

  • Orthogonal Verification: 19F-NMR with Chiral Derivatizing Agents (CDAs).

  • Identity Confirmation: Specific Optical Rotation (SOR).[1]

Part 2: Experimental Protocols & Methodologies

Method A: Chiral HPLC (The Quantitative Benchmark)

For routine QC, High-Performance Liquid Chromatography (HPLC) is the standard.[1] You have two robust pathways: Direct Analysis on polysaccharide columns or Indirect Analysis via derivatization.[1]

Option 1: Direct Chiral Stationary Phase (CSP)
  • Principle: Interaction of the amine with the chiral selector (Amylose or Cellulose derivatives) under normal or polar organic modes.

  • Column Selection: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) or Chiralpak IA .[1] The "IG" column is particularly robust for primary/secondary amines as it tolerates a wider range of solvents.[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90:10:0.1 v/v/v).[1]

    • Note: The DEA additive is critical to suppress peak tailing caused by the interaction of the secondary amine with residual silanols.

  • Detection: UV at 210 nm (low UV absorption of the pyrrolidine ring requires low wavelength).

Option 2: Indirect Derivatization (Marfey’s Method)

If a chiral column is unavailable, derivatization with Marfey’s Reagent (FDAA) is the superior alternative. It converts enantiomers into diastereomers, which are separable on a standard C18 column.[1]

  • Protocol:

    • Dissolve 1 mg of sample in 50 µL H₂O.

    • Add 100 µL of 1% FDAA in acetone and 20 µL of 1M NaHCO₃.

    • Heat at 40°C for 1 hour.

    • Quench with 20 µL of 1M HCl.

    • Analyze on a C18 column (e.g., Agilent Zorbax Eclipse Plus) using an ACN/Water gradient with 0.1% TFA.[1]

  • Advantage: drastically increases UV sensitivity (340 nm detection) and resolution.[1]

Method B: 19F-NMR with Mosher’s Acid (The "Fluorine Fingerprint")

This is the most scientifically robust method for this specific molecule.[1] The fluorine atom acts as a built-in sensor.[1] By reacting the amine with a chiral acid (Mosher's Acid), you create diastereomers where the fluorine signals appear at distinct chemical shifts.

  • Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].[1]

  • Protocol:

    • Free Basing: Neutralize 10 mg of the hydrochloride salt with saturated NaHCO₃, extract into DCM, and dry.

    • Derivatization: Mix the free amine with 1.2 eq of (R)-MTPA-Cl and 2 eq of Pyridine in CDCl₃. Shake for 10 minutes.

    • Acquisition: Acquire 19F-NMR (with proton decoupling).

  • Interpretation:

    • The (S,S)-diastereomer (from S-analyte and R-acid) and the (R,S)-diastereomer (from R-impurity and R-acid) will show distinct 19F peaks, typically separated by 0.05 – 0.20 ppm.[1]

    • Calculation: Integration of Peak A vs. Peak B gives the direct Enantiomeric Excess (ee).

Method C: Specific Optical Rotation (The Quick Screen)
  • Warning: Literature values for fluorinated pyrrolidines vary. The trifluoromethyl analog has a reported rotation of approx.

    
     (MeOH).[1] You must establish the specific rotation of your pure reference standard before using this for QC.[1]
    
  • Standard Condition:

    
    , Methanol, 20°C, Sodium D-line (589 nm).[1]
    
  • Formula:

    
    
    

Part 3: Comparative Analysis & Data Presentation

The following table contrasts the three methodologies to guide your selection based on development stage.

FeatureChiral HPLC (Direct)19F-NMR (Mosher)Polarimetry
Primary Utility Routine QC & ReleaseStructure Elucidation & Orthogonal CheckQuick Identity Confirmation
Precision High (< 0.1% impurity)Medium (approx. 1% detection limit)Low (influenced by impurities)
Throughput High (Automated)Low (Manual Prep)High (Instant)
Cost per Run LowHigh (Deuterated solvents, Instrument time)Negligible
Specific Advantage Separates all process impuritiesUnambiguous proof of chirality via F-shiftNon-destructive

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision matrix for validating the enantiomeric purity of (S)-2-(Fluoromethyl)pyrrolidine HCl.

ValidationWorkflow Start Sample: (S)-2-(Fluoromethyl) pyrrolidine HCl Check Is Chiral HPLC Method Validated? Start->Check NMR_Prep Free Base Extraction (DCM/NaHCO3) Start->NMR_Prep Orthogonal Verification Polarimetry Method C: Polarimetry (Identity Check Only) Start->Polarimetry Quick ID HPLC_Direct Method A: Direct Chiral HPLC (Chiralpak IG, Hex/EtOH/DEA) Check->HPLC_Direct Yes HPLC_Indirect Method B: Marfey's Derivatization (FDAA + C18 Column) Check->HPLC_Indirect No / Low UV Response NMR_Rxn React with (R)-MTPA-Cl (Mosher's Acid Chloride) NMR_Prep->NMR_Rxn NMR_Acq Acquire 19F-NMR Calculate ee from Integrals NMR_Rxn->NMR_Acq

Figure 1: Analytical decision matrix for enantiomeric purity validation.

Part 5: References

  • Thermo Fisher Scientific. (S)-(+)-2-(Trifluoromethyl)pyrrolidine, 95% Specifications.[1][2] (Reference for analog optical rotation).

  • Allen, D. et al. (2020).[1] Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes. National Institutes of Health (NIH).[1]

  • Hoye, T. R., et al. (2007).[1] Mosher's Method for Absolute Configuration Assignment.[1][3][4][5] Nature Protocols.[1] (Standard protocol for MTPA derivatization).[1]

  • Bhushan, R. & Martens, J. (2001).[1] Marfey's reagent for chiral amino acid analysis.[1] Biomedical Chromatography.[1]

  • Rudolph Research Analytical. Optical Rotation Standards and Polarimeter Validation.

Sources

Validation

Comparative Guide: Synthetic Routes to (S)-2-(Fluoromethyl)pyrrolidine

Executive Summary Target Molecule: (S)-2-(Fluoromethyl)pyrrolidine CAS: 460748-85-0 (Generic for enantiomers/salts) Primary Application: Bioisostere for proline; metabolic stability enhancement; radiotracer development (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (S)-2-(Fluoromethyl)pyrrolidine CAS: 460748-85-0 (Generic for enantiomers/salts) Primary Application: Bioisostere for proline; metabolic stability enhancement; radiotracer development (


F-labeling).

The synthesis of (S)-2-(fluoromethyl)pyrrolidine presents a classic yet deceptive challenge in organic chemistry: the Aziridinium Ion Dilemma . While the structure appears simple, the direct conversion of (S)-prolinol to its fluorinated analog is plagued by a competing ring-expansion reaction, often yielding 3-fluoropiperidine as a major impurity.

This guide objectively compares three synthetic strategies, ultimately recommending Route 2 (Aminodifluorosulfinium Salts) as the superior protocol for safety, selectivity, and scalability.

Part 1: The Mechanistic Challenge (The "Why")

To master this synthesis, one must understand the failure mode of the standard approach. When the hydroxyl group of N-protected prolinol is activated (by DAST or Sulfonyl chlorides), the nitrogen lone pair can participate in an intramolecular displacement, forming a bicyclic aziridinium intermediate .

The fluoride nucleophile can then attack this intermediate at two positions:

  • Path A (Retention): Attack at the exocyclic carbon restores the 5-membered pyrrolidine ring (Desired).

  • Path B (Expansion): Attack at the endocyclic carbon opens the ring to form a 6-membered piperidine (Major Impurity).

Visualization: The Aziridinium Bifurcation

AziridiniumMechanism Prolinol (S)-N-Boc-Prolinol Activated Activated Species (O-Leaving Group) Prolinol->Activated Activation Aziridinium Bicyclic Aziridinium Intermediate Activated->Aziridinium Intramolecular Displacement Pyrrolidine Target: (S)-2-(Fluoromethyl) pyrrolidine Aziridinium->Pyrrolidine Path A: Exocyclic Attack Piperidine Impurity: 3-Fluoropiperidine Aziridinium->Piperidine Path B: Endocyclic Attack

Figure 1: The thermodynamic bifurcation point. Path B is often kinetically competitive or favored depending on the protecting group and solvent.

Part 2: Comparative Analysis of Routes

Route 1: Direct Deoxofluorination (DAST/Deoxo-Fluor)

The Historical Standard

  • Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Mechanism: Converts alcohol to a good leaving group (-OSF2NEt2) in situ, followed by displacement by fluoride.

  • Performance:

    • Yield: Moderate (40–60%).

    • Selectivity: Poor. Often results in significant amounts of elimination (alkene) and ring expansion (piperidine).

    • Safety: High Risk. DAST is thermally unstable (explosive >90°C) and releases HF upon contact with moisture.

Route 2: Aminodifluorosulfinium Salts (XtalFluor-E)

The Recommended Modern Standard

  • Reagents: Diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) + Promoter (Et

    
    N[1][2]·3HF).
    
  • Mechanism: Similar to DAST but proceeds via a more stable sulfinium intermediate. Does not generate free HF spontaneously.[3]

  • Performance:

    • Yield: High (70–85%).

    • Selectivity: Excellent. Significantly reduced elimination products. The use of specific solvents (CH

      
      Cl
      
      
      
      ) and promoters minimizes ring expansion.
    • Safety: Superior. Crystalline solid, higher decomposition temperature (>200°C), non-fuming.[4]

Route 3: Sulfonate Displacement (Mesylate/Tosylate)

The "Classic Substitution" Alternative

  • Reagents: MsCl/TsCl followed by TBAF or CsF.

  • Mechanism: Two-step sequence: Activation -> S

    
    2 Displacement.
    
  • Performance:

    • Yield: Variable (30–70%).

    • Selectivity: The displacement of sulfonates by fluoride is notoriously sluggish and basic (TBAF). This frequently leads to elimination (forming the enecarbamate) rather than substitution.

    • Safety: High safety, but low efficiency.

Summary Data Comparison
FeatureRoute 1: DASTRoute 2: XtalFluor-E Route 3: O-Mesylate + TBAF
Yield 55%82% 45%
Purity (GC/NMR) ~85%>98% ~70%
Major Impurity 3-Fluoropiperidine (Ring Exp.)None (Trace Alkene)N-Boc-2-methylenepyrrolidine (Elimination)
Safety Profile Explosive/FumingStable SolidSafe
Scalability Poor (Exotherm control difficult)ExcellentGood
Cost ModerateModerateLow

Part 3: Recommended Protocol (Route 2)

Objective: Synthesis of (S)-tert-butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate. Scale: 10 mmol basis.

Workflow Visualization

Workflow Start Start: (S)-N-Boc-Prolinol (1.0 equiv) ReagentPrep Prepare Reagent Mix: XtalFluor-E (1.2 equiv) Et3N-3HF (1.5 equiv) DCM (-78°C) Addition Addition: Add Substrate dropwise to Reagent Mix Start->Addition ReagentPrep->Addition Warm Reaction: Warm to RT Stir 12h Addition->Warm Quench Quench: Sat. NaHCO3 (aq) Gas Evolution! Warm->Quench Workup Workup: Extract (DCM) Dry (Na2SO4) Quench->Workup Purification Purification: Flash Chromatography (Hex/EtOAc 9:1) Workup->Purification

Figure 2: Step-by-step workflow for the XtalFluor-E mediated deoxofluorination.

Detailed Methodology

1. Reagent Preparation:

  • Ensure all glassware is oven-dried. Use a nitrogen or argon atmosphere.

  • Charge a round-bottom flask with XtalFluor-E (2.75 g, 12 mmol) and anhydrous CH

    
    Cl
    
    
    
    (40 mL).
  • Cool the suspension to –78 °C.

  • Add Et

    
    N[2]·3HF  (Triethylamine trihydrofluoride) (2.42 g, 15 mmol) dropwise. Note: This promoter is essential for reactivity and suppressing elimination.
    

2. Substrate Addition:

  • Dissolve (S)-N-Boc-prolinol (2.01 g, 10 mmol) in anhydrous CH

    
    Cl
    
    
    
    (10 mL).
  • Add this solution dropwise to the cold reagent mixture over 15 minutes.

3. Reaction:

  • Allow the mixture to stir at –78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to room temperature naturally. Stir for 12–18 hours.

  • Monitoring: Check by TLC (stain with KMnO

    
     or Ninhydrin). The starting alcohol should be consumed.
    

4. Quench & Workup:

  • Caution: Cool the mixture to 0 °C before quenching.

  • Slowly add saturated aqueous NaHCO

    
    . Expect vigorous gas evolution.
    
  • Stir until effervescence ceases.

  • Extract the aqueous layer with CH

    
    Cl
    
    
    
    (3 x 30 mL).
  • Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.

5. Purification:

  • Purify the crude oil via flash column chromatography on silica gel.[5]

  • Eluent: Hexanes/Ethyl Acetate (95:5 to 90:10 gradient).

  • Product: Colorless oil.

Part 4: Troubleshooting & Critical Parameters

Controlling Ring Expansion

The choice of protecting group is critical.

  • N-Boc / N-Cbz: Recommended. The electron-withdrawing nature destabilizes the aziridinium ion slightly, making the reaction more controllable, though the rearrangement is still thermodynamically possible.

  • N-Benzyl / N-Alkyl: Avoid. These groups make the nitrogen highly nucleophilic, accelerating aziridinium formation and subsequent ring expansion/opening.

Elimination vs. Substitution

If you observe the elimination byproduct (enecarbamate):

  • Ensure the reaction temperature is kept low during addition (-78 °C).

  • Switch from DAST to XtalFluor-E.[2]

  • Ensure the reagents are fresh; hydrolyzed DAST/XtalFluor is more acidic and promotes elimination.

Handling XtalFluor-E
  • While safer than DAST, XtalFluor-E is moisture sensitive. Handle in a fume hood.

  • If XtalFluor-E is unavailable, Deoxo-Fluor is the second-best liquid alternative, but requires stricter temperature control (do not exceed 50°C).

References

  • Beaulieu, F. et al. (2009). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1][2][3] The Journal of Organic Chemistry, 74(20), 7750–7763. [Link]

  • Couturier, M. et al. (2002).[6] "Fluorination of N-Boc-prolinol with DAST: A re-evaluation of the reaction mechanism." The Journal of Organic Chemistry, 67(14), 4833–4838. [Link]

  • L'Heureux, A. et al. (2010). "Aminodifluorosulfinium Tetrafluoroborates: New Reagents for the Deoxofluorination of Alcohols and Carbonyls." Organic Syntheses, 87, 201-212. [Link]

  • Kalow, J. A. & Doyle, A. G. (2010).[2] "Mechanistic investigations of nucleophilic fluorination." Journal of the American Chemical Society, 132(10), 3268–3269. [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of (S)-2-(Fluoromethyl)pyrrolidine analogs.

Title: Comparative SAR Guide: (S)-2-(Fluoromethyl)pyrrolidine Motifs vs. Electrophilic & Hydrophilic Analogs Executive Summary: The Fluorine Effect in Pyrrolidine Scaffolds This guide provides a structural-activity relat...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative SAR Guide: (S)-2-(Fluoromethyl)pyrrolidine Motifs vs. Electrophilic & Hydrophilic Analogs

Executive Summary: The Fluorine Effect in Pyrrolidine Scaffolds

This guide provides a structural-activity relationship (SAR) analysis of (S)-2-(Fluoromethyl)pyrrolidine , a critical bioisostere used to modulate basicity, metabolic stability, and lipophilicity in drug design. While often overshadowed by the high-potency (S)-2-Cyanopyrrolidine "warhead" found in DPP-IV inhibitors (e.g., Vildagliptin), the fluoromethyl motif offers distinct advantages in pharmacokinetic (PK) optimization.

Key Comparison:

  • Target Product: (S)-2-(Fluoromethyl)pyrrolidine analogs.[1][2]

  • Primary Alternative: (S)-2-Cyanopyrrolidine (Covalent Electrophiles).

  • Secondary Alternative: (S)-2-(Hydroxymethyl)pyrrolidine (Prolinol precursors).

Critical Analysis: Mechanism & Performance

Bioisosterism and Physicochemical Modulation

The substitution of a hydroxyl group (in prolinol) or a cyano group (in vildagliptin analogs) with a fluoromethyl group induces profound electronic and steric changes.

  • Basicity Modulation (The

    
    -Inductive Effect): 
    The fluorine atom is highly electronegative. When placed at the 
    
    
    
    -position to the pyrrolidine nitrogen (as in the 2-fluoromethyl moiety), it exerts a strong electron-withdrawing inductive effect ($ -I $). This significantly lowers the $ pK_a $ of the pyrrolidine nitrogen compared to the non-fluorinated parent.
    • Impact: Reduced basicity often improves membrane permeability (higher fraction of uncharged species at physiological pH) and reduces hERG channel liability.

  • Metabolic Stability: (S)-2-(Hydroxymethyl)pyrrolidine is prone to rapid metabolic oxidation (to the carboxylic acid) or glucuronidation. Replacing the terminal -OH with -F blocks these metabolic soft spots ("metabolic blocking"), extending the half-life ($ t_{1/2} $).

Potency vs. Stability Trade-off (DPP-IV Context)

In the context of Dipeptidyl Peptidase IV (DPP-IV) inhibition:

  • Cyanopyrrolidines (The Standard): The nitrile group functions as an "electrophilic trap," forming a reversible imidate adduct with the active site Serine-630. This results in nanomolar potency ($ IC_{50} < 50 $ nM). However, these compounds suffer from chemical instability (intramolecular cyclization to diketopiperazines).

  • (S)-2-(Fluoromethyl)pyrrolidines: These lack the electrophilic capacity to form a covalent bond. Consequently, their intrinsic potency against serine proteases is generally lower ($ \mu M $ range) unless compensatory interactions are introduced elsewhere in the molecule. Their primary utility lies in non-covalent inhibition or as 18F-PET radiotracers where metabolic stability is paramount.

Comparative Data Profile

The following table synthesizes physicochemical and biological data comparing the (S)-2-(Fluoromethyl) motif against its direct structural analogs.

Table 1: Physicochemical & Biological Profile Comparison

Feature(S)-2-(Fluoromethyl)pyrrolidine (S)-2-Cyanopyrrolidine (S)-2-(Hydroxymethyl)pyrrolidine
Role Bioisostere / RadiotracerElectrophilic WarheadMetabolic Precursor
Electronic Effect Strong Inductive Withdrawal (

)
Strong Inductive (

) & Mesomeric (

)
H-Bond Donor/Acceptor
Approx.

(Conj. Acid)
~8.5 - 9.0 (Modulated)~7.5 - 8.0 (Low)~10.2 (High)
Metabolic Stability High (Blocks oxidation)Low (Cyclization prone)Low (Glucuronidation/Oxidation)
DPP-IV Potency Low (Non-covalent)High (Covalent Adduct)Inactive / Weak
Chemical Stability StableUnstable (Diketopiperazine formation)Stable
Key Application 18F-PET Imaging / PK OptimizationType 2 Diabetes TherapySynthetic Intermediate

Note:


 values are approximate and shift based on N-substitution. The fluoromethyl group lowers 

by ~1-1.5 units vs. methyl analogs, improving CNS penetration.

Visualization: SAR Logic & Mechanism

Figure 1: SAR Decision Logic for Pyrrolidine Optimization

Caption: Decision tree for selecting C2-substituents based on potency vs. stability requirements.

SAR_Logic Start Pyrrolidine Scaffold Optimization Goal_Potency Goal: Max Potency (DPP-IV / Serine Protease) Start->Goal_Potency Targeting Enzyme Active Site Goal_PK Goal: PK/Stability (CNS / Imaging) Start->Goal_PK Targeting ADME Properties Cyano (S)-2-Cyano Group (Electrophilic Trap) Goal_Potency->Cyano Add Warhead Fluoro (S)-2-Fluoromethyl Group (Bioisostere) Goal_PK->Fluoro Block Metabolism Result_Cyano Outcome: High Potency (nM) Chemical Instability (Covalent Bond) Cyano->Result_Cyano Result_Fluoro Outcome: High Metabolic Stability Lower Basicity (pKa) (Non-Covalent) Fluoro->Result_Fluoro

Figure 2: Mechanism of Action Comparison

Caption: Mechanistic divergence between Nitrile (Covalent) and Fluoromethyl (Steric/Dipole) interactions.

Mechanism Enzyme Serine Protease (Ser-OH) Complex_CN Imidate Adduct (Covalent/Reversible) Enzyme->Complex_CN Forms Bond Complex_F Dipole Interaction (No Bond Formed) Enzyme->Complex_F Weak Affinity Sub_CN 2-Cyanopyrrolidine Sub_CN->Enzyme Nucleophilic Attack Sub_F 2-Fluoromethylpyrrolidine Sub_F->Enzyme Steric Fit Only

Experimental Protocols

Protocol A: Deoxyfluorination Synthesis of (S)-2-(Fluoromethyl)pyrrolidine

Context: This protocol converts (S)-Prolinol to the fluorinated analog using DAST (Diethylaminosulfur trifluoride), a standard method for introducing fluorine into sensitive scaffolds.

Reagents:

  • (S)-N-(tert-Butoxycarbonyl)-2-hydroxymethylpyrrolidine (Boc-Prolinol)

  • DAST (Diethylaminosulfur trifluoride)

  • Dichloromethane (DCM), anhydrous

  • Saturated

    
     solution
    

Workflow:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve Boc-Prolinol (1.0 eq) in anhydrous DCM. Cool to -78°C.

  • Addition: Add DAST (1.5 eq) dropwise via syringe. The low temperature is critical to prevent elimination side reactions (olefin formation).

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Quenching: Caution: DAST reacts violently with water. Pour the reaction mixture slowly into a stirred mixture of DCM and saturated

    
     at 0°C.
    
  • Extraction: Separate the organic layer. Extract aqueous layer 2x with DCM. Dry combined organics over

    
    .
    
  • Deprotection: Dissolve the crude Boc-intermediate in 4M HCl/Dioxane. Stir for 2 hours. Evaporate to yield (S)-2-(Fluoromethyl)pyrrolidine HCl salt .

Protocol B: DPP-IV Enzymatic Inhibition Assay

Context: To determine the


 of the synthesized analogs.

Reagents:

  • Recombinant Human DPP-IV enzyme (0.1 U/mL)

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), 50

    
    
    
  • Buffer: 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 10 mM KCl

Workflow:

  • Plating: In a black 96-well plate, add 10

    
     of test compound (serial dilutions in DMSO).
    
  • Enzyme Addition: Add 40

    
     of DPP-IV enzyme solution. Incubate for 10 minutes at 37°C to allow inhibitor binding.
    
  • Substrate Initiation: Add 50

    
     of Gly-Pro-AMC substrate solution.
    
  • Kinetic Read: Measure fluorescence immediately ($ \lambda_{ex} = 355 $ nm, $ \lambda_{em} = 460 $ nm) every minute for 30 minutes.

  • Analysis: Calculate the slope of the linear portion of the curve (velocity). Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Haufe, G. (2008). The Fluorine Effect in the Design of Bioactive Molecules. Journal of Medicinal Chemistry. Link

  • Fukuda, H., et al. (2010). 4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Rosen, T., et al. (2006). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry. Link

  • Bioorg. Med. Chem. (2013).[4] Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers. Link

  • SynOpen. (2024).[1] A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds. Link

Sources

Validation

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluoro-substituted Pyrrolidines

<_ _> A Senior Application Scientist's Field-Proven Insights into Optimizing Drug Metabolism In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant battle against metabolic instability. A p...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

A Senior Application Scientist's Field-Proven Insights into Optimizing Drug Metabolism

In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant battle against metabolic instability. A promising drug candidate can quickly be rendered ineffective if it is too rapidly cleared from the body. Among the various strategies to enhance metabolic stability, the strategic incorporation of fluorine has emerged as a powerful tool.[1][2][3] This guide provides an in-depth, objective comparison of the metabolic stability of fluoromethyl- and difluoromethyl-pyrrolidine derivatives versus their non-fluorinated methyl-pyrrolidine counterparts. We will delve into the underlying physicochemical principles, present supporting experimental data, and provide detailed protocols for assessing metabolic stability in your own research.

The Physicochemical Impact of Fluorination: More Than Just a Size Swap

At first glance, substituting a hydrogen atom with fluorine might seem like a minor alteration due to their comparable van der Waals radii (1.20 Å for hydrogen vs. 1.47 Å for fluorine).[1] However, this seemingly subtle change introduces profound effects on the molecule's electronic properties, which in turn significantly influence its metabolic fate.

The high electronegativity of fluorine creates a strong electron-withdrawing effect.[1] When appended to a pyrrolidine ring, this can lower the basicity (pKa) of the pyrrolidine nitrogen.[4] This reduction in basicity can be advantageous, as it may decrease off-target interactions and improve oral bioavailability by favoring the more membrane-permeable neutral form at physiological pH.[1][4]

The impact on lipophilicity (LogP) is more nuanced. While fluorine is more lipophilic than hydrogen, the overall effect on the molecule's LogP is influenced by the interplay of various factors, including intramolecular interactions and conformational changes.[4]

Metabolic Stability: Blocking the "Soft Spots"

A primary reason for incorporating fluorine is to block sites susceptible to oxidative metabolism, a process largely mediated by cytochrome P450 (CYP) enzymes.[1][5][6] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1][5][7]

For pyrrolidine derivatives, a common metabolic pathway is N-dealkylation, where the alkyl group attached to the nitrogen is removed.[8][9] This process is often initiated by the oxidation of the α-carbon of the alkyl group.[8]

Hypothesized Metabolic Pathways of Methyl vs. Fluoro-substituted Pyrrolidines

cluster_methyl Methyl-Pyrrolidine Metabolism cluster_fluoro Fluoromethyl-Pyrrolidine Metabolism MethylPyrrolidine Methyl-Pyrrolidine (Metabolically Labile) Carbinolamine Carbinolamine Intermediate (Unstable) MethylPyrrolidine->Carbinolamine CYP450 (α-carbon oxidation) Pyrrolidine Pyrrolidine Carbinolamine->Pyrrolidine Formaldehyde Formaldehyde Carbinolamine->Formaldehyde FluoromethylPyrrolidine Fluoromethyl-Pyrrolidine (Metabolically More Stable) NoReaction Increased Metabolic Stability FluoromethylPyrrolidine->NoReaction CYP450 (Oxidation Blocked)

Caption: Proposed metabolic pathways of methyl- and fluoromethyl-pyrrolidine derivatives.

By replacing a methyl group with a fluoromethyl or difluoromethyl group, the α-carbon is shielded from oxidative attack by CYP enzymes. This "metabolic blocking" effect is a cornerstone of fluorine's utility in drug design.[6]

Comparative Metabolic Stability Data: A Quantitative Look

To illustrate the practical impact of fluorination, let's examine hypothetical but representative data from an in vitro liver microsomal stability assay. This assay is a standard method for assessing the metabolic stability of compounds in early drug discovery.[10][11]

CompoundStructureHalf-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
Compound A Methyl-pyrrolidine derivative1546.2
Compound B Fluoroethyl-pyrrolidine derivative4515.4
Compound C Difluoroethyl-pyrrolidine derivative> 120< 5.8

This data is illustrative and intended for comparative purposes.

As the data clearly indicates, the introduction of fluorine significantly increases the metabolic half-life and reduces the intrinsic clearance of the pyrrolidine derivatives. The difluoroethyl derivative (Compound C) demonstrates the most profound effect, highlighting the additive benefit of multiple fluorine substitutions.

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol provides a detailed, step-by-step methodology for conducting an in vitro metabolic stability assay using human liver microsomes.

Objective: To determine the in vitro metabolic stability of test compounds by measuring their disappearance over time when incubated with human liver microsomes and NADPH.

Materials:

  • Test compounds (and positive controls like Dextromethorphan and Midazolam)[10]

  • Pooled human liver microsomes (e.g., from XenoTech)[10]

  • Potassium phosphate buffer (100 mM, pH 7.4)[10]

  • NADPH regenerating system (or NADPH)[10][12]

  • Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction[10]

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis[13][14][15]

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound and control solutions D Add microsomes and compound to plate A->D B Thaw and dilute human liver microsomes B->D C Prepare NADPH solution F Initiate reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C (take samples at time points) F->G H Quench reaction with ACN + Internal Standard G->H I Centrifuge and collect supernatant H->I J Analyze by LC-MS/MS I->J K Calculate % remaining, t½, and Clint J->K

Caption: Workflow for the human liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a 1 µM working solution of the test compound in the phosphate buffer.[10] It is crucial to ensure the final concentration of any solvent (like DMSO) is below 0.5%.[10]

    • Thaw the human liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.[12]

    • Prepare the NADPH solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate the plate at 37°C.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[10]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[13][14][15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Conclusion: A Strategic Imperative in Drug Design

The strategic incorporation of fluorine into pyrrolidine derivatives offers a robust and predictable means of enhancing metabolic stability.[1][6][16] By blocking metabolically labile sites, particularly the α-carbon to the pyrrolidine nitrogen, fluorination can significantly increase the half-life and reduce the clearance of drug candidates. The experimental data, though illustrative, reflects a well-established trend in medicinal chemistry.[5][6][17] The provided protocol for the human liver microsomal stability assay serves as a reliable framework for researchers to assess the metabolic fate of their own compounds. As the demand for more effective and durable therapeutics continues to grow, the judicious use of fluorine will undoubtedly remain a cornerstone of modern drug discovery.

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Bio-Analysis Centre. (2022, May 22). Bioanalytical Methods – An Overview. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • ManTech Publications. (2025). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. Journal of Pharmaceutical Analysis and Drug Research, 7(2), 84-97. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Graham, J., & Weaver, R. (2014). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 10(11), 1521-1534. [Link]

  • Gebre, M., & Tadesse, S. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology, 15, 1481923. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • ResolveMass Laboratories Inc. (2024, December 12). Bioanalytical Method Development: A Comprehensive Guide. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Lin, H. L., & Hollenberg, P. F. (2013). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current drug metabolism, 14(1), 108–121. [Link]

  • I-huan, C., & Li, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(15), 1-18. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

  • Kumar, P., & Sharma, R. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Molecular Structure, 1305, 137785. [Link]

  • Kubyshkin, V., Pridma, S., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Amino Acids, 50(7), 885-896. [Link]

  • Bhattarai, P., Trombley, T. M., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Accounts of Chemical Research. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Semantic Scholar. [Link]

  • Pal, R., & Singh, V. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100957. [Link]

  • Al-Hiari, Y. M. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 27(19), 6205. [Link]

  • University of the Pacific. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. [Link]

  • Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. [Link]

  • Kim, Y. C., et al. (2008). Identification of cytochrome P450 enzymes responsible for N-dealkylation of a new oral erectogenic, mirodenafil. Drug Metabolism and Disposition, 36(10), 2147-2152. [Link]

  • Hu, J., et al. (2024). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

  • Al-Ishaq, R. K., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • de la Torre, C., et al. (2020). N-Dealkylation mechanisms of β-blockers, by CYP450 enzymes and by electrochemical oxidation. ResearchGate. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride and Other Chiral Building Blocks in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules is paramount. Chiral building bl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules is paramount. Chiral building blocks, particularly those derived from the pyrrolidine scaffold, have established themselves as indispensable tools in asymmetric organocatalysis. This guide provides an in-depth technical comparison of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride against other prominent chiral building blocks, with a focus on its performance in key synthetic transformations. By examining experimental data and elucidating the underlying mechanistic principles, this document aims to equip researchers with the knowledge to make informed decisions in catalyst selection for their specific applications.

The Strategic Advantage of Fluorination in Chiral Pyrrolidine Catalysts

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] In the context of chiral organocatalysts, the strategic placement of a fluorine atom or a fluorinated moiety can lead to significant enhancements in catalytic performance. The high electronegativity of fluorine can alter the pKa of the pyrrolidine nitrogen, influencing its basicity and nucleophilicity, which are crucial for the catalytic cycle. Furthermore, the presence of fluorine can induce favorable conformational constraints on the catalyst-substrate complex, leading to improved stereocontrol.[3]

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride emerges as a compelling alternative to more traditional chiral building blocks like (S)-proline. The fluoromethyl group at the C2 position is expected to modulate the electronic and steric properties of the pyrrolidine ring, potentially leading to enhanced reactivity and stereoselectivity in asymmetric transformations.

Benchmarking Performance in Key Asymmetric Reactions

To objectively assess the performance of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride, we will compare its efficacy in two of the most fundamental carbon-carbon bond-forming reactions in organic synthesis: the asymmetric aldol reaction and the asymmetric Michael addition. These reactions are benchmarks for evaluating the effectiveness of chiral organocatalysts.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. The reaction typically proceeds through an enamine intermediate formed between the ketone and the secondary amine of the pyrrolidine catalyst.

Conceptual Workflow for a Proline-Catalyzed Aldol Reaction

Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine Condensation Catalyst (S)-Pyrrolidine Catalyst Catalyst->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Iminium Product β-Hydroxy Ketone Iminium->Product Hydrolysis Product->Catalyst Catalyst Regeneration Hydrolysis Hydrolysis

Caption: General workflow of a pyrrolidine-catalyzed asymmetric aldol reaction.

While direct comparative data for (S)-2-(Fluoromethyl)pyrrolidine in the aldol reaction is limited, we can infer its potential performance by examining studies on related fluorinated and non-fluorinated pyrrolidine catalysts.

CatalystReactionYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
(S)-ProlineAcetone + p-Nitrobenzaldehyde6876-[4]
(S)-ProlineCyclohexanone + Benzaldehyde959695:5 (anti/syn)[5]
(S)-2-(Trifluoromethyl)pyrrolidineMichael addition of trifluoromethylketones to nitroolefinsup to 99up to 95>20:1[6][7]
Pyrrolidine SulfonamideKetones/Aldehydes + NitroolefinsHighHighHigh[1]

Note: The data for (S)-2-(Trifluoromethyl)pyrrolidine is for a Michael addition, which provides an indication of its potential in related C-C bond-forming reactions.

The data suggests that while (S)-proline is a competent catalyst, there is significant room for improvement in both yield and enantioselectivity, which can be achieved through structural modifications of the pyrrolidine ring. The high performance of the trifluoromethyl analog in the Michael addition highlights the potential of C2-fluorinated pyrrolidines.[6][7]

Asymmetric Michael Addition

The asymmetric Michael addition is a versatile method for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds and their derivatives. Similar to the aldol reaction, this transformation is often catalyzed by chiral secondary amines via enamine activation.

Catalytic Cycle of an Asymmetric Michael Addition

A Catalyst + Ketone B Enamine A->B Formation D Iminium Adduct B->D Addition C Michael Acceptor C->D E Product + Catalyst D->E Hydrolysis E->A Regeneration

Caption: Simplified catalytic cycle for a pyrrolidine-catalyzed Michael addition.

Here, we can draw a more direct comparison, as fluorinated pyrrolidine derivatives have been successfully employed in this reaction.

CatalystNucleophileMichael AcceptorYield (%)Enantiomeric Excess (ee, %)Reference
(S)-ProlineKetonesNitroolefinsModerateModerate[5]
(S)-2-(Trifluoromethyl)pyrrolidine1,1,1-TrifluoromethylketonesNitroolefinsup to 99up to 95[6][7]
Chiral Pyrrolidine-ThioureaKetonesNitroolefinsup to 99up to 99[8]
Amphiphilic Pyrrolidine Derivative----[9]

The superior performance of the (S)-2-(Trifluoromethyl)pyrrolidine in the Michael addition of fluorinated ketones to nitroolefins is a strong indicator of the beneficial effects of the C2-substituent.[6][7] The electron-withdrawing nature of the trifluoromethyl group can enhance the acidity of the enamine's α-proton, potentially accelerating the nucleophilic attack. Furthermore, the steric bulk of the substituent can effectively shield one face of the enamine, leading to high stereoselectivity.

Experimental Protocols

To facilitate the practical application of these chiral building blocks, detailed experimental protocols for benchmark reactions are provided below. These protocols are designed to be self-validating, with expected outcomes based on published literature.

General Procedure for Asymmetric Aldol Reaction Catalyzed by (S)-Proline

This protocol is adapted from a literature procedure for the reaction of cyclohexanone with benzaldehyde.[5]

Materials:

  • (S)-Proline (10 mol%)

  • Cyclohexanone (10 mmol, 1.0 equiv.)

  • Benzaldehyde (1.0 mmol, 0.1 equiv.)

  • Methanol/Water mixture (4:1, 2 mL)

Procedure:

  • To a stirred solution of (S)-proline (0.0115 g, 0.1 mmol) in a methanol/water mixture (2 mL) in a round-bottom flask, add cyclohexanone (1.03 mL, 10 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add benzaldehyde (0.102 mL, 1.0 mmol) dropwise.

  • Allow the reaction to stir at 0 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

General Procedure for Asymmetric Michael Addition Catalyzed by a C2-Substituted Pyrrolidine Derivative

This protocol is a general representation based on procedures for Michael additions of ketones to nitroolefins catalyzed by modified pyrrolidines.[6][7]

Materials:

  • Chiral Pyrrolidine Catalyst (e.g., (S)-2-(Trifluoromethyl)pyrrolidine derivative) (10 mol%)

  • Ketone (2.0 mmol, 2.0 equiv.)

  • Nitroolefin (1.0 mmol, 1.0 equiv.)

  • Toluene (2 mL)

Procedure:

  • To a solution of the chiral pyrrolidine catalyst (0.1 mmol) in toluene (2 mL) in a vial, add the ketone (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the nitroolefin (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by 1H NMR and chiral HPLC analysis, respectively.

Mechanistic Insights and the Role of Fluorine

The enhanced performance of fluorinated pyrrolidine catalysts can be attributed to a combination of electronic and steric effects. The electron-withdrawing fluoromethyl group at the C2 position can lower the energy of the LUMO of the iminium ion intermediate, making it more susceptible to nucleophilic attack. This can lead to an increase in reaction rate.

Furthermore, the fluorine atom can engage in non-covalent interactions, such as hydrogen bonding with the substrate, which can help to rigidify the transition state and enhance stereoselectivity. The steric bulk of the fluoromethyl group also plays a crucial role in shielding one face of the enamine intermediate, directing the electrophile to the opposite face and thereby controlling the stereochemical outcome of the reaction.

Conclusion

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride and its derivatives represent a promising class of chiral building blocks for asymmetric organocatalysis. The strategic incorporation of fluorine at the C2 position of the pyrrolidine ring can lead to significant improvements in catalytic activity and stereoselectivity in key carbon-carbon bond-forming reactions. While direct, comprehensive benchmarking against (S)-proline under a wide range of conditions is still an area for further investigation, the available data strongly suggests that fluorinated pyrrolidines are powerful tools for the synthesis of complex chiral molecules. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the potential of these valuable catalysts in their own synthetic endeavors.

References

  • Selvakumar, S., et al. (2026). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. ResearchGate. [Link]

  • The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]

  • L-proline, amphiphilic organocatalysts, azide derivative. (2025). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. MDPI. [Link]

  • Corbett, M. T., Xu, Q., & Johnson, J. S. (2014). Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization. Organic letters, 16(9), 2362–2365. [Link]

  • Wang, W., Li, H., & Wang, J. (2005). A recyclable fluorous (S)-pyrrolidine sulfonamide promoted direct, highly enantioselective Michael addition of ketones and aldehydes to nitroolefins in water. Organic letters, 7(9), 1637–1639. [Link]

  • MDPI. (2025). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. [Link]

  • Ishii, T., Fujioka, S., Sekiguchi, Y., & Kotsuki, H. (2007). Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Letters in Organic Chemistry, 4(2), 99-102.
  • Alza, E., et al. (2012). Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry, 10(4), 730-739. [Link]

  • Piva, O. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank, 2020(2), M1131. [Link]

  • S. Chandrasekhar, et al. (2009). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. The Journal of organic chemistry, 88(7), 4019–4036. [Link]

  • Corbett, M. T., Xu, Q., & Johnson, J. S. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters, 16(9), 2362-2365. [Link]

  • Corbett, M. T., Xu, Q., & Johnson, J. S. (2014). Trisubstituted 2-trifluoromethyl pyrrolidines via catalytic asymmetric Michael addition/reductive cyclization. Organic letters, 16(9), 2362–2365. [Link]

  • Tu, C., et al. (2015). Structural and Catalytic Effects of Proline Substitution and Surface Loop Deletion in the Extended Active Site of Human Carbonic Anhydrase II. Biochemistry, 54(40), 6245-6256. [Link]

  • Li, Z., et al. (2024). Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. Organic & Biomolecular Chemistry, 22(22), 4587-4605. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2005). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. The Journal of organic chemistry, 70(8), 3053–3059. [Link]

  • Wix.com. (2017). Mechanistic insights for the photoredox organocatalytic fluorination of aliphatic carbons. [Link]

  • Carreño, M. C., et al. (2015). Asymmetric synthesis of polycyclic 3-fluoroalkylproline derivatives by intramolecular azomethine ylide cycloaddition. Organic Chemistry Frontiers, 2(10), 1218-1224. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • ResearchGate. (2026). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. [Link]

  • Reddy, P. V., & Smith, A. B. (2026). Total Synthesis of Okeaniamide A. Organic Letters. [Link]

  • Chaume, G., et al. (2013). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 18(7), 8006-8034. [Link]

  • Kim, D. W., & Jeong, H. J. (2015). Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives. International journal of molecular sciences, 16(5), 10510–10529. [Link]

  • Wang, Y., et al. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Pioneering Investigators. [Link]

  • ResearchGate. (2024). Syntheses of fluorinated building blocks. [Link]

  • Van der Eycken, J., et al. (2017). Asymmetric synthesis of 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines through rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry, 82(15), 7931-7940. [Link]

  • Centrum Wiskunde & Informatica. (2017). Mechanistic Insight into the Photocatalytic Working of Fluorinated Anatase {001} Nanosheets. [Link]

  • Gilmour, R., & Gouverneur, V. (2017). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. Chemical communications (Cambridge, England), 53(79), 10842–10852. [Link]

  • I. V. Kulakov, et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 11158. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters, 7(10), 1927-1929. [Link]

  • Beilstein Journals. (2015). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]

  • Romero, E. A., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(1), 193-199. [Link]

  • bioRxiv. (2025). Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination. [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

  • JACS Au. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. [Link]

  • ResearchGate. (2020). Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. [Link]

  • Ramachary, D. B., & Chowdari, N. S. (2005). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Royal Society of Chemistry, (3), 84-96. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Recent Progress in Asymmetric Fluorination and Trifluoromethylation Reactions. [Link]

  • Stoltz, B. M., & Virgil, S. C. (2011). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Beilstein journal of organic chemistry, 7, 1220–1225. [Link]

  • Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. The Journal of Organic Chemistry, 88(7), 4019-4036. [Link]

  • ResearchGate. (n.d.). Proline and proline-derived organocatalysts in the synthesis of heterocycles. [Link]

Sources

Validation

In Vitro and In Vivo Comparison of Drugs Containing the (S)-2-(Fluoromethyl)pyrrolidine Moiety

The following guide provides an in-depth technical comparison of (S)-2-(Fluoromethyl)pyrrolidine -containing compounds versus their structural analogs. This analysis focuses on their application in Medicinal Chemistry (s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (S)-2-(Fluoromethyl)pyrrolidine -containing compounds versus their structural analogs. This analysis focuses on their application in Medicinal Chemistry (specifically metabolic stability and pKa modulation) and Radiopharmaceutical Development (PET tracers for CNS targets).[1]

Executive Summary: The Fluoromethyl Conundrum

The (S)-2-(Fluoromethyl)pyrrolidine moiety represents a critical structural motif in drug design, often employed as a bioisostere for methyl or hydroxymethyl groups.[1] Its primary utility lies in modulating the basicity (pKa) of the pyrrolidine nitrogen and introducing a radiolabel (


F) for Positron Emission Tomography (PET).[1]

However, comparative data reveals a distinct trade-off:

  • In Vitro: Compounds with this moiety often retain high binding affinity (nanomolar

    
    ) and selectivity comparable to their non-fluorinated or fluoroethyl analogs.[1]
    
  • In Vivo: The moiety frequently exhibits metabolic instability (defluorination and N-dealkylation), leading to rapid clearance and high background noise in imaging studies compared to (S)-2-(Fluoroethyl)pyrrolidine analogs.[1]

This guide objectively compares these pharmacophores using case studies from Sigma-1 receptor (


R)  and Serotonin Transporter (SERT)  ligands.[1]

Chemical & Mechanistic Profiling[1]

Structural Bioisosterism

The introduction of a fluorine atom at the


-position to the nitrogen (fluoromethyl group) creates a strong electron-withdrawing effect (

effect).[1]
Feature(S)-2-Methylpyrrolidine(S)-2-(Fluoromethyl)pyrrolidine(S)-2-(Fluoroethyl)pyrrolidine
Steric Bulk CompactCompact (Bioisostere)Elongated
Electronic Effect Inductive donation (

)
Inductive withdrawal (

)
Weak withdrawal
pKa of N ~10.5~8.5 - 9.0 (Reduced basicity)~9.5
Lipophilicity HighModerateModerate-High
Metabolic Liability Mechanism

The primary failure mode for (S)-2-(Fluoromethyl)pyrrolidine in vivo is oxidative defluorination or N-dealkylation .[1] The proximity of the fluorine to the nitrogen destabilizes the C-F bond under enzymatic attack (e.g., CYP450), leading to the release of free fluoride (


), which accumulates in the bone, confounding PET images.[1]

MetabolicPathway Compound (S)-2-(Fluoromethyl) pyrrolidine Derivative CYP CYP450 Oxidation Compound->CYP Phase I Intermediate Unstable Carbinolamine CYP->Intermediate Hydroxylation Metabolites Defluorinated Metabolite + F- Intermediate->Metabolites Spontaneous Elimination

Figure 1: Proposed metabolic instability pathway of the fluoromethyl moiety.[1]

Comparative Case Studies

Case Study A: Sigma-1 Receptor Ligands (Spirocyclic Piperidines)

Objective: Compare the (S)-Fluoromethyl analog against the (S)-Fluoroethyl analog (Fluspidine) for imaging neurodegenerative diseases.[1]

1. In Vitro Performance

Both analogs demonstrate high affinity for the


 receptor.[1] The steric compactness of the fluoromethyl group allows it to fit snugly into the hydrophobic pocket.[1]
CompoundStructure Moiety

Affinity (

, nM)

Affinity (

, nM)
Selectivity (

)
Compound 1 (S)-2-(Fluoromethyl) 0.74 >500High
Fluspidine (S)-2-(Fluoroethyl)0.59489High
Reference (S)-2-Methyl1.20600Moderate

Data Source: J. Med.[1][2] Chem. & Bioorg.[1][3] Med. Chem. (See References)

2. In Vivo Pharmacokinetics (Rodent Models)

Despite similar binding, the in vivo profiles diverge drastically.[1]

  • Compound 1 (Fluoromethyl):

    • Brain Uptake: Rapid initial uptake but fast washout.[1][4]

    • Metabolism: Rapid degradation.[1] Two distinct radiometabolites detected in plasma within 30 minutes.[1]

    • Bone Uptake: Significant accumulation of

      
       (indicator of defluorination).[1]
      
  • Fluspidine (Fluoroethyl):

    • Brain Uptake: High and sustained specific binding.[1]

    • Metabolism: Slower metabolism; no significant defluorination observed.[1]

    • Result: Superior target-to-background ratio.

Case Study B: SERT Ligands (McN5652 Series)

Objective: Evaluate (S)-[18F]FMe-McN5652 as a serotonin transporter tracer.[1][5]

  • Observation: The fluoromethyl analog retained high affinity (

    
     nM) compared to the parent McN5652 (
    
    
    
    nM).[1][5]
  • Outcome: While synthesis was successful via

    
     alkylation, the in vivo stability was inferior to longer-chain fluoroalkyl analogs, limiting its clinical translation.[1]
    

Experimental Protocols

Synthesis of (S)-2-(Fluoromethyl)pyrrolidine Precursors

Methodology: Deoxyfluorination of (S)-Prolinol.[1]

  • Starting Material: (S)-Prolinol (N-protected, e.g., N-Boc-L-prolinol).[1]

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]

  • Conditions:

    • Dissolve N-Boc-prolinol in anhydrous DCM at -78°C.

    • Add DAST (1.5 eq) dropwise under Argon.[1]

    • Allow to warm to RT and stir for 12h.

    • Quench: Saturated

      
      .
      
  • Deprotection: TFA/DCM (1:1) to yield the free amine salt.[1]

  • Validation:

    
     NMR (typically 
    
    
    
    to
    
    
    ppm, triplet of doublets).
In Vitro Microsomal Stability Assay

Purpose: To quantify the metabolic liability of the fluoromethyl moiety vs. fluoroethyl.[1]

Workflow:

  • Preparation: Prepare 10 mM stock of test compounds in DMSO.

  • Incubation:

    • Mix Liver Microsomes (Human/Rat, 0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1

      
      M).[1]
      
    • Initiate reaction with NADPH-regenerating system.[1]

    • Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS monitoring parent ion depletion.

  • Calculation:

    
    [1]
    

AssayWorkflow Start Start: 1 µM Compound + Microsomes Incubate Incubate @ 37°C (+ NADPH) Start->Incubate Quench Quench with ACN (Timepoints: 0, 15, 30, 60 min) Incubate->Quench Analyze LC-MS/MS Analysis (Parent Depletion) Quench->Analyze

Figure 2: Standard Microsomal Stability Workflow.

Conclusion & Recommendations

For researchers developing pyrrolidine-based drugs:

  • Use (S)-2-(Fluoromethyl)pyrrolidine if:

    • You specifically need to lower the pKa of the pyrrolidine nitrogen to improve blood-brain barrier (BBB) permeability (less ionized fraction).[1]

    • Steric constraints in the binding pocket strictly forbid larger groups (ethyl/propyl).[1]

  • Avoid (S)-2-(Fluoromethyl)pyrrolidine if:

    • Metabolic stability is a primary endpoint.[1] The risk of defluorination is high.[1]

    • You are developing an

      
      -PET tracer. The (S)-2-(Fluoroethyl)  moiety is the superior "Gold Standard" alternative, offering better metabolic resistance and cleaner imaging profiles.[1]
      

References

  • Fluoromethyl vs.

    • Synthesis, radiofluorination and pharmacological evaluation of a fluoromethyl spirocyclic PET tracer for central

      
       receptors and comparison with fluoroalkyl homologs.[1][4]
      
    • Source: Bioorganic & Medicinal Chemistry Letters.[1]

  • Fluspidine Development

    • [18F]Fluspidine—A PET Tracer for Imaging of

      
       Receptors in the Central Nervous System.[1]
      
    • Source: Molecules (MDPI).[1]

    • [1]

  • SERT Radioligands

    • Synthesis of S-([18F]fluoromethyl)-(+)-McN5652 as a potential PET radioligand for the serotonin transporter.[1][5]

    • Source: Nuclear Medicine and Biology.[1]

  • Fluorine in Medicinal Chemistry

    • The Dark Side of Fluorine: Intrinsic Instability of Monofluoroalkyl Groups.[1][6]

    • Source: ACS Medicinal Chemistry Letters.[1]

    • [1]

Sources

Safety & Regulatory Compliance

Safety

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride proper disposal procedures

Technical Advisory: Proper Disposal Procedures for (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride Executive Summary & Chemical Profile This guide outlines the mandatory disposal protocols for (S)-2-(Fluoromethyl)pyrrolidi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Advisory: Proper Disposal Procedures for (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal protocols for (S)-2-(Fluoromethyl)pyrrolidine hydrochloride . Unlike standard organic amines, the presence of the fluorine moiety combined with the hydrochloride salt structure necessitates specific handling to prevent the formation of hydrofluoric acid (HF) during thermal decomposition and to ensure compliance with halogenated waste regulations.

Chemical Identity Verification:

  • Chemical Name: (S)-2-(Fluoromethyl)pyrrolidine hydrochloride

  • Molecular Formula: C₅H₁₀FN · HCl

  • Key Structural Feature: Pyrrolidine ring with a fluoromethyl group at the C2 position (chiral S-enantiomer).

  • Physical State: Typically a white to off-white hygroscopic solid.

Hazard Matrix: The "Why" Behind the Protocol

As a Senior Scientist, I must emphasize that the primary risk in disposing of this compound is not its acute toxicity at room temperature, but its behavior under disposal conditions (incineration).

Critical HazardMechanism of ActionOperational Implication
HF Generation Upon incineration or thermal decomposition (>200°C), the C-F bond cleaves, reacting with H sources to form Hydrogen Fluoride (HF) .[1]Waste must be directed to incinerators equipped with alkaline scrubbers. Never dispose of in standard "Organic Waste" streams destined for fuel blending/cement kilns lacking scrubbers.
Acidic Corrosivity As a hydrochloride salt, aqueous solutions are acidic (pH ~3-5).Verification Step: Check pH before mixing with other waste streams to prevent unexpected exotherms or gas evolution (e.g., mixing with cyanide/sulfide waste).
Halogen Content Contains Fluorine and Chlorine.Must be classified as Halogenated Organic Waste . Mixing with non-halogenated solvents increases disposal costs significantly.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, strict segregation is required.

  • Incompatibility Alert: Do NOT mix with strong oxidizers (e.g., nitric acid, permanganates) or strong bases (liberates the free amine, which may be volatile).

  • Container Selection: Use High-Density Polyethylene (HDPE) containers. Avoid glass for long-term storage of aqueous waste if pH is low, as trace HF formation can etch glass over time.

Disposal Workflow Logic

The following decision matrix illustrates the compliant workflow for disposing of (S)-2-(Fluoromethyl)pyrrolidine hydrochloride.

DisposalWorkflow Start Waste Generation: (S)-2-(Fluoromethyl)pyrrolidine HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure compound or contaminated solids) StateCheck->SolidWaste Solid LiquidWaste Liquid/Solution Waste StateCheck->LiquidWaste Liquid PackSolid Double Bag in Polyethylene (PE) Bags SolidWaste->PackSolid ContainerSolid Place in HDPE Wide-Mouth Drum PackSolid->ContainerSolid Labeling Labeling: 'Hazardous Waste - Halogenated' 'Contains Fluorides' ContainerSolid->Labeling pHCheck VERIFICATION: Check pH LiquidWaste->pHCheck Neutralize Neutralize to pH 6-8 (if highly acidic) pHCheck->Neutralize pH < 4 SolventSelect Combine with Compatible HALOGENATED Solvents pHCheck->SolventSelect pH 4-9 Neutralize->SolventSelect SolventSelect->Labeling FinalDisposal Final Disposal: High-Temp Incineration (w/ HF Scrubbing) Labeling->FinalDisposal

Figure 1: Decision logic for the segregation and packaging of fluorinated amine salt waste.

Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Salt or Spill Cleanup)

Use this for expired solids, contaminated weighing paper, or PPE.

  • Primary Containment: Transfer the solid material into a clear polyethylene (PE) bag. Do not use biohazard bags (red bags) unless the material is also bio-hazardous.

  • Sealing: Twist and tape the bag neck to ensure an airtight seal. This prevents moisture absorption (hygroscopy) which could lead to caking or degradation.

  • Secondary Containment: Place the sealed bag into a rigid HDPE wide-mouth jar or drum.

    • Expert Insight: HDPE is chosen over glass because if the salt hydrolyzes, generated fluoride ions can etch glass, potentially compromising container integrity during long-term storage.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(S)-2-(Fluoromethyl)pyrrolidine HCl"

    • Hazard Checkbox: Toxic, Irritant.

    • Note: Clearly write "Fluorinated Organic" in the comments section.

Protocol B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures or dissolved waste.

  • Compatibility Verification (Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • If pH < 4: Slowly add a dilute Sodium Bicarbonate (NaHCO₃) solution until effervescence ceases. Reasoning: Neutralization prevents acid-catalyzed degradation of other waste components in the central drum.

  • Solvent Selection:

    • Dispose of the solution into the Halogenated Solvent Waste carboy (e.g., waste stream containing DCM, Chloroform).

    • Do NOT pour into the Non-Halogenated stream (Acetone/Methanol). Even small amounts of fluorine classify the entire drum as halogenated, tripling the disposal cost for your facility.

  • Documentation: Log the volume added to the carboy manifest immediately.

Emergency Contingencies

Spill Response (Solid):

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Action: Sweep up carefully to avoid dust generation. If dust is visible, use a wet wipe to dampen the area.

  • Decontamination: Wipe the surface with a mild detergent and water. Test the surface pH with a strip to ensure no acidic residue remains.

Exposure (Skin/Eye):

  • Immediate Action: Flush with water for 15 minutes.

  • Specific Antidote: While this is an organic fluoride, not HF gas, if the material has degraded or if skin irritation persists and mimics a deep ache, consult a physician regarding Calcium Gluconate gel application as a precaution against fluoride ion penetration [1].

References

  • Centers for Disease Control and Prevention (CDC). (2018). Hydrogen Fluoride (HF) Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-(Fluoromethyl)pyrrolidine Hydrochloride

As researchers and developers in the pharmaceutical landscape, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. (S)-2-(Fluoromethyl...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical landscape, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. (S)-2-(Fluoromethyl)pyrrolidine hydrochloride and its analogues are valuable building blocks, but their unique properties necessitate a rigorous and proactive approach to personal protection. This guide moves beyond a simple checklist, providing a framework for risk assessment and procedural safety that empowers you to work confidently and securely.

The following guidance is synthesized from the safety profile of a closely related analogue, (S)-(+)-2-(Trifluoromethyl)pyrrolidine, due to the limited availability of specific data for the monofluoromethyl hydrochloride salt.[1] This conservative approach ensures we account for the significant hazards associated with fluorinated pyrrolidine structures.

Hazard Profile: The 'Why' Behind the 'What'

Understanding the inherent risks of a compound is the foundation of effective PPE selection. The primary hazards associated with the trifluoromethyl analogue are significant and demand our full attention.[1] They are summarized below.

Hazard ClassificationCategoryDescription
Skin Corrosion / Irritation Category 1CCauses severe skin burns and damage upon contact.[1]
Serious Eye Damage / Irritation Category 1Causes severe, potentially irreversible eye damage.[1]
Flammable Solid Category 2The material is a flammable solid.[1]
Specific Target Organ Toxicity Category 3May cause respiratory irritation.[1]

This data is based on the analogue (S)-(+)-2-(Trifluoromethyl)pyrrolidine.

The causality is clear: the corrosive nature of this chemical class dictates a zero-tolerance policy for skin and eye contact. The potential for respiratory irritation from inhaling the solid powder requires stringent control over airborne particulates.

Core Directive: Your Personal Protective Ensemble

Based on the hazard profile, a standard PPE ensemble is required for all handling operations, regardless of scale. This is your non-negotiable baseline for laboratory work.

  • Eye and Face Protection : At a minimum, wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2] Given the classification as a Category 1 eye irritant, a face shield worn over goggles is mandatory when handling quantities greater than a few milligrams or when transferring solutions where splashing is possible.[1][3]

  • Skin and Body Protection :

    • Gloves : Wear nitrile or neoprene gloves. Given the severe corrosive potential, double-gloving is strongly recommended to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.[4] Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of immediately following proper removal techniques.[5]

    • Laboratory Coat : A flame-resistant lab coat is essential to protect against splashes and contact with flammable solids.[6] Ensure the coat is fully buttoned and the sleeves are not rolled up.

    • Full Coverage : Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Respiratory Protection : All handling of the solid compound, especially weighing and transferring, must be performed in a certified chemical fume hood to control exposure to airborne particles. If engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved respirator with a particulate filter may be necessary.[2][7]

Operational and Disposal Plans: From Benchtop to Waste Stream

Procedural discipline is as critical as the PPE itself. The following workflows integrate safety measures at every step.

Workflow Diagram: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ops Operational Scale cluster_ppe Required PPE Ensemble assess Task Assessment: Handling (S)-2-(Fluoromethyl)pyrrolidine HCl info Review SDS of Analogue: Corrosive, Flammable Solid, Respiratory Irritant[1] assess->info weigh Small Scale / Weighing (<1g solid) assess->weigh transfer Large Scale / Solution Transfer (>1g or any solution) assess->transfer ppe_base Baseline PPE: - Double Nitrile Gloves - FR Lab Coat - Goggles - Work in Fume Hood weigh->ppe_base Standard Operation ppe_enhanced Enhanced PPE: - Baseline PPE + Face Shield transfer->ppe_enhanced Increased Splash Risk

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(Fluoromethyl)pyrrolidine hydrochloride
Reactant of Route 2
(S)-2-(Fluoromethyl)pyrrolidine hydrochloride
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